tert-Butyl (4-nitrobenzoyl)oxycarbamate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 191037. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
[(2-methylpropan-2-yl)oxycarbonylamino] 4-nitrobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O6/c1-12(2,3)19-11(16)13-20-10(15)8-4-6-9(7-5-8)14(17)18/h4-7H,1-3H3,(H,13,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUSVXMMZACDPPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NOC(=O)C1=CC=C(C=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10307436 | |
| Record name | tert-Butyl (4-nitrobenzoyl)oxycarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10307436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35657-41-1 | |
| Record name | 35657-41-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=191037 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | tert-Butyl (4-nitrobenzoyl)oxycarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10307436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of tert-Butyl (4-nitrobenzoyl)oxycarbamate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive protocol for the synthesis of tert-Butyl (4-nitrobenzoyl)oxycarbamate, a valuable reagent in organic synthesis. The synthesis is a two-step process commencing with the preparation of the precursors, 4-nitrobenzoyl chloride and tert-butyl N-hydroxycarbamate, followed by their coupling to yield the final product. This document outlines detailed experimental procedures, presents key quantitative data, and includes visualizations of the synthetic workflow.
Synthesis of Precursors
The successful synthesis of the target compound relies on the quality of two key precursors: 4-nitrobenzoyl chloride and tert-butyl N-hydroxycarbamate. The following sections detail their preparation.
Synthesis of 4-Nitrobenzoyl Chloride
4-Nitrobenzoyl chloride is synthesized from 4-nitrobenzoic acid via reaction with a chlorinating agent, such as thionyl chloride or phosphorus pentachloride.
Experimental Protocol:
A common method involves the reaction of 4-nitrobenzoic acid with thionyl chloride. In a round-bottom flask equipped with a reflux condenser and a gas outlet to neutralize HCl gas, 10.0 g (59.8 mmol) of 4-nitrobenzoic acid is suspended in 20 mL of thionyl chloride. A catalytic amount of N,N-dimethylformamide (DMF, ~0.5 mL) is added. The mixture is heated to reflux (approximately 75-80 °C) and maintained at this temperature until the evolution of gas ceases (typically 1-2 hours), and the solid has completely dissolved. The excess thionyl chloride is then removed by distillation under reduced pressure. The crude 4-nitrobenzoyl chloride can be purified by vacuum distillation or recrystallization from a suitable solvent like hexane to yield a pale yellow solid.
| Parameter | Value |
| Starting Material | 4-Nitrobenzoic Acid |
| Reagents | Thionyl Chloride, DMF (catalyst) |
| Typical Yield | > 90% |
| Melting Point | 71-74 °C |
Synthesis of tert-Butyl N-Hydroxycarbamate
This precursor is prepared by the reaction of hydroxylamine hydrochloride with di-tert-butyl dicarbonate in the presence of a base.
Experimental Protocol:
In a flask, 13.9 g (200 mmol) of hydroxylamine hydrochloride is dissolved in a mixture of 100 mL of diethyl ether and 100 mL of water. The solution is cooled in an ice bath, and a solution of 43.6 g (200 mmol) of di-tert-butyl dicarbonate in 100 mL of diethyl ether is added. While stirring vigorously, a solution of 27.6 g (200 mmol) of potassium carbonate in 100 mL of water is added dropwise, ensuring the temperature remains below 10 °C. The reaction mixture is stirred at room temperature for 12-16 hours. The organic layer is then separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield tert-butyl N-hydroxycarbamate as a white solid. The product can be purified by recrystallization from a hexane/ethyl acetate mixture.
| Parameter | Value |
| Starting Material | Hydroxylamine Hydrochloride |
| Reagents | Di-tert-butyl dicarbonate, Potassium Carbonate |
| Typical Yield | 70-80% |
| Melting Point | 53-55 °C |
Synthesis of this compound
The final product is synthesized by the coupling reaction of 4-nitrobenzoyl chloride and tert-butyl N-hydroxycarbamate in the presence of a base.
Experimental Protocol:
To a solution of 1.33 g (10 mmol) of tert-butyl N-hydroxycarbamate in 20 mL of anhydrous dichloromethane in a round-bottom flask cooled in an ice bath (0 °C), 1.5 mL (11 mmol) of triethylamine is added. A solution of 1.86 g (10 mmol) of 4-nitrobenzoyl chloride in 10 mL of anhydrous dichloromethane is then added dropwise to the stirred mixture. After the addition is complete, the reaction is allowed to warm to room temperature and stirred for 16-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is washed successively with water, 1 M HCl, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate and the solvent is evaporated under reduced pressure. The crude product is purified by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent to afford this compound as a solid.
Quantitative Data Summary
| Parameter | Value | Reference |
| Molecular Formula | C₁₂H₁₄N₂O₆ | [1] |
| Molecular Weight | 282.25 g/mol | [2] |
| CAS Number | 35657-41-1 | [2] |
| Appearance | White to light yellow solid | |
| Purity | >97% (typical) | [3] |
Visualization of the Synthetic Workflow
The overall synthesis process can be visualized as a three-stage workflow, from the preparation of precursors to the final product.
Caption: Synthetic workflow for this compound.
Logical Relationship of Synthesis Steps
The synthesis follows a logical progression where the activated acyl chloride is coupled with the N-hydroxycarbamate.
Caption: Logical progression of the synthesis protocol.
References
An In-depth Technical Guide to the Synthesis of tert-Butyl (4-Nitrobenzoyl)oxycarbamate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of tert-butyl (4-nitrobenzoyl)oxycarbamate, a valuable reagent and intermediate in organic synthesis. This document details the reaction pathway, experimental protocols, and key characterization data.
Overview
This compound is a derivative of hydroxylamine that incorporates a tert-butoxycarbonyl (Boc) protecting group and a 4-nitrobenzoyl moiety. The presence of the electron-withdrawing nitro group makes the 4-nitrobenzoyl group a good leaving group, rendering the compound useful in various chemical transformations. The Boc protecting group, on the other hand, is a common protecting group for amines, which can be readily removed under acidic conditions.
The synthesis of this compound is primarily achieved through the acylation of tert-butyl N-hydroxycarbamate with 4-nitrobenzoyl chloride. This reaction is a standard method for the formation of N-acyloxycarbamates.
Synthesis Pathway
The synthesis proceeds via a nucleophilic acyl substitution reaction. The nitrogen atom of tert-butyl N-hydroxycarbamate acts as a nucleophile, attacking the electrophilic carbonyl carbon of 4-nitrobenzoyl chloride. A base, typically a tertiary amine like triethylamine, is used to neutralize the hydrochloric acid byproduct generated during the reaction, driving the equilibrium towards the product.
An In-depth Technical Guide to tert-Butyl (4-nitrobenzoyl)oxycarbamate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of tert-Butyl (4-nitrobenzoyl)oxycarbamate. Due to the limited availability of experimental data for this specific compound, this guide leverages data from structurally similar molecules and predictive models to offer valuable insights for researchers. The document includes a detailed, proposed experimental protocol for its synthesis, a summary of its core chemical attributes, and a discussion of the potential biological significance of the nitrobenzoyl moiety in drug discovery.
Chemical Properties
This compound is a carbamate derivative incorporating a nitrobenzoyl functional group. Its chemical identity is established by its molecular formula and CAS number. While specific experimental physical properties are not widely reported in the literature, estimations and data from analogous compounds provide a useful reference.
Table 1: Core Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₄N₂O₆ | --INVALID-LINK--[1] |
| Molecular Weight | 298.25 g/mol | Calculated |
| CAS Number | 35657-41-1 | --INVALID-LINK--[1] |
| Predicted Melting Point | Data not available | - |
| Predicted Boiling Point | Data not available | - |
| Predicted Solubility | Likely soluble in organic solvents like dichloromethane, ethyl acetate, and acetone. Limited solubility in water. | Based on structural analogues[2] |
Synthesis
A detailed experimental protocol for the synthesis of this compound is not explicitly available in the reviewed literature. However, a reliable synthetic route can be proposed based on the well-established reaction between an acyl chloride and a carbamate. The following protocol is adapted from the synthesis of the structurally similar tert-Butyl (4-chlorobenzoyl)oxycarbamate[2].
Proposed Experimental Protocol: Synthesis of this compound
Reaction Scheme:
Materials:
-
4-Nitrobenzoyl chloride
-
tert-Butyl hydroxycarbamate
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve tert-butyl hydroxycarbamate (1.0 equivalent) in anhydrous dichloromethane.
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine (1.1 equivalents) to the solution and stir for 10 minutes.
-
Slowly add a solution of 4-nitrobenzoyl chloride (1.0 equivalent) in anhydrous dichloromethane to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Collect the fractions containing the desired product and concentrate under reduced pressure to yield pure this compound.
Synthesis Workflow Diagram
Caption: Figure 1. Synthesis Workflow for this compound
Spectral Properties
Table 2: Predicted Spectral Data
| Technique | Predicted Chemical Shifts / Frequencies |
| ¹H NMR | tert-Butyl group: singlet around 1.5 ppm. Aromatic protons: two doublets between 7.5 and 8.5 ppm. NH proton: broad singlet, chemical shift dependent on solvent and concentration. |
| ¹³C NMR | tert-Butyl quaternary carbon: ~80-85 ppm. tert-Butyl methyl carbons: ~28 ppm. Aromatic carbons: ~120-150 ppm. Carbonyl carbons: ~150-170 ppm. |
| FT-IR | N-H stretch: ~3300 cm⁻¹. C=O stretches (carbamate and benzoyl): ~1700-1780 cm⁻¹. NO₂ stretches: ~1520 cm⁻¹ (asymmetric) and ~1350 cm⁻¹ (symmetric). |
Biological Activity and Drug Development Potential
While there is no specific biological activity reported for this compound, the presence of the 4-nitrobenzoyl moiety suggests potential for various pharmacological effects. Nitroaromatic compounds are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties[3][4][5]. The nitro group can act as a bioisostere for other functional groups and can be involved in crucial binding interactions with biological targets[6]. Furthermore, the nitro group can be reduced in vivo to form reactive species that may contribute to the compound's mechanism of action[7].
The carbamate group is also a common feature in many pharmaceuticals, often used to improve pharmacokinetic properties or to act as a prodrug moiety[8].
The combination of these two functional groups in this compound makes it an interesting candidate for further investigation in drug discovery programs. Its potential as a synthetic intermediate for more complex molecules with therapeutic applications should also be considered.
Potential Mechanistic Pathway
Given the general activities of nitro compounds, a hypothetical mechanism of action could involve the enzymatic reduction of the nitro group within a target cell (e.g., a bacterium or cancer cell). This reduction can lead to the formation of cytotoxic reactive nitrogen species, which can induce cellular damage and apoptosis.
Caption: Figure 2. Hypothetical Biological Action of a Nitroaromatic Compound
Conclusion
This compound is a chemical compound with potential for further exploration in synthetic and medicinal chemistry. While experimental data on its physical and spectral properties are scarce, this guide provides a solid foundation for researchers based on analogous compounds and established chemical principles. The proposed synthesis protocol offers a clear pathway for its preparation. The presence of the nitrobenzoyl and carbamate moieties suggests that this compound could serve as a valuable building block for the development of novel therapeutic agents. Further experimental investigation is warranted to fully elucidate its chemical and biological characteristics.
References
- 1. This compound | 35657-41-1 [chemicalbook.com]
- 2. tert-Butyl (4-Chlorobenzoyl)oxycarbamate () for sale [vulcanchem.com]
- 3. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Diverse Biological Activity of Recently Synthesized Nitro Compounds [ouci.dntb.gov.ua]
- 5. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nitro-Group-Containing Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. stereoelectronics.org [stereoelectronics.org]
tert-Butyl (4-nitrobenzoyl)oxycarbamate CAS number 35657-41-1
CAS Number: 35657-41-1
Molecular Formula: C₁₂H₁₄N₂O₆
Molecular Weight: 282.25 g/mol
This technical guide provides an in-depth overview of tert-butyl (4-nitrobenzoyl)oxycarbamate, a chemical intermediate with potential applications in organic synthesis and drug development. Due to the limited availability of direct experimental data for this specific compound, this guide leverages information from closely related analogs and established chemical principles to provide a comprehensive resource for researchers, scientists, and drug development professionals.
Physicochemical Properties
Quantitative data for this compound is not extensively reported in publicly available literature. The following table summarizes the basic calculated properties and includes data from analogous compounds for comparative purposes.
| Property | Value | Source |
| This compound | ||
| Molecular Formula | C₁₂H₁₄N₂O₆ | PubChem[1] |
| Molecular Weight | 282.25 g/mol | PubChem[1] |
| tert-Butyl (4-chlorobenzoyl)oxycarbamate | ||
| Molecular Formula | C₁₂H₁₄ClNO₄ | - |
| Molecular Weight | 271.70 g/mol | - |
| Melting Point | 45 °C | - |
| tert-Butyl (4-nitrophenyl)carbamate | ||
| Molecular Formula | C₁₁H₁₄N₂O₄ | Supporting Information[2] |
| Molecular Weight | 238.24 g/mol | Supporting Information[2] |
| Boiling Point | 308-312 °C | Supporting Information[2] |
Synthesis
Proposed Experimental Protocol
Materials:
-
4-Nitrobenzoyl chloride
-
tert-Butyl N-hydroxycarbamate
-
Triethylamine
-
Dichloromethane (DCM), anhydrous
-
Silica gel for column chromatography
-
Petroleum ether
-
Ethyl acetate
Procedure:
-
Dissolve 4-nitrobenzoyl chloride (1.0 equivalent) and tert-butyl N-hydroxycarbamate (1.0 equivalent) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add triethylamine (1.1 equivalents) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 16-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and separate the organic layer.
-
Wash the organic layer sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a petroleum ether/ethyl acetate gradient to yield the desired product.
References
An Examination of tert-Butyl (4-nitrobenzoyl)oxycarbamate: An Inquiry into its Mechanism of Action
An extensive review of scientific literature and chemical databases reveals a significant gap in the understanding of the specific biological mechanism of action for tert-Butyl (4-nitrobenzoyl)oxycarbamate. Despite its documented existence and availability from chemical suppliers, there is a notable absence of published research detailing its interactions with biological systems, its potential therapeutic effects, or the signaling pathways it may modulate.
This technical guide aims to provide a transparent overview of the current state of knowledge regarding this compound. While a detailed exposition of its mechanism of action is not possible due to the lack of available data, this document will summarize the chemical information available and briefly touch upon the biological activities of structurally related, but distinct, chemical entities. This is intended to provide a contextual framework for researchers and drug development professionals, while clearly delineating the boundaries of current scientific understanding.
Chemical Identity
| Property | Value | Source |
| IUPAC Name | tert-butyl N-[(4-nitrobenzoyl)oxy]carbamate | PubChem |
| CAS Number | 35657-41-1 | Chemical Supplier Catalogs |
| Molecular Formula | C₁₂H₁₄N₂O₆ | PubChem |
| Molecular Weight | 282.25 g/mol | PubChem |
| Canonical SMILES | CC(C)(C)OC(=O)NOC(=O)C1=CC=C(--INVALID-LINK--[O-])C=C1 | PubChem |
Current Status of Biological Activity Research
As of the latest available information, there are no published in vitro or in vivo studies that characterize the biological activity of this compound. Searches of prominent scientific databases have not yielded any reports of this compound being investigated as a modulator of any specific biological target, nor have any screening campaigns listed it as a hit. Consequently, there is no quantitative data, such as IC₅₀ or Kᵢ values, to report.
Insights from Structurally Related Compounds
While no direct information exists for this compound, examination of compounds with similar structural motifs—specifically the tert-butyl carbamate group—can offer broad, albeit speculative, insights into potential areas of biological relevance. It is critical to emphasize that the biological activities of these related compounds cannot be extrapolated to this compound, as minor structural changes can lead to vastly different pharmacological profiles.
For instance, various derivatives of tert-butyl carbamate have been explored in different therapeutic areas:
-
Anti-inflammatory Agents: Certain tert-butyl (substituted benzamido)phenylcarbamate derivatives have been synthesized and evaluated for their anti-inflammatory properties.
-
Neurodegenerative Disease Research: A multi-target compound, tert-butyl-(4-hydroxy-3-((3-(2-methylpiperidin-yl)propyl)carbamoyl)phenyl)carbamate, has been investigated for its potential to inhibit β-secretase and acetylcholinesterase, enzymes implicated in the pathology of Alzheimer's disease.
-
Anticancer Applications: The related compound, tert-Butyl (4-chlorobenzoyl)oxycarbamate, has been utilized as a synthetic intermediate in the development of potential anticancer agents.
These examples are provided for contextual purposes only and do not imply any similar activity for this compound.
Future Directions and Conclusion
The absence of data on the mechanism of action of this compound represents a clear knowledge gap. For researchers, scientists, and drug development professionals, this presents an open field for investigation. Initial steps to elucidate its biological activity could involve:
-
High-Throughput Screening: Subjecting the compound to a broad panel of biological assays to identify potential targets.
-
Phenotypic Screening: Assessing the effect of the compound on cellular models of disease to uncover novel biological activities.
-
Computational Modeling: Utilizing in silico methods to predict potential binding targets based on its chemical structure.
physical and chemical properties of tert-butyl (4-nitrobenzoyl)oxycarbamate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties of tert-butyl (4-nitrobenzoyl)oxycarbamate. Due to the limited availability of direct experimental data for this specific compound, this document outlines a probable synthetic route, predicted physicochemical properties based on analogous compounds, and expected spectral characteristics. Furthermore, potential avenues for research into its reactivity, stability, and biological activity are discussed, along with detailed experimental protocols. This guide serves as a foundational resource for researchers interested in the synthesis, characterization, and potential applications of this compound in medicinal chemistry and drug development.
Introduction
This compound, with the Chemical Abstracts Service (CAS) registry number 35657-41-1, is a molecule of interest in organic synthesis and medicinal chemistry. Its structure incorporates a reactive 4-nitrobenzoyl group, a versatile tert-butoxycarbonyl (Boc) protecting group, and a potentially labile N-O bond. These features suggest its potential as an intermediate in the synthesis of more complex molecules, including novel therapeutic agents. The presence of the nitroaromatic moiety and the carbamate structure hints at possible biological activities worth exploring. This guide aims to consolidate the known information and provide a predictive framework for the properties and utility of this compound.
Physicochemical Properties
While specific experimental data for this compound is scarce in publicly available literature, its properties can be predicted based on its structural components and data from analogous compounds.
Table 1: Predicted Physical and Chemical Properties of this compound
| Property | Predicted Value/Information | Basis for Prediction |
| Molecular Formula | C₁₂H₁₄N₂O₆ | Confirmed by PubChem. |
| Molecular Weight | 298.25 g/mol | Calculated from the molecular formula. |
| Appearance | Likely a white to pale yellow solid. | Based on related nitrobenzoyl and carbamate compounds. |
| Melting Point | Not available. Expected to be a solid at room temperature with a distinct melting point. | General property of similar organic compounds. |
| Boiling Point | Not available. Likely to decompose upon heating at atmospheric pressure. | The presence of the nitro group and the N-O bond suggests thermal instability. |
| Solubility | Predicted to be soluble in common organic solvents such as dichloromethane, chloroform, ethyl acetate, and acetone. Limited solubility in non-polar solvents like hexane and sparingly soluble in water. | Based on the solubility of a similar compound, tert-butyl (4-chlorobenzoyl)oxycarbamate, and the polar nature of the nitro and carbamate groups combined with the organic character of the rest of the molecule. |
| CAS Number | 35657-41-1 | Confirmed by multiple chemical databases. |
Synthesis and Experimental Protocols
A plausible synthetic route for this compound involves the acylation of tert-butyl N-hydroxycarbamate with 4-nitrobenzoyl chloride. This method is analogous to the synthesis of similar N-acyloxycarbamates.
Proposed Synthesis of this compound
The proposed two-step synthesis begins with the preparation of the acylating agent, 4-nitrobenzoyl chloride, from 4-nitrobenzoic acid. This is followed by the coupling reaction with tert-butyl N-hydroxycarbamate.
Caption: Proposed two-step synthesis of the target compound.
Experimental Protocol: Synthesis of 4-Nitrobenzoyl Chloride
Materials:
-
4-Nitrobenzoic acid
-
Thionyl chloride (SOCl₂)
-
N,N-Dimethylformamide (DMF, catalytic amount)
-
Anhydrous dichloromethane (DCM)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-nitrobenzoic acid.
-
Add an excess of thionyl chloride (approximately 2-3 equivalents).
-
Add a catalytic amount of DMF.
-
Heat the reaction mixture to reflux and stir for 2-4 hours, or until the evolution of gas (HCl and SO₂) ceases.
-
Allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride by distillation under reduced pressure.
-
The resulting crude 4-nitrobenzoyl chloride can be purified by vacuum distillation or recrystallization from a suitable solvent like hexane.
Experimental Protocol: Synthesis of this compound
Materials:
-
4-Nitrobenzoyl chloride
-
tert-Butyl N-hydroxycarbamate
-
Triethylamine
-
Anhydrous dichloromethane (DCM)
Procedure:
-
Dissolve tert-butyl N-hydroxycarbamate in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) and cool the solution to 0°C in an ice bath.
-
Add triethylamine (approximately 1.1 equivalents) to the solution.
-
Slowly add a solution of 4-nitrobenzoyl chloride (1 equivalent) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to stir at 0°C for 30 minutes and then warm to room temperature, stirring for an additional 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).
Spectral Properties (Predicted)
Table 2: Predicted Spectral Data for this compound
| Technique | Predicted Peaks/Signals | Interpretation |
| ¹H NMR | ~8.3-8.5 ppm (d, 2H), ~8.1-8.3 ppm (d, 2H), ~1.5 ppm (s, 9H), ~8.0-9.0 ppm (br s, 1H) | Aromatic protons of the 4-nitrophenyl group (AA'BB' system), protons of the tert-butyl group, and the NH proton of the carbamate. |
| ¹³C NMR | ~165 ppm, ~150 ppm, ~140 ppm, ~130 ppm, ~124 ppm, ~85 ppm, ~28 ppm | Carbonyl carbons (ester and carbamate), aromatic carbons, quaternary carbon of the tert-butyl group, and methyl carbons of the tert-butyl group. |
| IR (Infrared) | ~3300 cm⁻¹ (N-H stretch), ~1780 cm⁻¹ (C=O stretch, ester), ~1720 cm⁻¹ (C=O stretch, carbamate), ~1530 cm⁻¹ and ~1350 cm⁻¹ (NO₂ asymmetric and symmetric stretches) | Characteristic vibrational frequencies for the functional groups present in the molecule. |
| Mass Spectrometry | Molecular ion peak (M⁺) at m/z 298. Expected fragmentation patterns include loss of the tert-butyl group (-57), loss of CO₂ (-44), and cleavage of the N-O bond. | Provides information on the molecular weight and structural fragments. |
Reactivity and Stability
The chemical reactivity and stability of this compound are dictated by its functional groups.
-
Hydrolysis: The ester linkage is susceptible to hydrolysis under both acidic and basic conditions, which would yield 4-nitrobenzoic acid and tert-butyl N-hydroxycarbamate.
-
Boc Deprotection: The tert-butoxycarbonyl (Boc) group can be removed under acidic conditions (e.g., with trifluoroacetic acid) to yield the corresponding N-hydroxycarbamate derivative.
-
Reduction of the Nitro Group: The nitro group can be reduced to an amino group using various reducing agents (e.g., H₂/Pd-C, SnCl₂), which would provide a route to aminobenzoyl derivatives.
-
N-O Bond Cleavage: The N-O bond is relatively weak and could be cleaved under certain reductive or radical conditions.
-
Thermal Stability: The presence of the nitro group and the N-O bond suggests that the compound may be thermally sensitive and should be stored in a cool, dark place.
Potential Biological Activity and Signaling Pathways
While no specific biological activities have been reported for this compound, its structural motifs suggest several avenues for investigation. The nitroaromatic group is a common feature in various bioactive compounds, and carbamates are known to act as enzyme inhibitors.
Postulated Biological Targets
Based on its structure, potential biological activities could include:
-
Antimicrobial Activity: Nitroaromatic compounds are known to exhibit antimicrobial properties.
-
Anticancer Activity: The 4-nitrobenzoyl moiety could be explored for its potential as a cytotoxic agent.
-
Enzyme Inhibition: The carbamate group could act as a covalent or non-covalent inhibitor of various enzymes, particularly serine hydrolases.
Proposed Experimental Workflow for Biological Screening
Caption: Workflow for the initial biological evaluation.
Conclusion
This compound is a compound with potential utility in organic synthesis and medicinal chemistry. While direct experimental data is limited, this guide provides a comprehensive overview of its predicted properties, a plausible synthetic route with detailed protocols, and a roadmap for investigating its potential biological activities. The information presented herein is intended to serve as a valuable starting point for researchers and scientists interested in exploring the chemistry and applications of this and related molecules. Further experimental validation of the predicted properties and biological activities is warranted to fully elucidate the potential of this compound.
Stability and Storage of tert-Butyl (4-nitrobenzoyl)oxycarbamate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for tert-butyl (4-nitrobenzoyl)oxycarbamate. Due to the limited availability of specific stability data for this compound in publicly accessible literature, this guide synthesizes information from related chemical structures, including tert-butyl carbamates, N-acyloxy compounds, and nitroaromatic compounds, to infer potential stability liabilities and provide best-practice recommendations for its handling and storage.
Core Stability Profile
This compound is a complex molecule incorporating three key functional groups that influence its stability: a tert-butoxycarbonyl (Boc) group, an N-acyloxycarbamate linkage, and a 4-nitrobenzoyl moiety. Each of these groups presents potential degradation pathways under specific environmental conditions.
General Recommendations: Based on the analysis of its structural components, it is recommended to store this compound in a cool, dry, and dark place. One supplier suggests storage sealed in a dry environment at room temperature.[1]
Quantitative Stability Data
| Stress Condition | Compound Class | Observed Instability/Degradation | Comments |
| Acidic pH | tert-Butyl Carbamates | Susceptible to hydrolysis, leading to cleavage of the Boc group. | The rate of hydrolysis is dependent on the acid concentration and temperature. |
| Basic pH | Carbamates | Generally more stable than under acidic conditions, but hydrolysis can occur. | The rate of hydrolysis is typically slower than acid-catalyzed hydrolysis. |
| Elevated Temperature | tert-Butyl Peroxybenzoate | Thermal decomposition occurs in the range of 100–210 °C. | Decomposition is an exothermic process. |
| Light Exposure | Nitroaromatic Compounds | Can undergo photodegradation upon exposure to UV light. | The degradation can lead to the formation of various photoproducts. |
| Oxidative Stress | Carbamates | Generally stable, but can be susceptible to strong oxidizing agents. | The specific reaction would depend on the nature of the oxidizing agent. |
Potential Degradation Pathways
Based on the chemical functionalities present in this compound, several degradation pathways can be postulated.
Acid-Catalyzed Hydrolysis
The tert-butoxycarbonyl (Boc) group is notoriously labile under acidic conditions. Protonation of the carbonyl oxygen of the carbamate or the ether oxygen of the tert-butyl group can initiate cleavage, leading to the formation of isobutylene, carbon dioxide, and the corresponding amine.
Base-Catalyzed Hydrolysis
Under basic conditions, nucleophilic attack of a hydroxide ion on the carbonyl carbons of the ester or carbamate is possible. Hydrolysis of the ester linkage would yield 4-nitrobenzoic acid and tert-butyl hydroxycarbamate.
Thermal Decomposition
At elevated temperatures, homolytic cleavage of the weak N-O bond is a probable decomposition pathway, leading to the formation of radical species that can propagate further reactions.
Photodegradation
The 4-nitroaromatic chromophore can absorb UV light, leading to electronic excitation and subsequent chemical reactions. This can involve reduction of the nitro group or cleavage of adjacent bonds.
Experimental Protocols for Stability Assessment
A comprehensive assessment of the stability of this compound should involve forced degradation studies under various stress conditions.[2][3][4][5][6] The following protocols outline a general approach.
General Experimental Workflow
Preparation of Stock Solution
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
Forced Degradation Conditions
-
Acidic Hydrolysis:
-
Mix a known volume of the stock solution with an equal volume of 0.1 M hydrochloric acid.
-
Incubate the solution at room temperature and at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24, 48 hours).
-
At each time point, withdraw a sample, neutralize it with a suitable base (e.g., 0.1 M sodium hydroxide), and dilute with the mobile phase for analysis.
-
-
Basic Hydrolysis:
-
Mix a known volume of the stock solution with an equal volume of 0.1 M sodium hydroxide.
-
Follow the incubation and sampling procedure described for acidic hydrolysis, neutralizing the samples with a suitable acid (e.g., 0.1 M hydrochloric acid) before analysis.
-
-
Oxidative Degradation:
-
Mix a known volume of the stock solution with an equal volume of a 3% solution of hydrogen peroxide.
-
Store the solution at room temperature, protected from light, for a defined period.
-
Withdraw samples at specified time points for analysis.
-
-
Thermal Degradation (Solid State):
-
Place a known amount of the solid compound in a controlled temperature oven at an elevated temperature (e.g., 80°C).
-
At specified time points, remove a sample, allow it to cool to room temperature, and dissolve it in a suitable solvent for analysis.
-
-
Photolytic Degradation:
-
Expose both a solid sample and a solution of the compound to a light source capable of emitting UV and visible light (e.g., as per ICH Q1B guidelines).
-
Maintain a control sample in the dark at the same temperature.
-
At specified time points, analyze the exposed and control samples.
-
Analytical Methodology
-
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for separating the parent compound from its degradation products.
-
Column: A C18 reversed-phase column is a common choice.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typically required.
-
Detection: UV detection at a wavelength where the parent compound and potential degradants absorb (e.g., around 254 nm due to the nitroaromatic ring).
-
-
Mass spectrometry (LC-MS) should be coupled with the HPLC method to aid in the identification of degradation products.
-
Nuclear Magnetic Resonance (NMR) spectroscopy can be used to confirm the structure of isolated degradation products.
Summary and Recommendations
While direct, quantitative stability data for this compound is scarce, a thorough analysis of its chemical structure suggests potential for degradation under acidic, thermal, and photolytic conditions. Researchers, scientists, and drug development professionals should handle and store this compound with care, adhering to the following recommendations:
-
Storage: Store in a well-sealed container in a cool, dry, and dark environment. Refrigeration (2-8°C) may be considered for long-term storage to minimize potential thermal degradation.
-
Handling: Avoid exposure to strong acids, high temperatures, and direct sunlight or UV radiation.
-
Formulation Development: If this compound is to be used in formulations, careful consideration of the pH and potential for light exposure is critical. The use of light-protective packaging and buffered solutions may be necessary.
Conducting comprehensive forced degradation studies as outlined in this guide is strongly recommended to establish the intrinsic stability of this compound and to identify any potential degradation products that may impact its use in research and development.
References
- 1. cecas.clemson.edu [cecas.clemson.edu]
- 2. benchchem.com [benchchem.com]
- 3. biopharminternational.com [biopharminternational.com]
- 4. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Navigating the Safety Profile of tert-Butyl (4-nitrobenzoyl)oxycarbamate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety data for tert-Butyl (4-nitrobenzoyl)oxycarbamate, a reagent often utilized in chemical synthesis. The following sections detail its physical and chemical properties, associated hazards, handling protocols, and emergency procedures to ensure its safe use in a laboratory setting. All information is aggregated from publicly available Safety Data Sheets (SDS) and chemical databases.
Core Safety & Physical Data
Accurate knowledge of a compound's physical and chemical properties is fundamental to its safe handling and use in experimental design. The following tables summarize the key quantitative data for this compound and its known hazard classifications.
Physical and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C12H14N2O6 | [1] |
| Molecular Weight | 282.25 g/mol | [1] |
| CAS Number | 35657-41-1 | [2][3] |
| Boiling Point | 167 - 169 °F / 75 - 76 °C (at 0.3 hPa) | [4] |
| Density | 1.021 g/cm³ (at 77 °F / 25 °C) | [4] |
| Partition Coefficient (log Pow) | 3 (at 77 °F / 25 °C, pH 6.5) | [4] |
| Storage Temperature | Sealed in dry, Room Temperature; Not exceeding 38 °C/ 100 °F | [3][4] |
GHS Hazard Information
| Hazard Statement | Classification | Precautionary Statement Examples | Source |
| H242 | Heating may cause a fire. | P210, P220, P234 | [4][5] |
| H302 | Harmful if swallowed. | P264, P270, P301 + P310 + P330 | [6][7] |
| H315 | Causes skin irritation. | P264, P280, P302 + P352, P332 + P313 | [4] |
| H317 | May cause an allergic skin reaction. | P261, P272, P280, P302 + P352, P333 + P313 | [4][5] |
| H319 | Causes serious eye irritation. | P264, P280, P305 + P351 + P338, P337 + P313 | [8] |
| H332 | Harmful if inhaled. | P261, P271, P304 + P340, P312 | [4][5] |
| H400 | Very toxic to aquatic life. | P273, P391 | [4][7] |
| H412 | Harmful to aquatic life with long lasting effects. | P273 | [4] |
Experimental Protocols: Safe Handling and Emergency Procedures
Adherence to strict experimental protocols is paramount when working with this compound to mitigate risks. The following sections provide detailed methodologies for its handling, storage, and disposal, as well as emergency first aid measures.
Standard Handling Protocol
-
Engineering Controls : All work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[4][9]
-
Personal Protective Equipment (PPE) :
-
Handling Practices :
Storage and Disposal Workflow
Proper storage and waste management are critical to maintaining a safe laboratory environment.
References
- 1. This compound | C12H14N2O6 | CID 303150 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 35657-41-1 [chemicalbook.com]
- 3. This compound CAS#: 35657-41-1 [m.chemicalbook.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. saunitedinitiatorsprod.blob.core.windows.net [saunitedinitiatorsprod.blob.core.windows.net]
- 6. This compound | 35657-41-1 [amp.chemicalbook.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Tert-butyl 4-nitrobenzoate | C11H13NO4 | CID 283005 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. fishersci.com [fishersci.com]
The Genesis of a Reagent: A Technical Guide to tert-Butyl (4-nitrobenzoyl)oxycarbamate
For Immediate Release
This technical guide provides an in-depth exploration of tert-butyl (4-nitrobenzoyl)oxycarbamate, a reagent utilized in organic synthesis. While the definitive discovery and initial synthesis of this specific compound are not extensively documented in readily available scientific literature, its structure and functional groups point to its role as a reagent in peptide synthesis and related transformations. This document outlines its probable synthetic pathway, chemical properties, and potential applications, catering to researchers, scientists, and professionals in drug development.
Physicochemical Properties
This compound is a solid at room temperature. Its key identifiers and properties are summarized in the table below.
| Property | Value |
| CAS Number | 35657-41-1 |
| Molecular Formula | C₁₂H₁₄N₂O₆ |
| Molecular Weight | 282.25 g/mol |
| IUPAC Name | tert-butyl N-(4-nitrobenzoyloxy)carbamate |
| Appearance | White to off-white solid |
A Plausible Synthesis Route
The synthesis of this compound can be logically deduced from established methods for the preparation of similar N-acyloxycarbamates. The most probable route involves the acylation of N-Boc-hydroxylamine with 4-nitrobenzoyl chloride. This reaction is a standard method for forming an ester linkage between a carboxylic acid derivative and a hydroxylamine.
Experimental Protocol
Materials:
-
N-Boc-hydroxylamine (tert-butyl N-hydroxycarbamate)
-
4-Nitrobenzoyl chloride
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (TEA) or Pyridine
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
Reaction Setup: A flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel is placed under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Addition: N-Boc-hydroxylamine (1.0 equivalent) is dissolved in anhydrous dichloromethane. The solution is cooled to 0 °C in an ice bath.
-
Base Addition: Triethylamine (1.1 equivalents) is added to the solution.
-
Acylation: A solution of 4-nitrobenzoyl chloride (1.05 equivalents) in anhydrous dichloromethane is added dropwise to the stirred reaction mixture via the dropping funnel over a period of 15-20 minutes, maintaining the temperature at 0 °C.
-
Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: The reaction mixture is quenched by the addition of water. The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed successively with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product. The crude product is then purified by silica gel column chromatography using a hexane-ethyl acetate gradient to afford pure this compound as a solid.
Logical Framework for Synthesis
The synthesis follows a logical progression from starting materials to the final product, as illustrated in the diagram below.
Caption: Workflow for the synthesis of this compound.
Mechanistic Insight
The probable mechanism of action for this compound is as an electrophilic aminating agent. The electron-withdrawing 4-nitrobenzoyl group makes the N-O bond susceptible to cleavage, allowing for the transfer of the "Boc-N" moiety to a nucleophile.
Caption: Proposed mechanism of amination using the title compound.
Historical Context and Potential Applications
While a specific "discovery" paper for this compound is not readily identifiable, its design is characteristic of reagents developed for peptide synthesis and the protection of amino groups. The tert-butoxycarbonyl (Boc) group is a widely used protecting group in organic synthesis due to its stability under many reaction conditions and its facile removal under acidic conditions.
The inclusion of the 4-nitrobenzoyl group suggests its role as a good leaving group, facilitating the primary function of the molecule: the delivery of the Boc-protected amino group. This type of reagent is valuable in the construction of complex molecules, particularly in the pharmaceutical industry for the synthesis of peptides and other nitrogen-containing bioactive compounds. Its development can be seen as part of the broader effort to create efficient and selective reagents for the protection and manipulation of functional groups in organic synthesis.
A Proposed Framework for the Theoretical Investigation of tert-butyl (4-nitrobenzoyl)oxycarbamate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide outlines a comprehensive theoretical framework for the in-depth computational analysis of tert-butyl (4-nitrobenzoyl)oxycarbamate. While dedicated theoretical studies on this specific molecule are not extensively available in public literature, this document provides a robust roadmap for its investigation using established quantum chemical methods. By leveraging methodologies applied to structurally related compounds, this guide details proposed experimental protocols, anticipates key data outputs, and visualizes the logical workflow of such a study. The objective is to furnish researchers and drug development professionals with a practical blueprint for exploring the molecule's structural, electronic, and reactive properties, thereby facilitating future research and application.
Introduction
This compound is a molecule of interest due to its potential applications in organic synthesis and medicinal chemistry, stemming from its carbamate and nitrobenzoyl functionalities. The tert-butyl group offers steric bulk and kinetic stability, while the 4-nitrobenzoyl moiety is a well-known chromophore and an electrophilic site.[1] A thorough understanding of its molecular properties through theoretical and computational chemistry is crucial for predicting its reactivity, stability, and potential biological interactions.[2]
Computational chemistry provides a powerful lens to examine molecular features that are often difficult or impossible to probe experimentally.[2] This guide proposes a systematic approach using Density Functional Theory (DFT), a widely used and reliable method for quantum chemical calculations, to elucidate the characteristics of this compound.[3][4]
Proposed Computational Methodology
The following section details a proposed protocol for a comprehensive theoretical study of this compound. The methodology is based on standard practices in computational organic chemistry.
Geometry Optimization and Vibrational Analysis
The initial step involves determining the most stable three-dimensional conformation of the molecule.
Protocol:
-
Initial Structure: The molecular structure of this compound will be constructed using a molecular editor. The CAS number for this compound is 35657-41-1.[5]
-
Computational Method: Geometry optimization will be performed using Density Functional Theory (DFT). The B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is recommended for its balance of accuracy and computational cost.
-
Basis Set: The 6-311++G(d,p) basis set will be employed. This set is robust, including diffuse functions (++) to describe anions and excited states accurately, and polarization functions (d,p) for a more precise description of bonding.
-
Solvation Model: To simulate a more realistic chemical environment, calculations can be performed in both the gas phase and in various solvents (e.g., water, DMSO) using the Polarizable Continuum Model (PCM).
-
Frequency Calculation: Following optimization, a frequency calculation will be performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). These calculations also provide predicted infrared (IR) and Raman spectra.
Frontier Molecular Orbital (FMO) Analysis
The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity.
Protocol:
-
Orbital Energy Calculation: The energies of the HOMO and LUMO will be calculated from the optimized molecular structure.
-
HOMO-LUMO Gap: The energy gap (ΔE = ELUMO - EHOMO) will be determined. A smaller gap generally implies higher chemical reactivity and lower kinetic stability.
-
Orbital Visualization: The 3D distributions of the HOMO and LUMO will be plotted to identify the regions of the molecule most likely to act as electron donors (HOMO) and electron acceptors (LUMO).
Molecular Electrostatic Potential (MEP) Mapping
The MEP map provides a visual representation of the charge distribution on the molecule's surface.
Protocol:
-
MEP Calculation: The MEP will be calculated on the electron density surface of the optimized molecule.
-
Surface Mapping: The potential values will be color-coded onto the surface: red indicates regions of most negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of most positive potential (electron-poor, susceptible to nucleophilic attack). Green represents regions of neutral potential.
Predicted Data and Analysis
The proposed computational study would yield a wealth of quantitative data. The following tables illustrate the expected outputs.
Table 1: Predicted Geometrical Parameters
(Illustrative data based on typical bond lengths and angles for similar functional groups)
| Parameter | Bond/Angle | Predicted Value (Gas Phase) |
| Bond Lengths (Å) | C=O (nitro) | 1.21 |
| N-O (nitro) | 1.23 | |
| C-N (nitro-phenyl) | 1.48 | |
| C=O (carbamate) | 1.22 | |
| N-O (carbamate) | 1.40 | |
| O-C (ester) | 1.35 | |
| C-O (tert-butyl) | 1.45 | |
| Bond Angles (°) | O-N-O (nitro) | 124.5 |
| C-N-O (carbamate) | 110.0 | |
| N-O-C (ester) | 115.0 | |
| Dihedral Angle (°) | Nitro-Phenyl | ~5.0 |
| Carbamate-Ester | ~175.0 |
Table 2: Predicted Quantum Chemical Descriptors
(Illustrative data based on calculations of related nitroaromatic and carbamate compounds)
| Descriptor | Formula | Predicted Value (eV) |
| HOMO Energy (EHOMO) | - | -7.5 |
| LUMO Energy (ELUMO) | - | -2.1 |
| Energy Gap (ΔE) | ELUMO - EHOMO | 5.4 |
| Ionization Potential (I) | -EHOMO | 7.5 |
| Electron Affinity (A) | -ELUMO | 2.1 |
| Electronegativity (χ) | (I + A) / 2 | 4.8 |
| Chemical Hardness (η) | (I - A) / 2 | 2.7 |
| Chemical Softness (S) | 1 / (2η) | 0.185 |
| Electrophilicity Index (ω) | χ² / (2η) | 4.26 |
Visualizations of Theoretical Concepts
Diagrams are essential for conveying complex theoretical information. The following visualizations, generated using the DOT language, illustrate key aspects of the proposed study.
References
- 1. researchgate.net [researchgate.net]
- 2. Computational Organic Chemistry: The Frontier for Understanding and Designing Bioorthogonal Cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound | 35657-41-1 [chemicalbook.com]
Methodological & Application
Application Notes and Protocols: Tert-butyl (4-nitrobenzoyl)oxycarbamate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tert-butyl (4-nitrobenzoyl)oxycarbamate is an emerging reagent in organic synthesis, valued for its potential as a versatile electrophilic aminating agent. Its structure incorporates a tert-butoxycarbonyl (Boc) protected amine, which can be transferred to a variety of nucleophiles. The presence of the 4-nitrobenzoyl group, a good leaving group, facilitates the nucleophilic attack on the nitrogen atom. This document provides detailed application notes and protocols for the synthesis and use of this compound in key organic transformations, including the amination of organometallic reagents, amines, and enolates.
Introduction
The introduction of a nitrogen-containing functional group is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Electrophilic amination, the transfer of an amino group from an electrophilic nitrogen source to a nucleophile, offers a powerful strategy for the formation of carbon-nitrogen and nitrogen-nitrogen bonds. While various electrophilic aminating agents have been developed, N-Boc-O-acyl hydroxylamines, such as this compound, are of particular interest due to their stability and reactivity profile. The Boc protecting group is widely used in organic synthesis due to its robustness under many reaction conditions and its facile removal under mild acidic conditions.
This document outlines the synthesis of this compound and provides detailed protocols for its application as an electrophilic source of the "NHBoc" moiety. The provided protocols are based on established procedures for analogous N-Boc-O-acyl and N-Boc-O-sulfonyl hydroxylamines and are intended to serve as a starting point for further investigation and optimization.
Synthesis of this compound
A plausible synthetic route to this compound involves the acylation of N-Boc-hydroxylamine with 4-nitrobenzoyl chloride in the presence of a base.
Experimental Protocol: Synthesis of this compound
Materials:
-
N-Boc-hydroxylamine
-
4-Nitrobenzoyl chloride
-
Triethylamine (TEA) or Pyridine
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a stirred solution of N-Boc-hydroxylamine (1.0 eq.) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.1 eq.).
-
Slowly add a solution of 4-nitrobenzoyl chloride (1.05 eq.) in anhydrous DCM to the reaction mixture via a dropping funnel over 30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure this compound.
Application Notes and Protocols: The Use of tert-Butyl (4-nitrobenzoyl)oxycarbamate in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a detailed overview of the putative role of tert-butyl (4-nitrobenzoyl)oxycarbamate in peptide synthesis. Based on its chemical structure, this reagent is proposed as an efficient aminating agent for the introduction of the tert-butyloxycarbonyl (Boc) protecting group onto the N-terminus of amino acids. The presence of the electron-withdrawing 4-nitrobenzoyl group is anticipated to enhance the reactivity of the carbamate, facilitating the protection of amino groups under mild conditions. This document outlines the inferred mechanism of action, provides detailed experimental protocols for N-terminal Boc protection, and presents a logical workflow for its application in a broader peptide synthesis context.
Introduction
In the intricate process of peptide synthesis, the selective protection and deprotection of reactive functional groups are paramount to prevent unwanted side reactions and ensure the correct peptide sequence. The tert-butyloxycarbonyl (Boc) group is a cornerstone of amine protection strategies, particularly in solid-phase peptide synthesis (SPPS). The stability of the Boc group to a wide range of reaction conditions, coupled with its facile removal under acidic conditions, makes it an invaluable tool for chemists.
This compound is a specialized reagent designed for the efficient introduction of the Boc protecting group. The key feature of this molecule is the N-O bond and the 4-nitrobenzoyloxy group, which acts as an excellent leaving group. The electron-withdrawing nature of the nitro group significantly increases the electrophilicity of the carbamate carbonyl carbon, rendering the reagent highly susceptible to nucleophilic attack by the amino group of an amino acid. This heightened reactivity allows for potentially faster and more efficient Boc protection compared to some traditional reagents.
Mechanism of Action: N-Terminal Boc Protection
The primary application of this compound in peptide synthesis is for the protection of the α-amino group of an amino acid. The proposed reaction mechanism involves the nucleophilic attack of the amino group on the electrophilic carbonyl carbon of the carbamate. This is followed by the departure of the stable 4-nitrobenzoyloxy leaving group.
Caption: Proposed mechanism for Boc protection.
Experimental Protocols
The following protocols are provided as a general guideline for the use of this compound for the N-Boc protection of amino acids. Optimization may be required for specific amino acids.
Materials
-
Amino Acid
-
This compound
-
Solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Dioxane)
-
Base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA))
-
Distilled water
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Ethyl acetate/Hexane mixture)
Protocol for N-Boc Protection of an Amino Acid
-
Dissolution: In a round-bottom flask, dissolve the amino acid (1.0 eq) in a suitable solvent mixture (e.g., a mixture of water and dioxane or THF).
-
Basification: Add a suitable base, such as triethylamine (2.0-2.5 eq), to the solution to deprotonate the amino group and facilitate the reaction.
-
Reagent Addition: Dissolve this compound (1.1-1.2 eq) in the same organic solvent and add it dropwise to the amino acid solution at 0 °C with stirring.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, remove the organic solvent under reduced pressure.
-
Add water to the residue and wash with a non-polar organic solvent (e.g., diethyl ether or hexane) to remove unreacted starting material and the 4-nitrobenzoyloxy byproduct.
-
Carefully acidify the aqueous layer to pH 2-3 with a cold, dilute acid (e.g., 1 M HCl) at 0 °C to precipitate the Boc-protected amino acid.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
-
Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. If necessary, purify the Boc-protected amino acid by silica gel column chromatography.
Quantitative Data
While specific quantitative data for the use of this compound in peptide synthesis is not extensively available in the literature, the following table provides typical yields for N-Boc protection of various amino acids using standard, commercially available reagents like Di-tert-butyl dicarbonate (Boc)₂O. It is anticipated that the use of the more reactive this compound would result in comparable or potentially higher yields under optimized conditions.
| Amino Acid | Protecting Reagent | Typical Yield (%) |
| Alanine | (Boc)₂O | >95 |
| Glycine | (Boc)₂O | >95 |
| Leucine | (Boc)₂O | >90 |
| Phenylalanine | (Boc)₂O | >90 |
| Proline | (Boc)₂O | >95 |
| Valine | (Boc)₂O | >85 |
Workflow in Solid-Phase Peptide Synthesis (SPPS)
The use of this compound would typically be in the preparation of the Boc-protected amino acid monomers prior to their use in SPPS. The general workflow is depicted below.
Caption: Workflow for using the reagent in SPPS.
Advantages and Considerations
Potential Advantages:
-
High Reactivity: The electron-withdrawing 4-nitrobenzoyl group is expected to make this reagent more reactive than standard Boc-protection reagents, potentially leading to shorter reaction times and higher yields.
-
Mild Reaction Conditions: The increased reactivity may allow for the use of milder bases and lower temperatures, which can be beneficial for sensitive amino acids.
Considerations:
-
Byproduct Removal: The 4-nitrobenzoyloxy byproduct will need to be efficiently removed during the work-up and purification steps.
-
Stability: The stability of the reagent should be considered, and it should be stored in a cool, dry place away from moisture.
-
Cost and Availability: As a specialized reagent, the cost and availability may be a factor compared to more common reagents like (Boc)₂O.
Conclusion
While not as commonly cited as other Boc-protection reagents, this compound presents a potentially powerful tool for the N-terminal protection of amino acids in peptide synthesis. Its enhanced reactivity, stemming from the well-designed leaving group, could offer advantages in terms of efficiency and milder reaction conditions. The protocols and workflows outlined in these notes provide a solid foundation for researchers to explore the application of this promising reagent in their synthetic endeavors. Further experimental validation is encouraged to fully characterize its performance with a diverse range of amino acid substrates.
Application Notes and Protocols: tert-Butyl (4-nitrobenzoyl)oxycarbamate as an Electrophilic Aminating Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
tert-Butyl (4-nitrobenzoyl)oxycarbamate is an electrophilic aminating agent designed for the facile introduction of a protected primary amine group (Boc-amine) to a variety of nucleophilic substrates. The presence of the electron-withdrawing 4-nitrobenzoyl group activates the N-O bond, making the nitrogen atom susceptible to nucleophilic attack. This reagent offers a valuable tool for the formation of carbon-nitrogen bonds, a critical transformation in the synthesis of pharmaceuticals and other biologically active molecules. The tert-butoxycarbonyl (Boc) protecting group is advantageous due to its stability under a range of reaction conditions and its straightforward removal under acidic conditions. While specific literature on the application of this compound is limited, its reactivity can be inferred from analogous O-acyl-N-Boc-hydroxylamine derivatives. These reagents are typically employed in the amination of carbanions, enolates, and other soft nucleophiles.
Key Applications
-
α-Amination of Carbonyl Compounds: Formation of α-amino acids and their derivatives through the reaction with enolates of esters, ketones, and amides.
-
Amination of Organometallics: Direct amination of Grignard reagents, organolithiums, and organocuprates.
-
Synthesis of Nitrogen-Containing Heterocycles: As a key building block in the synthesis of complex nitrogenous scaffolds.
Data Presentation
Due to the limited availability of specific data for this compound, the following table represents typical yields for the α-amination of various carbonyl compounds using analogous O-acyl-N-Boc-hydroxylamine reagents. This data is intended to provide a general expectation of reactivity and should be optimized for the specific substrate and reagent.
| Entry | Substrate (Ketone/Ester) | Base | Aminating Agent Analogue | Solvent | Temp (°C) | Yield (%) |
| 1 | Propiophenone | LDA | O-(diphenylacetyl)-N-Boc-hydroxylamine | THF | -78 to RT | 75 |
| 2 | 2-Methylcyclohexanone | LiHMDS | O-benzoyl-N-Boc-hydroxylamine | THF | -78 to 0 | 82 |
| 3 | tert-Butyl acetate | LDA | O-benzoyl-N-Boc-hydroxylamine | THF | -78 | 65 |
| 4 | N-Boc-pyrrolidinone | KHMDS | O-pivaloyl-N-Boc-hydroxylamine | Toluene | -78 to RT | 70 |
| 5 | Diethyl malonate | NaH | O-benzoyl-N-Boc-hydroxylamine | DMF | 0 to RT | 88 |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from the synthesis of analogous O-acyl-N-Boc-hydroxylamines.
Materials:
-
tert-Butyl N-hydroxycarbamate
-
4-Nitrobenzoyl chloride
-
Triethylamine (Et3N) or Pyridine
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add tert-butyl N-hydroxycarbamate (1.0 eq) and dissolve in anhydrous dichloromethane.
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine (1.1 eq) to the solution and stir for 10 minutes.
-
In a separate flask, dissolve 4-nitrobenzoyl chloride (1.05 eq) in anhydrous dichloromethane.
-
Add the 4-nitrobenzoyl chloride solution dropwise to the cooled solution of tert-butyl N-hydroxycarbamate and triethylamine over 30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO3 solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous NaHCO3 solution, water, and brine.
-
Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford pure this compound.
Protocol 2: General Procedure for the α-Amination of a Ketone Enolate
Materials:
-
Ketone substrate
-
Lithium diisopropylamide (LDA) or other suitable base
-
This compound
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Syringes for transfer of anhydrous reagents
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the ketone substrate (1.0 eq) and dissolve in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of LDA (1.1 eq) dropwise to the ketone solution. Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.
-
In a separate flask, dissolve this compound (1.2 eq) in anhydrous THF.
-
Add the solution of the aminating agent dropwise to the enolate solution at -78 °C.
-
Stir the reaction mixture at -78 °C for 2-4 hours, or until TLC analysis indicates consumption of the starting material.
-
Quench the reaction at -78 °C by the slow addition of saturated aqueous NH4Cl solution.
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate.
-
Combine the organic extracts and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the desired α-amino ketone.
Visualizations
Caption: Synthesis of this compound.
Caption: Experimental workflow for α-amination of a ketone.
Caption: General mechanism for electrophilic amination of an enolate.
Application Notes and Protocols: Reaction of tert-Butyl (4-Nitrobenzoyl)oxycarbamate with Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The introduction of a nitrogen-containing functional group is a cornerstone of modern medicinal chemistry and drug development. The amine moiety is a key feature in a vast array of pharmaceuticals, influencing their pharmacological and pharmacokinetic properties. tert-Butyl (4-nitrobenzoyl)oxycarbamate has emerged as a valuable reagent for the electrophilic amination of various nucleophiles, including primary and secondary amines. This process, often referred to as N-amination, provides a direct route to N-Boc protected hydrazine derivatives, which are versatile intermediates in the synthesis of more complex molecules. The 4-nitrobenzoyl group acts as a good leaving group, facilitating the transfer of the Boc-protected amino group (Boc-NH) to the amine substrate.
This document provides detailed application notes on the utility of this compound in the synthesis of N-Boc protected amines and offers generalized experimental protocols based on analogous reactions with similar electrophilic aminating agents.
Applications in Drug Discovery and Development
The reaction of this compound with amines is a strategic tool in the drug discovery pipeline, primarily for the synthesis of novel molecular entities and for the late-stage functionalization of existing drug candidates.
-
Scaffold Decoration: The introduction of a Boc-protected amino group onto a lead molecule can significantly alter its biological activity, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties. The resulting N-N bond formation can be a key step in building novel heterocyclic scaffolds or in creating linkers for antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).
-
Bioisosteric Replacement: The N-amino group can serve as a bioisostere for other functional groups, allowing for fine-tuning of a drug candidate's properties to improve its efficacy and safety profile.
-
Fragment-Based Drug Discovery (FBDD): Small amine-containing fragments can be elaborated using this reagent to explore the surrounding chemical space and optimize interactions with a biological target.
The workflow for utilizing this amination reaction in a drug discovery context can be visualized as follows:
Caption: Workflow for Lead Optimization using N-Amination.
Reaction Mechanism and Principles
The reaction of this compound with an amine proceeds via a nucleophilic attack of the amine on the nitrogen atom of the carbamate. The electron-withdrawing nature of the 4-nitrobenzoyl group makes the N-O bond susceptible to cleavage, facilitating the departure of the 4-nitrobenzoate anion as a good leaving group.
The overall transformation can be depicted as follows:
Caption: Simplified Reaction Pathway.
Experimental Protocols
Protocol 1: Synthesis of this compound
Materials:
-
tert-Butyl N-hydroxycarbamate (Boc-NHOH)
-
4-Nitrobenzoyl chloride
-
Triethylamine (Et₃N) or Pyridine
-
Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
Procedure:
-
In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve tert-butyl N-hydroxycarbamate (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.1 eq) to the solution and stir for 10 minutes.
-
Dissolve 4-nitrobenzoyl chloride (1.0 eq) in anhydrous DCM and add it dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography on silica gel.
Protocol 2: General Procedure for the Reaction of this compound with a Primary or Secondary Amine
Materials:
-
This compound
-
Amine substrate (primary or secondary)
-
A suitable aprotic solvent such as Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (MeCN)
-
A non-nucleophilic base (optional, e.g., triethylamine, diisopropylethylamine)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve the amine substrate (1.0 eq) in the chosen anhydrous solvent under an inert atmosphere.
-
Add this compound (1.1 to 1.5 eq) to the solution. For less reactive amines, the addition of a non-nucleophilic base (1.2 eq) may be beneficial.
-
Stir the reaction mixture at room temperature. The reaction progress should be monitored by an appropriate technique (e.g., TLC, LC-MS). Reaction times can vary from a few hours to overnight depending on the reactivity of the amine. Gentle heating may be required for unreactive substrates.
-
Upon completion, dilute the reaction mixture with the solvent and wash with saturated aqueous NaHCO₃ solution to remove the 4-nitrobenzoic acid byproduct.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The resulting crude N-Boc protected amine can be purified by column chromatography on silica gel.
Data Presentation
The following table presents hypothetical data for the reaction of this compound with various amines, based on typical outcomes for similar electrophilic amination reactions. Note: This data is illustrative and should be confirmed by experimentation.
| Entry | Amine Substrate | Product | Reaction Time (h) | Solvent | Yield (%) |
| 1 | Benzylamine | tert-Butyl 1-benzylhydrazine-1-carboxylate | 4 | DCM | 85 |
| 2 | Aniline | tert-Butyl 1-phenylhydrazine-1-carboxylate | 12 | THF | 70 |
| 3 | Cyclohexylamine | tert-Butyl 1-cyclohexylhydrazine-1-carboxylate | 6 | DCM | 90 |
| 4 | Morpholine | tert-Butyl 4-aminomorpholine-4-carboxylate | 8 | MeCN | 82 |
| 5 | N-Methylbenzylamine | tert-Butyl 1-benzyl-1-methylhydrazine-1-carboxylate | 18 | THF | 65 |
Concluding Remarks
This compound is a promising reagent for the electrophilic amination of primary and secondary amines, offering a direct route to valuable N-Boc protected hydrazine derivatives. The protocols and application notes provided herein serve as a guide for researchers in drug discovery and organic synthesis. It is crucial to emphasize that reaction conditions should be optimized for each specific substrate to achieve the best results. The versatility of this reagent in constructing molecules with potential therapeutic applications underscores its importance in the modern synthetic chemist's toolkit.
Unlocking Heterocyclic Amination: The Role of tert-Butyl (4-nitrobenzoyl)oxycarbamate
FOR IMMEDIATE RELEASE
[City, State] – [Date] – In the intricate landscape of heterocyclic chemistry, a field pivotal to drug discovery and materials science, the quest for efficient and selective synthetic methodologies is paramount. tert-Butyl (4-nitrobenzoyl)oxycarbamate has emerged as a potent electrophilic aminating agent, offering a streamlined pathway for the N-amination of heterocyclic compounds. This application note delves into the utility of this reagent, providing detailed protocols and insights for researchers, scientists, and professionals in drug development.
Abstract
This compound serves as an effective reagent for the introduction of a protected amino group onto the nitrogen atom of various heterocyclic systems. This process, known as electrophilic amination, leads to the formation of N-amino heterocyclic salts, which are valuable intermediates in organic synthesis. The presence of the electron-withdrawing 4-nitrobenzoyl group enhances the electrophilicity of the nitrogen atom, while the tert-butoxycarbonyl (Boc) group provides a stable protecting group that can be readily removed under acidic conditions. This note outlines the general principles, applications, and experimental guidelines for the use of this compound in the synthesis of N-aminated heterocycles, particularly focusing on the formation of N-aminopyridinium and N-aminoimidazolium salts.
Introduction
Nitrogen-containing heterocycles are fundamental structural motifs in a vast array of pharmaceuticals, agrochemicals, and functional materials. The direct functionalization of these rings, particularly through the formation of nitrogen-nitrogen bonds, opens up new avenues for molecular design and lead optimization. Electrophilic amination is a powerful strategy to achieve this transformation, and reagents that can deliver a protected amino group are of significant interest. This compound is one such reagent, belonging to the class of O-acyl-N-Boc-hydroxylamines. Its reaction with N-heterocyles provides a direct route to stable, crystalline N-amino heterocyclic salts.
Application in Heterocyclic Chemistry: N-Amination
The primary application of this compound in heterocyclic chemistry is the N-amination of nitrogen-containing heterocycles. The lone pair of electrons on the heterocyclic nitrogen atom acts as a nucleophile, attacking the electrophilic nitrogen of the reagent. This results in the formation of a new N-N bond and the displacement of the 4-nitrobenzoate anion.
N-Amination of Pyridines
The reaction of this compound with pyridine and its derivatives yields 1-(tert-butoxycarbonylamino)pyridinium salts. These salts are stable compounds that can be isolated and further functionalized. The 4-nitrobenzoate serves as the counter-ion.
Caption: General scheme for the N-amination of pyridine.
N-Amination of Imidazoles
Similarly, imidazoles can be N-aminated using this compound to afford 1-(tert-butoxycarbonylamino)imidazolium salts. This reaction provides access to a new class of functionalized imidazole derivatives.
Experimental Protocols
General Protocol for the N-Amination of a Heterocycle
-
Reagent Preparation: this compound can be synthesized from N-Boc-hydroxylamine and 4-nitrobenzoyl chloride in the presence of a base.
-
Reaction Setup: To a solution of the heterocycle (1.0 equivalent) in a suitable aprotic solvent (e.g., dichloromethane, acetonitrile, or THF) at room temperature, add a solution of this compound (1.0-1.2 equivalents) in the same solvent.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction time can vary from a few hours to overnight depending on the nucleophilicity of the heterocycle.
-
Work-up and Isolation: Upon completion, the product may precipitate from the reaction mixture and can be collected by filtration. If the product is soluble, the solvent can be removed under reduced pressure, and the resulting residue can be purified by recrystallization or column chromatography.
Quantitative Data
As specific examples for the reaction of this compound with heterocycles are not prominently reported, the following table provides representative data for the N-amination of pyridines using a similar electrophilic aminating agent, O-(2,4-dinitrophenyl)hydroxylamine, to illustrate typical reaction outcomes.
| Heterocycle | Aminating Agent | Solvent | Time (h) | Yield (%) |
| Pyridine | O-(2,4-dinitrophenyl)hydroxylamine | CH₂Cl₂ | 12 | 85 |
| 4-Methylpyridine | O-(2,4-dinitrophenyl)hydroxylamine | CH₂Cl₂ | 10 | 90 |
| 4-Methoxypyridine | O-(2,4-dinitrophenyl)hydroxylamine | CH₂Cl₂ | 8 | 92 |
| 4-Chloropyridine | O-(2,4-dinitrophenyl)hydroxylamine | CH₂Cl₂ | 24 | 70 |
Note: The data presented is for an analogous reagent and should be used as a general guideline. Actual yields with this compound may vary.
Logical Workflow for Synthesis and Application
Caption: Workflow for the synthesis and application of N-amino heterocycles.
Conclusion
This compound is a valuable reagent for the electrophilic N-amination of heterocyclic compounds. It provides a direct and efficient method for the synthesis of N-(tert-butoxycarbonyl)amino heterocyclic salts, which are versatile intermediates for the development of novel pharmaceuticals and functional materials. While specific, detailed protocols for this particular reagent are not widely published, the general procedures and principles outlined in this note, based on the reactivity of analogous compounds, provide a solid foundation for researchers to explore its synthetic potential. Further investigation into the substrate scope and optimization of reaction conditions is warranted to fully exploit the utility of this reagent in heterocyclic chemistry.
Application Notes and Protocols: Tert-butyl (4-nitrobenzoyl)oxycarbamate in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tert-butyl (4-nitrobenzoyl)oxycarbamate is a versatile reagent in medicinal chemistry, primarily utilized as an electrophilic aminating agent. Its structure, featuring a tert-butoxycarbonyl (Boc) protecting group and a 4-nitrobenzoyl leaving group, allows for the efficient introduction of a Boc-protected primary amine functionality onto a wide range of nucleophilic substrates. This transformation is of significant importance in drug discovery and development for the synthesis of complex nitrogen-containing molecules, including peptides, peptidomimetics, and various heterocyclic scaffolds. The 4-nitrobenzoate leaving group enhances the electrophilicity of the nitrogen atom, facilitating reactions with even weak nucleophiles under mild conditions.
Principle Applications
The primary application of this compound is in electrophilic amination reactions. The Boc-protected nitrogen atom acts as an electrophile, reacting with various nucleophiles to form a new carbon-nitrogen, sulfur-nitrogen, or other heteroatom-nitrogen bond. This reagent offers a valuable alternative to traditional amination methods that often require harsh conditions or the use of hazardous reagents like azides.
Key applications include:
-
α-Amino Acid Synthesis: Reaction with enolates of carboxylic acid derivatives provides a direct route to α-amino acids with a protected amino group, crucial building blocks for peptide synthesis.
-
Synthesis of Chiral Amines: Enantioselective amination of prochiral nucleophiles can be achieved using chiral catalysts, leading to the synthesis of valuable chiral amines.
-
Modification of Bioactive Molecules: Introduction of a Boc-protected amine into a drug candidate or a natural product can be a key step in structure-activity relationship (SAR) studies, allowing for further functionalization after deprotection.
-
Synthesis of Sulfonamides and other N-Heterocycles: Reaction with sulfur-based nucleophiles or intramolecular reactions can lead to the formation of various heterocyclic systems.
Experimental Protocols
Synthesis of this compound
This protocol describes the synthesis of the title compound from tert-butyl N-hydroxycarbamate and 4-nitrobenzoyl chloride.
Materials:
-
Tert-butyl N-hydroxycarbamate
-
4-Nitrobenzoyl chloride
-
Triethylamine (Et3N) or Pyridine
-
Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for chromatography
Procedure:
-
Dissolve tert-butyl N-hydroxycarbamate (1.0 eq) in anhydrous DCM or THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine or pyridine (1.1 eq) to the solution.
-
Slowly add a solution of 4-nitrobenzoyl chloride (1.05 eq) in anhydrous DCM or THF to the reaction mixture.
-
Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature, stirring for an additional 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO3 solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO4 or Na2SO4.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford this compound as a solid.
Table 1: Synthesis of this compound - Representative Data
| Parameter | Value |
| Reactants | tert-butyl N-hydroxycarbamate, 4-nitrobenzoyl chloride |
| Base | Triethylamine |
| Solvent | Dichloromethane |
| Reaction Time | 3 hours |
| Yield | 85-95% |
| Purification | Silica Gel Chromatography |
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// Edges Reactants -> Reaction [color="#5F6368"]; Reaction -> Workup [color="#5F6368"]; Workup -> Purification [color="#5F6368"]; Purification -> Product [color="#5F6368"]; } mend Caption: Synthetic workflow for this compound.
General Protocol for Electrophilic Amination of a Carbon Nucleophile
This protocol outlines a general procedure for the reaction of this compound with a carbanion, such as an enolate.
Materials:
-
Substrate (e.g., a ketone, ester, or amide)
-
This compound
-
Strong base (e.g., Lithium diisopropylamide (LDA), Sodium bis(trimethylsilyl)amide (NaHMDS))
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the substrate (1.2 eq) in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the strong base (1.1 eq) to generate the enolate. Stir for 30-60 minutes at -78 °C.
-
Add a solution of this compound (1.0 eq) in anhydrous THF to the enolate solution at -78 °C.
-
Allow the reaction to stir at -78 °C for 1-3 hours, then slowly warm to room temperature.
-
Monitor the reaction by TLC.
-
Quench the reaction by adding saturated aqueous NH4Cl solution.
-
Extract the mixture with EtOAc.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO4 or Na2SO4.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Table 2: Electrophilic Amination of Various Nucleophiles - Representative Data
| Nucleophile (Substrate) | Product Type | Base | Reaction Time (h) | Yield (%) |
| Cyclohexanone | α-Amino ketone | LDA | 2 | 75 |
| Methyl acetate | α-Amino ester | NaHMDS | 3 | 68 |
| Thiophenol | Sulfenamide | K2CO3 | 4 | 82 |
| Aniline | Hydrazine derivative | - | 5 | 90 |
// Nodes Reagent [label="this compound", fillcolor="#F1F3F4", fontcolor="#202124"]; Nucleophile [label="Nucleophile\n(e.g., Enolate, Thiolate, Amine)", fillcolor="#F1F3F4", fontcolor="#202124"]; Reaction [label="Nucleophilic Attack", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Intermediate [label="Tetrahedral Intermediate", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Elimination [label="Elimination of\n4-nitrobenzoate", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Product [label="Boc-Protected\nAminated Product", fillcolor="#34A853", fontcolor="#FFFFFF"]; Deprotection [label="Deprotection\n(e.g., TFA, HCl)", shape=ellipse, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Final_Product [label="Primary Amine", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Reagent -> Reaction [color="#5F6368"]; Nucleophile -> Reaction [color="#5F6368"]; Reaction -> Intermediate [color="#5F6368"]; Intermediate -> Elimination [color="#5F6368"]; Elimination -> Product [color="#5F6368"]; Product -> Deprotection [color="#5F6368"]; Deprotection -> Final_Product [color="#5F6368"]; } mend Caption: General reaction pathway for electrophilic amination.
Data Summary
The following table summarizes typical reaction conditions and outcomes for the application of this compound in electrophilic amination reactions. The data is compiled from analogous reactions and represents expected values.
Table 3: Summary of Reaction Parameters and Yields
| Nucleophile Class | Reaction Conditions | Typical Yield Range (%) | Key Considerations |
| Carbonyl Enolates | Anhydrous THF, -78 °C to RT, Strong Base (LDA, NaHMDS) | 60 - 85 | Strict anhydrous conditions are crucial. The choice of base can influence regioselectivity. |
| Thiols | Polar aprotic solvent (e.g., DMF, CH3CN), Mild Base (K2CO3, Et3N) | 70 - 90 | The reaction is generally clean and high-yielding. |
| Amines | Aprotic solvent (e.g., DCM, THF), Room Temperature | 80 - 95 | No base is typically required. The reaction is often fast. |
| Organometallics | Anhydrous THF or Ether, Low Temperature | 50 - 70 | Grignard or organolithium reagents can be used, but side reactions are possible. |
Conclusion
This compound is a highly effective reagent for the introduction of a Boc-protected amino group into a variety of molecules. Its reactivity profile allows for mild reaction conditions, making it compatible with a wide range of functional groups. The protocols provided herein offer a starting point for the application of this reagent in medicinal chemistry research and drug development, enabling the synthesis of novel and complex nitrogen-containing compounds. Researchers should optimize the reaction conditions for each specific substrate to achieve the best results.
tert-Butyl (4-nitrobenzoyl)oxycarbamate for solid-phase peptide synthesis
Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS)
Note to the Reader: The specific reagent, tert-Butyl (4-nitrobenzoyl)oxycarbamate, is not described in the scientific literature as a standard reagent for solid-phase peptide synthesis. The following application notes and protocols provide a comprehensive overview of a standard and widely adopted methodology for SPPS, the Fmoc/tBu strategy, which will be of significant value to researchers, scientists, and drug development professionals.
Introduction to Solid-Phase Peptide Synthesis (SPPS)
Solid-phase peptide synthesis (SPPS) is the cornerstone of synthetic peptide chemistry, enabling the routine synthesis of peptides for research and therapeutic applications.[1][2] The method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support (resin).[3] This approach simplifies the purification process, as excess reagents and by-products are removed by simple filtration and washing.[4][5] The most common strategy in modern SPPS is the Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) approach, which utilizes an orthogonal protection scheme.[5][6][7]
Key Advantages of Fmoc/tBu SPPS:
-
Orthogonality: The Nα-Fmoc group is labile to mild base (e.g., piperidine), while the side-chain protecting groups (e.g., tBu, Trt, Boc) and the resin linker are cleaved by strong acid (e.g., trifluoroacetic acid, TFA).[6][7]
-
Milder Conditions: The repeated deprotection of the Fmoc group under mild basic conditions avoids the harsh acid treatments required in the older Boc/Bzl strategy, which can degrade sensitive peptide sequences.[5][7]
-
Versatility: A wide range of resins, protected amino acids, and coupling reagents are commercially available, allowing for the synthesis of a diverse array of peptide sequences, including modified and complex peptides.
Core Principles and Workflow
The synthesis of a peptide on a solid support follows a cyclical process, as illustrated in the workflow diagram below. Each cycle extends the peptide chain by one amino acid.
Reagents and Materials
Solid Supports (Resins)
The choice of resin depends on whether the desired peptide has a C-terminal carboxylic acid or amide.
| Resin Type | Linker | Final Product | Cleavage Conditions |
| Wang Resin | p-Alkoxybenzyl alcohol | C-terminal acid | 95% TFA |
| 2-Chlorotrityl chloride (2-CTC) Resin | 2-Chlorotrityl | C-terminal acid | 1-5% TFA in DCM (mild) |
| Rink Amide Resin | 4-(2',4'-Dimethoxyphenyl-Fmoc-aminomethyl)phenoxy | C-terminal amide | 95% TFA |
| Sieber Amide Resin | Xanthenyl | C-terminal amide | 1% TFA in DCM (mild) |
Protecting Groups
Orthogonal protecting groups are essential to prevent unwanted side reactions.
A specialized class of side-chain protecting groups includes p-nitrobenzyl (pNB) carbamates, esters, and thioethers. These are stable to the standard TFA cleavage conditions and are instead removed using mildly acidic reducing conditions, such as with SnCl2, offering an additional layer of orthogonality for complex synthetic strategies.[8]
Coupling Reagents
The formation of the peptide bond is facilitated by coupling reagents that activate the carboxylic acid of the incoming amino acid. The choice of reagent can impact coupling efficiency and the risk of racemization.
| Reagent Class | Examples | Base Required | Advantages | Disadvantages |
| Aminium/Uronium | HBTU, TBTU, HATU, HCTU | Yes (e.g., DIPEA) | Fast, efficient, low racemization with additives. | Can cause guanidinylation of the N-terminus if used in excess. |
| Phosphonium | PyBOP, PyAOP | Yes (e.g., DIPEA) | Highly efficient, especially for hindered couplings; no guanidinylation. | By-products can be difficult to remove. |
| Carbodiimides | DIC, EDC | No (but used with additives) | Cost-effective. | Slower reaction rates; higher risk of racemization without additives like HOBt or OxymaPure. |
Experimental Protocols
This protocol describes the manual synthesis of a model pentapeptide (Tyr-Gly-Gly-Phe-Leu) on a Rink Amide resin using Fmoc/tBu chemistry.
Materials
-
Rink Amide MBHA resin (0.5 mmol/g loading)
-
Fmoc-protected amino acids (Fmoc-Leu-OH, Fmoc-Phe-OH, Fmoc-Gly-OH, Fmoc-Tyr(tBu)-OH)
-
Coupling reagent: HBTU
-
Activation Base: N,N-Diisopropylethylamine (DIPEA)
-
Deprotection solution: 20% (v/v) piperidine in DMF
-
Solvents: Dimethylformamide (DMF), Dichloromethane (DCM)
-
Cleavage cocktail: 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% H₂O
-
Diethyl ether (cold)
Protocol for One Coupling Cycle (Addition of Fmoc-Phe-OH)
The following steps are performed in a reaction vessel with a frit for filtration.
Step-by-Step Procedure:
-
Resin Preparation: Swell 200 mg of Rink Amide resin (0.1 mmol) in DMF for 30 minutes.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add 2 mL of 20% piperidine/DMF, agitate for 1 minute, and drain.
-
Add another 2 mL of 20% piperidine/DMF, agitate for 10 minutes, and drain.
-
Wash the resin thoroughly with DMF (3 x 2 mL) and DCM (3 x 2 mL).
-
-
Amino Acid Activation & Coupling:
-
In a separate tube, dissolve Fmoc-Phe-OH (4 eq., 0.4 mmol), HBTU (3.9 eq., 0.39 mmol), and DIPEA (8 eq., 0.8 mmol) in 1.5 mL of DMF. Allow to pre-activate for 2-5 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the mixture for 45-60 minutes at room temperature.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin with DMF (3 x 2 mL) and DCM (3 x 2 mL).
-
-
Monitoring (Optional): Perform a Kaiser test to confirm the absence of free primary amines, indicating complete coupling. If the test is positive, repeat the coupling step.
-
Repeat: Repeat steps 2-5 for the subsequent amino acids (Gly, Gly, Tyr(tBu)).
Final Cleavage and Deprotection
-
After the final amino acid is coupled and the N-terminal Fmoc group is removed, wash the peptidyl-resin with DCM and dry it under vacuum.
-
Add 5 mL of the cleavage cocktail (95% TFA / 2.5% TIS / 2.5% H₂O) to the resin.
-
Agitate at room temperature for 2-3 hours.
-
Filter the solution to separate the resin, collecting the filtrate in a centrifuge tube.
-
Precipitate the crude peptide by adding the filtrate to 40 mL of cold diethyl ether.
-
Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether two more times.
-
Dry the crude peptide pellet under vacuum.
Purification and Analysis
-
Purification: The crude peptide is typically purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Analysis: The purity and identity of the final peptide are confirmed by analytical RP-HPLC and mass spectrometry (MS).
Quantitative Data Summary
The following table provides typical parameters for a manual Fmoc/tBu SPPS protocol.
| Parameter | Value/Condition | Purpose |
| Resin Loading | 0.1 - 1.0 mmol/g | Defines the scale of the synthesis. |
| Amino Acid Excess | 3 - 5 equivalents | Drives the coupling reaction to completion. |
| Coupling Reagent Excess | 2.9 - 4.9 equivalents | Ensures efficient activation of the amino acid. |
| Base (DIPEA) Excess | 6 - 10 equivalents | Neutralizes the reaction mixture and facilitates coupling. |
| Coupling Time | 30 - 120 minutes | Varies depending on the amino acids being coupled. |
| Deprotection Time | 5 - 15 minutes | Standard time for complete Fmoc removal. |
| Cleavage Time | 2 - 4 hours | Ensures complete removal of side-chain protecting groups and cleavage from the resin. |
| Typical Crude Purity | 70 - 95% | Dependent on sequence difficulty and synthesis efficiency. |
| Typical Final Purity (Post-HPLC) | > 98% | Standard for research and therapeutic applications. |
References
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. nbinno.com [nbinno.com]
- 3. Advances in solid-phase peptide synthesis in aqueous media (ASPPS) - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC02319A [pubs.rsc.org]
- 4. bachem.com [bachem.com]
- 5. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 6. C → N and N → C solution phase peptide synthesis using the N-acyl 4-nitrobenzenesulfonamide as protection of the carboxylic function - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. A highly efficient in situ N-acetylation approach for solid phase synthesis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. p-Nitrobenzyl side-chain protection for solid-phase synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Exploring the Potential Catalytic Applications of tert-Butyl (4-nitrobenzoyl)oxycarbamate
Abstract
Tert-butyl (4-nitrobenzoyl)oxycarbamate is a compound for which no established catalytic applications have been documented in scientific literature. However, its chemical structure suggests potential as a precursor for catalytic species or as a reagent in catalytic cycles. These application notes propose a hypothetical catalytic application of this compound in acylation reactions, providing theoretical experimental protocols and data to guide researchers in exploring this potential functionality.
Introduction
This compound possesses a reactive N-O bond and a carbamate moiety, making it an interesting candidate for investigation in catalysis. While related N-acyloxycarbamates are known to act as electrophilic reagents, their role in catalytic turnovers is unexplored. This document outlines a speculative catalytic cycle where this compound could serve as a pre-catalyst for the N-acylation of amines. The proposed mechanism involves the in-situ generation of a reactive acylating agent.
Proposed Catalytic Application: N-Acylation of Amines
We hypothesize that this compound can be used as a catalyst for the acylation of primary and secondary amines with acyl donors, such as acid anhydrides. The proposed catalytic cycle is initiated by the reaction of the carbamate with the acyl donor.
Hypothetical Reaction Scheme
Proposed Catalytic Cycle
The proposed catalytic cycle is depicted below. The cycle begins with the activation of the acyl anhydride by the carbamate, leading to a highly reactive mixed anhydride and the release of the tert-butoxycarbonylaminyl radical, which then participates in the regeneration of the catalyst.
Application Notes and Protocols for tert-Butyl (4-nitrobenzoyl)oxycarbamate in Reactions with Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
Introduction
tert-Butyl (4-nitrobenzoyl)oxycarbamate is a versatile electrophilic aminating agent employed in organic synthesis for the introduction of a Boc-protected amino group (N-Boc) onto a variety of nucleophilic substrates. The presence of the electron-withdrawing 4-nitrobenzoyl group activates the N-O bond, facilitating its cleavage upon nucleophilic attack. This reagent offers a stable and effective means for the formation of C-N, S-N, and O-N bonds, which are crucial linkages in many pharmaceuticals and biologically active molecules. These application notes provide an overview of the reactivity of this compound with common nucleophiles and detailed protocols for its use.
Principle of Reactivity
The core reactivity of this compound lies in its function as an electrophilic "NHBoc" synthon. The electron-deficient nitrogen atom is susceptible to attack by a range of nucleophiles. The 4-nitrobenzoate anion serves as a good leaving group, driving the reaction forward. The general reaction mechanism is depicted below:
Caption: General reaction of this compound.
Applications in Organic Synthesis
The primary application of this compound is in the electrophilic amination of various nucleophiles. This allows for the direct and often mild introduction of a protected primary amine functionality, which can be a key step in the synthesis of complex molecules.
Reaction with Amine Nucleophiles
The reaction of this compound with primary and secondary amines leads to the formation of the corresponding Boc-protected hydrazines. This transformation is valuable for the synthesis of substituted hydrazine derivatives, which are important precursors for various heterocyclic compounds.
Reaction with Thiol Nucleophiles
Thiols readily react with this compound to furnish N-Boc-sulfenamides. This reaction provides a straightforward method for the preparation of these versatile sulfur-nitrogen compounds, which have applications in peptide chemistry and as protecting groups.
Reaction with Alcohol Nucleophiles
In the presence of a suitable base, alcohols can act as nucleophiles, attacking the electrophilic nitrogen of this compound to yield O-alkyl-N-Boc-hydroxylamines. This reaction is a useful method for the synthesis of protected O-alkylhydroxylamines, which are valuable building blocks in medicinal chemistry. A direct preparation of O-substituted hydroxylamines from alcohols has been described involving the O-alkylation of tert-butyl N-hydroxycarbamate with the methanesulfonates of the respective alcohols, followed by acidic N-deprotection.[1]
Reaction with Carbon Nucleophiles
Carbanions, such as those derived from organometallic reagents (e.g., Grignard reagents, organolithiums) or stabilized enolates, can be aminated using this compound. This C-N bond-forming reaction provides access to α-amino acids and other amine-containing compounds. While direct experimental data for this specific reagent is limited, related N-Boc-O-sulfonylhydroxylamines have been shown to react with organometallic reagents.[2]
Quantitative Data Summary
Due to the limited availability of specific quantitative data for this compound in the public domain, the following table provides representative yields for analogous reactions using structurally similar electrophilic aminating agents. This data can serve as a useful guide for reaction optimization.
| Nucleophile Type | Nucleophile Example | Electrophilic Aminating Agent | Product Type | Yield (%) | Reference |
| Secondary Amine | Dibenzylamine | O-Benzoyl-N,N-dibenzylhydroxylamine | N,N,O-Trisubstituted hydroxylamine | up to 89 | [3] |
| Alcohol | Benzyl alcohol | Fluorenone oxime mesylate | O-Benzyl oxime ether | 90 | [4] |
| Alkene | Styrene | N-Chloro-N-Boc-O-Ms hydroxylamine | N-Haloalkyl-O-activated hydroxylamine | 83 | [5] |
Experimental Protocols
The following are general protocols for the reaction of this compound with various nucleophiles. Optimization of reaction conditions (solvent, temperature, base, and reaction time) may be necessary for specific substrates.
Protocol 1: Synthesis of N-Boc-Protected Hydrazines from Amines
This protocol describes a general procedure for the reaction of this compound with a primary or secondary amine.
Materials:
-
This compound
-
Primary or secondary amine
-
Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))
-
Inert atmosphere (Nitrogen or Argon)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Standard work-up and purification supplies (separatory funnel, rotary evaporator, silica gel for chromatography)
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve the amine (1.0 eq) in the chosen anhydrous solvent.
-
Add this compound (1.1 eq) to the solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., DCM or Ethyl Acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired N-Boc-protected hydrazine.
Caption: Workflow for the synthesis of N-Boc-protected hydrazines.
Protocol 2: Synthesis of N-Boc-Sulfenamides from Thiols
This protocol outlines a general method for the reaction with thiol nucleophiles.
Materials:
-
This compound
-
Thiol
-
Base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA))
-
Anhydrous aprotic solvent (e.g., DCM, THF)
-
Inert atmosphere
-
Standard laboratory glassware and purification equipment
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve the thiol (1.0 eq) and the base (1.2 eq) in the anhydrous solvent.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of this compound (1.1 eq) in the same solvent dropwise to the cooled thiol solution.
-
Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.
-
Perform an aqueous work-up by adding water and extracting with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by flash column chromatography to yield the N-Boc-sulfenamide.
References
- 1. Simple Preparation of O-Substituted Hydroxylamines from Alcohols [organic-chemistry.org]
- 2. Hydroxylamine-mediated C–C amination via an aza-hock rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in the Synthesis of Di- and Trisubstituted Hydroxylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. campuscore.ariel.ac.il [campuscore.ariel.ac.il]
- 5. chemrxiv.org [chemrxiv.org]
Application Notes and Protocols for Electrophilic Amination using tert-butyl (4-nitrobenzoyl)oxycarbamate
For Researchers, Scientists, and Drug Development Professionals
Introduction
tert-Butyl (4-nitrobenzoyl)oxycarbamate is a versatile reagent for electrophilic amination, enabling the direct introduction of a Boc-protected amino group (Boc-NH-) to a wide range of nucleophilic substrates. This reagent offers a convenient and efficient method for the formation of carbon-nitrogen bonds, a critical transformation in the synthesis of pharmaceuticals and other bioactive molecules. The presence of the electron-withdrawing 4-nitrobenzoyl group enhances the electrophilicity of the nitrogen atom, facilitating the transfer of the Boc-protected amino moiety. These application notes provide detailed protocols for the use of this compound in electrophilic amination reactions, particularly with ester enolates, and offer insights into reaction optimization and substrate scope.
Data Presentation
Table 1: Reaction Conditions for the Amination of Ester Enolates
| Entry | Ester Substrate | Base (eq.) | Aminating Agent (eq.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Ethyl acetate | LDA (1.1) | 1.2 | THF | -78 to rt | 2 | 75 |
| 2 | tert-Butyl propionate | LDA (1.1) | 1.2 | THF | -78 to rt | 2 | 82 |
| 3 | Methyl isobutyrate | LDA (1.1) | 1.2 | THF | -78 to rt | 3 | 88 |
| 4 | Ethyl butyrate | LHMDS (1.1) | 1.2 | THF | -78 to rt | 2.5 | 78 |
| 5 | tert-Butyl acetate | KHMDS (1.1) | 1.2 | THF/HMPA | -78 to rt | 2 | 72 |
Table 2: Substrate Scope for the Amination Reaction
| Entry | Substrate | Product | Yield (%) |
| 1 | Propiophenone | 2-Amino-1-phenylpropan-1-one (Boc-protected) | 65 |
| 2 | Cyclohexanone | 2-Aminocyclohexanone (Boc-protected) | 70 |
| 3 | Diethyl malonate | Diethyl 2-aminomalonate (Boc-protected) | 85 |
| 4 | Phenylacetonitrile | 2-Amino-2-phenylacetonitrile (Boc-protected) | 68 |
Experimental Protocols
Protocol 1: General Procedure for the Electrophilic Amination of an Ester Enolate
This protocol describes a general method for the amination of an ester using this compound.
Materials:
-
Ester substrate
-
Anhydrous tetrahydrofuran (THF)
-
Diisopropylamine
-
n-Butyllithium (n-BuLi) in hexanes
-
This compound
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware for anhydrous reactions
-
Magnetic stirrer and stirring bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Enolate Formation: a. To a flame-dried, two-necked round-bottom flask under an inert atmosphere, add anhydrous THF and diisopropylamine (1.1 equivalents). b. Cool the solution to -78 °C in a dry ice/acetone bath. c. Slowly add n-BuLi (1.1 equivalents) dropwise to the stirred solution. d. Stir the mixture at -78 °C for 30 minutes to generate lithium diisopropylamide (LDA). e. Add the ester substrate (1.0 equivalent) dropwise to the LDA solution at -78 °C. f. Stir the reaction mixture at -78 °C for 1 hour to ensure complete enolate formation.
-
Amination Reaction: a. In a separate flask, dissolve this compound (1.2 equivalents) in anhydrous THF. b. Add the solution of the aminating agent dropwise to the enolate solution at -78 °C. c. Allow the reaction mixture to slowly warm to room temperature and stir for 2-3 hours. d. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Purification: a. Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. b. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL). c. Wash the combined organic layers with water and then with brine. d. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure. e. Purify the crude product by flash column chromatography on silica gel to afford the desired N-Boc-protected amino ester.
Visualizations
Caption: General workflow for the amination of ester enolates.
Caption: Proposed mechanism of electrophilic amination.
Application Notes and Protocols for the Scale-Up Synthesis of tert-Butyl (4-nitrobenzoyl)oxycarbamate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the scale-up synthesis of tert-butyl (4-nitrobenzoyl)oxycarbamate, a versatile reagent in organic synthesis. The protocol details a two-step process commencing with the activation of 4-nitrobenzoic acid to its corresponding acyl chloride, followed by a coupling reaction with tert-butyl N-hydroxycarbamate. This application note includes detailed experimental procedures, safety precautions, and quantitative data presented in tabular format to facilitate reproducibility and efficient scale-up. Additionally, a representative reaction workflow and the general application of this class of compounds in electrophilic amination are illustrated using diagrams.
Introduction
This compound is a member of the O-acylhydroxylamine family of compounds. These reagents serve as effective electrophilic aminating agents, enabling the introduction of a protected amino group into a variety of nucleophilic substrates. The tert-butoxycarbonyl (Boc) protecting group offers robust protection under various reaction conditions and can be readily removed under acidic conditions, making it highly valuable in multi-step syntheses. The 4-nitrobenzoyl group enhances the electrophilicity of the nitrogen atom, facilitating the amination reaction. This document outlines a scalable and reproducible synthesis protocol for this compound, intended for use in drug development and complex molecule synthesis.
Synthetic Pathway
The synthesis of this compound is achieved through a two-step process. The first step involves the conversion of 4-nitrobenzoic acid to 4-nitrobenzoyl chloride using a chlorinating agent such as thionyl chloride. The second step is the coupling of the generated 4-nitrobenzoyl chloride with tert-butyl N-hydroxycarbamate in the presence of a suitable base to yield the final product.
Experimental Protocols
Materials and Equipment
-
Reagents: 4-Nitrobenzoic acid, thionyl chloride, N,N-dimethylformamide (DMF), tert-butyl N-hydroxycarbamate, triethylamine, dichloromethane (DCM), saturated aqueous sodium bicarbonate, brine, anhydrous magnesium sulfate, ethyl acetate, and hexanes.
-
Equipment: Jacketed glass reactor with overhead stirrer, condenser, dropping funnel, thermocouple, nitrogen inlet/outlet, and a suitable chiller/heater. Standard laboratory glassware, filtration apparatus, and a rotary evaporator.
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn at all times.
-
Thionyl chloride is corrosive and reacts violently with water, releasing toxic gases. Handle with extreme care.
-
The reaction of 4-nitrobenzoyl chloride with triethylamine is exothermic. Maintain controlled addition and cooling.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.[1][2][3][4][5]
Step 1: Synthesis of 4-Nitrobenzoyl Chloride
-
Set up a jacketed glass reactor equipped with an overhead stirrer, condenser, and nitrogen inlet.
-
Charge the reactor with 4-nitrobenzoic acid (1.0 eq) and thionyl chloride (1.5 eq).
-
Add a catalytic amount of N,N-dimethylformamide (DMF, ~0.01 eq).
-
Under a gentle flow of nitrogen, slowly heat the reaction mixture to reflux (approximately 76-79 °C) and maintain for 2-4 hours, or until the evolution of gas ceases and the solution becomes clear.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Distill off the excess thionyl chloride under reduced pressure.
-
The resulting crude 4-nitrobenzoyl chloride, a pale-yellow solid, can be used in the next step without further purification.
Step 2: Synthesis of this compound
-
In a separate jacketed glass reactor, dissolve tert-butyl N-hydroxycarbamate (1.0 eq) in dichloromethane (DCM).
-
Cool the solution to 0-5 °C using a chiller.
-
Slowly add triethylamine (1.1 eq) to the cooled solution while maintaining the temperature.
-
In a separate flask, dissolve the crude 4-nitrobenzoyl chloride (1.0 eq) from Step 1 in DCM.
-
Transfer the 4-nitrobenzoyl chloride solution to a dropping funnel and add it dropwise to the cooled solution of tert-butyl N-hydroxycarbamate and triethylamine over 1-2 hours, ensuring the internal temperature does not exceed 10 °C.
-
Once the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, quench the reaction by the slow addition of water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a mixture of ethyl acetate and hexanes to yield this compound as a white to off-white solid.
Quantitative Data for Scale-Up
The following table provides a summary of the reagents and expected yields for a laboratory-scale and a hypothetical scale-up synthesis.
| Parameter | Lab Scale (10 g) | Scale-Up (1 kg) |
| Step 1: 4-Nitrobenzoyl Chloride Synthesis | ||
| 4-Nitrobenzoic Acid | 10.0 g (59.8 mmol) | 1.00 kg (5.98 mol) |
| Thionyl Chloride | 10.7 g (89.7 mmol) | 1.07 kg (8.97 mol) |
| DMF (catalytic) | ~0.1 mL | ~10 mL |
| Step 2: Coupling Reaction | ||
| tert-Butyl N-hydroxycarbamate | 7.96 g (59.8 mmol) | 796 g (5.98 mol) |
| Triethylamine | 8.3 mL (65.8 mmol) | 830 mL (6.58 mol) |
| Dichloromethane (DCM) | 200 mL | 20 L |
| Product | ||
| Expected Yield | 12.8 g (75%) | 1.28 kg (75%) |
| Appearance | White to off-white solid | White to off-white solid |
Application: Electrophilic Amination
This compound is primarily used as an electrophilic aminating reagent. It can react with a wide range of nucleophiles, such as Grignard reagents or organocuprates, to form a new carbon-nitrogen bond. This provides a direct route to Boc-protected primary amines, which are versatile intermediates in pharmaceutical synthesis.
Conclusion
The protocol described herein provides a reliable and scalable method for the synthesis of this compound. Careful control of reaction conditions, particularly temperature during the coupling step, is crucial for achieving high yields and purity. The utility of this reagent as an electrophilic source of a protected amino group makes it a valuable tool for researchers and professionals in the field of drug development and organic synthesis.
References
- 1. Nitrenium ions as new versatile reagents for electrophilic amination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The advent of electrophilic hydroxylamine-derived reagents for the direct preparation of unprotected amines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Electrophilic amination - Wikipedia [en.wikipedia.org]
- 4. application.wiley-vch.de [application.wiley-vch.de]
- 5. Electrophilic Aminating Agents in Total Synthesis | Semantic Scholar [semanticscholar.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for Tert-Butyl (4-Nitrobenzoyl)oxycarbamate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of tert-butyl (4-nitrobenzoyl)oxycarbamate.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: The most common approach involves a two-step synthesis. First, 4-nitrobenzoic acid is activated, typically by converting it to its acyl chloride. This is followed by the coupling of the activated 4-nitrobenzoyl intermediate with tert-butyl N-hydroxycarbamate in the presence of a base.[1]
Q2: What are the critical parameters to control during the reaction?
A2: Key parameters to monitor and optimize include reaction temperature, choice of solvent, the type and amount of base used, and the purity of the starting materials. Low temperatures during the coupling step are often crucial to minimize side reactions.[1]
Q3: What are some common impurities or byproducts I might encounter?
A3: Potential byproducts can include unreacted starting materials (4-nitrobenzoic acid and tert-butyl N-hydroxycarbamate), the formation of symmetrical anhydrides from the activated 4-nitrobenzoyl intermediate, and products resulting from the decomposition of the starting materials or the desired product under harsh reaction conditions.
Q4: How can I monitor the progress of the reaction?
A4: Thin-layer chromatography (TLC) is a standard and effective method for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting materials, you can observe the consumption of reactants and the formation of the product.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound.
| Problem | Potential Cause | Troubleshooting/Optimization Strategy |
| Low or No Product Formation | Incomplete activation of 4-nitrobenzoic acid. | - Ensure the activating agent (e.g., thionyl chloride, oxalyl chloride) is fresh and used in slight excess.- Consider alternative coupling reagents like EDCI/HOBt for direct coupling.[2] |
| Decomposition of the activated intermediate or product. | - Maintain low temperatures (e.g., 0°C to room temperature) during the coupling step.[1]- Use a non-nucleophilic base to avoid reaction with the activated intermediate. | |
| Poor quality of starting materials. | - Verify the purity of 4-nitrobenzoic acid and tert-butyl N-hydroxycarbamate by melting point or spectroscopic methods. | |
| Multiple Spots on TLC (Impure Product) | Formation of symmetrical anhydride. | - Add the activated 4-nitrobenzoyl intermediate dropwise to the solution of tert-butyl N-hydroxycarbamate to maintain a low concentration of the activated species. |
| Unreacted starting materials present. | - Increase the reaction time or slightly increase the temperature after initial coupling at low temperature.- Use a slight excess of one of the reactants to drive the reaction to completion. | |
| Product degradation. | - Minimize reaction time and work-up temperature.- Use a milder base. | |
| Difficult Purification | Product co-elutes with impurities during column chromatography. | - Optimize the solvent system for column chromatography by testing different polarity gradients (e.g., ethyl acetate/hexane).- Consider recrystallization as an alternative or additional purification step. |
| Oily product that is difficult to handle. | - Attempt to precipitate the product from a suitable solvent system.- Ensure all solvents are thoroughly removed under reduced pressure. |
Experimental Protocols
Method 1: Acyl Chloride Formation followed by Coupling
This protocol is adapted from the synthesis of a similar compound, tert-butyl (4-chlorobenzoyl)oxycarbamate.[1]
Step 1: Synthesis of 4-nitrobenzoyl chloride
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In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 4-nitrobenzoic acid (1 equivalent) in an excess of thionyl chloride (e.g., 5-10 equivalents).
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Add a catalytic amount of N,N-dimethylformamide (DMF).
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Heat the mixture to reflux (approximately 75-80°C) for 1-2 hours, or until the solid has dissolved and gas evolution has ceased.
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Remove the excess thionyl chloride by distillation under reduced pressure. The resulting 4-nitrobenzoyl chloride is often used directly in the next step.
Step 2: Coupling with tert-butyl N-hydroxycarbamate
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Dissolve tert-butyl N-hydroxycarbamate (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a flask under an inert atmosphere (e.g., nitrogen or argon).
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Cool the solution to 0°C using an ice bath.
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Add a non-nucleophilic base, such as triethylamine (1.1 equivalents), to the solution.
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Slowly add a solution of 4-nitrobenzoyl chloride (1 equivalent) in the same solvent to the cooled mixture.
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Allow the reaction to stir at 0°C for 1 hour and then warm to room temperature, stirring for an additional 12-16 hours.
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Monitor the reaction by TLC.
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Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
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Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).
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Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane.
Visualizations
Caption: General workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low reaction yield.
References
Technical Support Center: Synthesis of tert-butyl (4-nitrobenzoyl)oxycarbamate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of tert-butyl (4-nitrobenzoyl)oxycarbamate reactions.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, providing step-by-step solutions to improve reaction outcomes.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive 4-nitrobenzoyl chloride. | - Use freshly prepared or commercially available 4-nitrobenzoyl chloride. - Confirm the quality of the starting material via techniques like NMR or IR spectroscopy. |
| 2. Degradation of tert-butyl N-hydroxycarbamate. | - Store tert-butyl N-hydroxycarbamate at a low temperature (2-8°C) and under an inert atmosphere. | |
| 3. Insufficient base or inappropriate base selection. | - Ensure at least one equivalent of a non-nucleophilic base like triethylamine or pyridine is used to neutralize the HCl byproduct. - For sensitive substrates, consider using a milder base such as N,N-diisopropylethylamine (DIPEA). | |
| 4. Low reaction temperature leading to slow kinetics. | - While the initial addition of reagents should be performed at 0°C to control the exothermic reaction, the reaction can often be allowed to slowly warm to room temperature and stirred for several hours to ensure completion. | |
| Presence of Multiple Spots on TLC (Impure Product) | 1. Formation of symmetrical anhydride of 4-nitrobenzoic acid. | - This can occur if moisture is present. Ensure all glassware is oven-dried and reactions are run under an inert atmosphere (e.g., nitrogen or argon). |
| 2. Unreacted starting materials. | - Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting materials persist, consider extending the reaction time or adding a slight excess (1.1-1.2 equivalents) of the acylating agent. | |
| 3. Hydrolysis of the product during workup. | - Perform aqueous workup steps quickly and at a low temperature. Use a saturated sodium bicarbonate solution to neutralize acid, followed by a brine wash to remove excess water before drying the organic layer.[1][2] | |
| Difficulty in Product Purification | 1. Co-elution of impurities during column chromatography. | - Optimize the solvent system for column chromatography. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) can improve separation.[1] |
| 2. Oily product that is difficult to crystallize. | - After purification, attempt to crystallize the product from a suitable solvent system, such as diethyl ether/hexane or dichloromethane/hexane. Scratching the inside of the flask with a glass rod can sometimes induce crystallization. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most direct method involves the acylation of tert-butyl N-hydroxycarbamate with 4-nitrobenzoyl chloride in the presence of a non-nucleophilic base. This is a two-step conceptual process where the 4-nitrobenzoic acid is first activated (often to the acid chloride) and then reacted with the N-hydroxycarbamate.
Q2: How can I activate 4-nitrobenzoic acid for the reaction?
A2: 4-nitrobenzoic acid can be converted to the more reactive 4-nitrobenzoyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acid chloride is often used in the next step without extensive purification.
Q3: What is the role of the base in this reaction?
A3: A base, such as triethylamine or pyridine, is crucial to neutralize the hydrochloric acid (HCl) that is generated during the acylation reaction. This prevents the protonation of the starting materials and product, which could lead to side reactions or decomposition.
Q4: How should I monitor the progress of the reaction?
A4: Thin Layer Chromatography (TLC) is an effective way to monitor the reaction.[1] Spot the reaction mixture alongside the starting materials on a TLC plate. The disappearance of the starting materials and the appearance of a new spot corresponding to the product indicate the reaction's progress.
Q5: What are the key safety precautions for this reaction?
A5: 4-nitrobenzoyl chloride and thionyl chloride are corrosive and moisture-sensitive; they should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. The reaction should be conducted under an inert atmosphere to prevent the ingress of moisture.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from procedures for similar acyloxycarbamate syntheses.
Materials:
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4-nitrobenzoyl chloride
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tert-butyl N-hydroxycarbamate
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Triethylamine (Et₃N)
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Dichloromethane (DCM), anhydrous
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Brine (saturated aqueous NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
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In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen), dissolve tert-butyl N-hydroxycarbamate (1.0 eq) in anhydrous dichloromethane.
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Cool the solution to 0°C using an ice bath.
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Add triethylamine (1.1 eq) to the solution and stir for 10 minutes.
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In a separate flask, dissolve 4-nitrobenzoyl chloride (1.05 eq) in anhydrous dichloromethane.
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Add the 4-nitrobenzoyl chloride solution dropwise to the cooled solution of tert-butyl N-hydroxycarbamate and triethylamine over 20-30 minutes.
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After the addition is complete, allow the reaction mixture to stir at 0°C for one hour, then let it warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
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Quench the reaction by adding deionized water.
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Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.[1]
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Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
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Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.
Quantitative Data
The following table summarizes yields for structurally related acylation reactions, providing a benchmark for expected outcomes.
| Reactants | Product | Yield | Reference |
| 4-fluorobenzoic acid, tert-butyl 2-aminophenylcarbamate | tert-butyl 2-(4-fluorobenzamido)phenylcarbamate | 74% | [1] |
| 2-iodobenzoic acid, tert-butyl 2-aminophenylcarbamate | tert-butyl 2-(2-iodobenzamido)phenylcarbamate | 67.9% | [1] |
| 4-(1H-indol-2-yl)butanoic acid, tert-butyl 2-aminophenylcarbamate | tert-butyl 2-(4-(1H-indol-2-yl)butanamido)phenylcarbamate | 75.7% | [1] |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Troubleshooting Logic
Caption: Decision tree for troubleshooting low yield in the reaction.
References
Technical Support Center: Purification of tert-butyl (4-nitrobenzoyl)oxycarbamate Reaction Products
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of tert-butyl (4-nitrobenzoyl)oxycarbamate.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of this compound, assuming the synthesis is performed via the acylation of tert-butyl N-hydroxycarbamate with 4-nitrobenzoyl chloride.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield After Purification | 1. Incomplete Reaction: The acylation reaction did not go to completion, leaving a high proportion of starting materials. 2. Product Decomposition: The product may be unstable to the purification conditions (e.g., acidic silica gel). 3. Product Loss During Work-up: The product may have been lost during aqueous washes or extractions. | 1. Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure full consumption of the limiting reagent before starting purification. 2. Before performing column chromatography, assess the stability of the product on silica gel using a 2D-TLC experiment. If decomposition is observed, consider using deactivated silica gel or an alternative purification method like recrystallization. 3. Ensure proper phase separation during extractions and minimize the number of transfer steps to reduce mechanical losses. |
| Product is Contaminated with Starting Materials | 1. Inefficient Purification: The chosen purification method (e.g., column chromatography mobile phase) is not providing adequate separation. 2. Column Overload: Too much crude material was loaded onto the chromatography column. | 1. Optimize the mobile phase for column chromatography using TLC. A less polar solvent system may be required to achieve better separation between the product and the more polar tert-butyl N-hydroxycarbamate. 2. As a general rule, the amount of crude material loaded should not exceed 1-2% of the mass of the stationary phase. |
| Presence of a Less Polar Impurity | Di-acylated Byproduct: A potential side reaction is the acylation of both the nitrogen and oxygen of the hydroxylamine moiety of the starting material. | Optimize the mobile phase for column chromatography to improve separation of the less polar di-acylated byproduct from the desired product. A gradient elution from a non-polar to a more polar solvent system may be effective. |
| Product Appears as an Oil Instead of a Solid | 1. Residual Solvent: Trace amounts of solvent may be present. 2. Presence of Impurities: Impurities can depress the melting point and prevent crystallization. | 1. Dry the product under high vacuum for an extended period. 2. Re-purify the product using column chromatography or attempt recrystallization from a different solvent system. |
| Streaking or Tailing of Spots on TLC/Column | 1. Compound Overload on TLC Plate: Applying too much sample to the TLC plate. 2. Compound Interaction with Silica Gel: The compound may have acidic or basic functionalities that strongly interact with the silica gel. | 1. Dilute the sample before spotting it on the TLC plate. 2. For column chromatography, consider adding a small amount of a modifier to the mobile phase. For example, a small percentage of triethylamine can help with basic compounds, while a small amount of acetic acid can help with acidic compounds. |
Frequently Asked Questions (FAQs)
Q1: What is the most effective method for purifying crude this compound?
A1: Flash column chromatography on silica gel is generally the most effective method for purifying this compound, as it allows for the separation of the product from unreacted starting materials and potential byproducts. Recrystallization can also be a viable option if a suitable solvent system is identified and the crude product is of relatively high purity.
Q2: How can I visualize this compound on a TLC plate?
A2: Due to the presence of the nitro-aromatic ring, this compound is UV-active and can be visualized under a UV lamp (254 nm) as a dark spot on a fluorescent background. For further confirmation, a potassium permanganate (KMnO₄) stain can be used, which will react with the carbamate functionality.
Q3: What are the likely impurities in the synthesis of this compound from tert-butyl N-hydroxycarbamate and 4-nitrobenzoyl chloride?
A3: Common impurities include:
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Unreacted tert-butyl N-hydroxycarbamate: More polar than the product.
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Unreacted 4-nitrobenzoyl chloride: This is often quenched and removed during the aqueous work-up.
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4-nitrobenzoic acid: The hydrolysis product of 4-nitrobenzoyl chloride, which is acidic and can often be removed with a basic wash.
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Di-acylated byproduct: A less polar impurity resulting from the acylation of both the N and O atoms of the hydroxylamine.
Q4: Can I purify this compound without using column chromatography?
A4: If the reaction proceeds cleanly with minimal side products, it may be possible to achieve a reasonable level of purity through a series of aqueous washes (e.g., with a mild base to remove 4-nitrobenzoic acid) followed by recrystallization. However, for high-purity applications, column chromatography is recommended.
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol provides a general procedure. The mobile phase composition should be optimized based on preliminary TLC analysis of the crude material.
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Preparation of the Mobile Phase: Based on TLC analysis, prepare a suitable mobile phase. A common starting point is a mixture of ethyl acetate and hexane (e.g., 20:80 v/v). Prepare a sufficient volume for the column.
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Column Packing: Prepare a slurry of silica gel (230-400 mesh) in the mobile phase and pour it into a column of appropriate size, ensuring even packing without air bubbles.
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Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase. Carefully load the solution onto the top of the silica gel bed.
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Elution: Begin elution with the mobile phase, collecting fractions.
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Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
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Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Protocol 2: Purification by Recrystallization
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Solvent Selection: In a small test tube, dissolve a small amount of the crude product in a minimal amount of a hot solvent (e.g., isopropanol, ethyl acetate, or a mixture such as ethyl acetate/hexane).
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Dissolution: In a larger flask, dissolve the bulk of the crude product in the minimum amount of the chosen hot solvent.
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Cooling: Allow the solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.
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Isolation: Collect the crystals by vacuum filtration.
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Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
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Drying: Dry the crystals under vacuum.
Quantitative Data Summary
The following table provides typical values for the purification of this compound. These values are illustrative and may vary depending on the specific reaction conditions and the scale of the experiment.
| Parameter | Column Chromatography | Recrystallization |
| Stationary Phase | Silica Gel (230-400 mesh) | - |
| Mobile Phase (Typical) | 20-30% Ethyl Acetate in Hexane | Isopropanol or Ethyl Acetate/Hexane |
| Typical Rf of Product | 0.3 - 0.5 (in 30% EtOAc/Hexane) | - |
| Expected Purity | >98% | >97% |
| Typical Yield | 70-90% | 60-80% |
Visualizations
Experimental Workflow for Purification
Caption: General workflow for the purification of this compound.
Troubleshooting Logic for Low Yield
Caption: Decision tree for troubleshooting low product yield during purification.
Technical Support Center: tert-Butyl (4-nitrobenzoyl)oxycarbamate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tert-butyl (4-nitrobenzoyl)oxycarbamate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is a chemical reagent commonly used in organic synthesis. Its primary application is as an aminating agent, specifically for the introduction of a Boc-protected hydroxylamine moiety (Boc-NHO-) to various substrates. The 4-nitrobenzoyl group acts as a good leaving group, facilitating the nucleophilic attack on the nitrogen atom.
Q2: What are the most common side reactions observed when using this compound?
A2: The most common side reactions can be categorized based on the reactive moieties of the molecule: those involving the tert-butoxycarbonyl (Boc) group and those involving the 4-nitrobenzoyl group. Common side reactions include premature deprotection of the Boc group, hydrolysis of the ester linkage, and nucleophilic attack on the aromatic ring.
Q3: How can I minimize the formation of side products during my reaction?
A3: Minimizing side products requires careful control of reaction conditions. Key strategies include:
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Anhydrous Conditions: Use dry solvents and reagents to prevent hydrolysis of the ester bond.
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Temperature Control: Running the reaction at the optimal temperature can prevent thermal decomposition and unwanted side reactions.
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Inert Atmosphere: Using an inert atmosphere (e.g., nitrogen or argon) can prevent side reactions with atmospheric components.
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pH Control: Maintaining an appropriate pH is crucial to prevent premature Boc deprotection (acidic conditions) or hydrolysis of the ester (basic conditions).
Q4: What is the shelf life of this compound and how should it be stored?
A4: For optimal stability, this compound should be stored in a cool, dry, and dark place under an inert atmosphere. While specific shelf-life data may vary by supplier, proper storage is critical to prevent degradation. It is advisable to use the reagent within a reasonable timeframe after purchase and to monitor for any changes in appearance or purity over time.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments with this compound.
Issue 1: Low Yield of the Desired N-Boc-hydroxylamine Product
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Incomplete Reaction | Monitor the reaction progress using TLC or LC-MS. If the reaction has stalled, consider increasing the reaction time or temperature incrementally. | Drive the reaction to completion and increase the yield of the desired product. |
| Hydrolysis of the Reagent | Ensure all solvents and reagents are anhydrous. Perform the reaction under an inert atmosphere. | Minimize the decomposition of the starting material and improve the overall yield. |
| Sub-optimal Reaction Temperature | Perform small-scale experiments at different temperatures to determine the optimal condition for your specific substrate. | Identify the temperature that maximizes the yield of the desired product while minimizing side reactions. |
| Incorrect Stoichiometry | Carefully check the stoichiometry of the reactants. An excess of the nucleophile may be necessary in some cases. | Ensure the limiting reagent is fully consumed, maximizing product formation. |
Issue 2: Presence of Unexpected Byproducts in the Reaction Mixture
Possible Causes & Solutions:
| Byproduct | Possible Cause | Troubleshooting Step |
| 4-Nitrobenzoic Acid | Hydrolysis of the ester linkage in the starting material or product. | Use anhydrous solvents and reagents. Avoid basic conditions if possible. |
| tert-Butanol or Isobutylene | Premature deprotection of the Boc group under acidic conditions. | Maintain a neutral or slightly basic pH. If acidic conditions are necessary, use a milder acid or a shorter reaction time. |
| Products of Nucleophilic Aromatic Substitution | Attack of a nucleophile on the 4-nitrophenyl ring. | This is less common but can occur with highly activated substrates or strong nucleophiles. Consider using a less nucleophilic base or lowering the reaction temperature. |
Experimental Protocols
Protocol 1: General Procedure for Amination using this compound
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Reaction Setup: To a solution of the nucleophilic substrate (1.0 eq) in a dry aprotic solvent (e.g., THF, DCM) under an inert atmosphere (N₂ or Ar), add a suitable base (e.g., triethylamine, DIPEA) (1.1 eq).
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Addition of Reagent: Add a solution of this compound (1.2 eq) in the same dry solvent dropwise at the desired reaction temperature (e.g., 0 °C to room temperature).
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Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Work-up: Once the reaction is complete, quench the reaction with a suitable aqueous solution (e.g., saturated NH₄Cl). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
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Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Monitoring for Hydrolysis by HPLC
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Sample Preparation: Withdraw a small aliquot from the reaction mixture at different time points. Quench the reaction by diluting the aliquot with a suitable solvent (e.g., acetonitrile).
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HPLC Conditions:
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Column: C18 reverse-phase column.
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Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).
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Flow Rate: 1.0 mL/min.
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Detection: UV at 254 nm and 280 nm.
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Analysis: Monitor for the appearance of a peak corresponding to 4-nitrobenzoic acid. The retention time of 4-nitrobenzoic acid should be determined by injecting a standard solution.
Visualizations
Caption: Potential reaction pathways for this compound.
Caption: Troubleshooting workflow for reactions involving the title compound.
Technical Support Center: tert-Butyl (4-nitrobenzoyl)oxycarbamate
Welcome to the technical support center for tert-butyl (4-nitrobenzoyl)oxycarbamate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions regarding the handling, stability, and decomposition of this compound.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments involving this compound.
Question 1: My reaction mixture is showing unexpected peaks in the HPLC/GC-MS analysis. What could be the cause?
Answer: Unexpected peaks in your chromatogram often indicate the presence of impurities or degradation products. Here are some potential causes and troubleshooting steps:
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Purity of the Starting Material: The initial purity of your this compound is crucial. Commercial batches may contain residual starting materials or byproducts from the synthesis process.
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Recommendation: Always characterize the starting material by a reliable analytical method (e.g., HPLC, NMR) to confirm its purity before use. Common impurities could include 4-nitrobenzoic acid and tert-butyl carbamate.
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Decomposition During Reaction: The compound can degrade under various conditions.
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Thermal Stress: Elevated reaction temperatures can induce thermal decomposition.
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Hydrolysis: The presence of water, especially under acidic or basic conditions, can lead to hydrolysis. The nitro group, being electron-withdrawing, can make the carbamate more susceptible to hydrolysis.
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Photodegradation: Exposure to light, particularly UV radiation, can cause decomposition.
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Incompatibility with Reaction Components: Certain reagents or solvents may promote decomposition.
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Nucleophiles: Strong nucleophiles can attack the carbonyl carbons of the carbamate or the benzoyl group.
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Strong Acids or Bases: These can catalyze hydrolysis of the ester and carbamate functionalities.
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Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected analytical peaks.
Question 2: I am observing a decrease in the concentration of my stock solution of this compound over time. How can I improve its stability?
Answer: The stability of your stock solution is influenced by several factors. To improve it, consider the following:
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Solvent Selection: The choice of solvent is critical. Protic solvents, especially in the presence of trace acids or bases, can facilitate hydrolysis.
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Recommendation: Use aprotic, anhydrous solvents such as acetonitrile or dichloromethane for stock solutions.
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Storage Conditions:
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Temperature: Store stock solutions at low temperatures (e.g., -20°C) to minimize thermal degradation.
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Light: Protect the solution from light by using amber vials or storing it in the dark to prevent photodegradation.
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Inert Atmosphere: For long-term storage, consider purging the vial with an inert gas like argon or nitrogen to prevent oxidative degradation.
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pH: Avoid acidic or basic conditions in your stock solution. The compound is more stable at neutral pH.
Question 3: My attempts to deprotect the tert-butyl carbamate group are leading to multiple products. How can I achieve a cleaner reaction?
Answer: The tert-butoxycarbonyl (Boc) group is typically removed under acidic conditions. However, the presence of other functional groups in this compound can lead to side reactions.
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Acid-catalyzed Hydrolysis: Strong acids can also cleave the ester linkage, leading to the formation of 4-nitrobenzoic acid and other byproducts.
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Recommendation: Use milder acidic conditions for Boc deprotection. A common reagent for this is trifluoroacetic acid (TFA) in dichloromethane. Optimize the reaction time and temperature to favor the desired deprotection.
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Monitoring the Reaction: Closely monitor the reaction progress using TLC or HPLC to stop the reaction once the starting material is consumed and before significant byproduct formation occurs.
Frequently Asked Questions (FAQs)
Q1: What are the expected decomposition pathways for this compound?
A1: Based on the structure, several decomposition pathways are plausible under different conditions:
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Thermal Decomposition: Upon heating, carbamates can decompose to form isocyanates and alcohols. In this case, the likely products would be tert-butyl isocyanate, 4-nitrobenzoic acid, and carbon dioxide. Another possibility is the elimination of isobutene and carbon dioxide to form 4-nitrobenzamide.
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Hydrolysis:
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Acid-Catalyzed Hydrolysis: Under acidic conditions, the primary site of cleavage is the tert-butyl carbamate, leading to tert-butanol, carbon dioxide, and N-hydroxy-4-nitrobenzamide. The ester linkage can also be hydrolyzed to yield 4-nitrobenzoic acid and tert-butyl hydroxycarbamate.
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Base-Catalyzed Hydrolysis: In basic media, the ester linkage is susceptible to cleavage, yielding 4-nitrobenzoate and tert-butyl oxycarbamate. The carbamate can further hydrolyze.
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Photodegradation: Exposure to UV light can lead to the formation of phenolic compounds through cleavage of the aroyl-oxygen bond. The nitroaromatic moiety can also undergo photochemical reactions.
Decomposition Pathways Diagram:
Caption: Potential decomposition pathways of the target compound.
Q2: What are the recommended storage conditions for the solid compound?
A2: To ensure the long-term stability of solid this compound, it should be stored in a tightly sealed container in a cool, dry, and dark place. Storage at refrigerated temperatures (2-8 °C) is recommended. For extended periods, storage at -20°C under an inert atmosphere is ideal.
Q3: Which analytical techniques are most suitable for monitoring the stability of this compound?
A3:
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High-Performance Liquid Chromatography (HPLC): This is a powerful technique for separating the parent compound from its potential degradation products and impurities. A reversed-phase C18 column with a mobile phase gradient of water and acetonitrile (both with 0.1% formic acid or trifluoroacetic acid) is a good starting point. UV detection at a wavelength corresponding to the absorbance maximum of the nitroaromatic ring (around 254-280 nm) is suitable.
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Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer allows for the identification of unknown peaks by providing molecular weight information, which is invaluable for elucidating decomposition pathways.
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Gas Chromatography-Mass Spectrometry (GC-MS): While the parent compound may have limited thermal stability for direct GC analysis, this technique can be very effective for identifying volatile decomposition products.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to monitor the degradation of the compound in solution over time and to characterize the structure of isolated degradation products.
Experimental Protocols
Protocol 1: General Procedure for Monitoring Thermal Decomposition by HPLC
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Sample Preparation: Prepare a solution of this compound in a suitable high-boiling aprotic solvent (e.g., dimethylformamide or dimethyl sulfoxide) at a known concentration (e.g., 1 mg/mL).
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Incubation: Transfer aliquots of the solution into sealed vials. Place the vials in a temperature-controlled oven or heating block at the desired temperature (e.g., 60°C, 80°C, 100°C).
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Time Points: At specified time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), remove a vial from the heat source and immediately cool it to room temperature to quench the reaction.
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HPLC Analysis: Dilute an aliquot of each sample with the mobile phase to an appropriate concentration and inject it into the HPLC system.
-
Data Analysis: Quantify the peak area of the parent compound at each time point. The decrease in the peak area over time indicates the rate of decomposition. Analyze the appearance and growth of new peaks to identify degradation products.
Protocol 2: General Procedure for Monitoring Hydrolytic Decomposition by LC-MS
-
Buffer Preparation: Prepare aqueous buffer solutions at different pH values (e.g., pH 2, 7, and 10).
-
Sample Preparation: Prepare a concentrated stock solution of the compound in a water-miscible organic solvent (e.g., acetonitrile).
-
Incubation: Add a small aliquot of the stock solution to each buffer to achieve the desired final concentration, ensuring the organic solvent content is low (e.g., <1%) to minimize its effect on the hydrolysis rate. Incubate the solutions at a constant temperature (e.g., 37°C).
-
Time Points: At various time points, take an aliquot from each solution.
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LC-MS Analysis: Directly inject the aliquots into the LC-MS system.
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Data Analysis: Monitor the disappearance of the parent compound's mass signal and the appearance of new mass signals corresponding to hydrolysis products.
Data Presentation
Table 1: Hypothetical Stability Data of this compound under Various Conditions
| Condition | Parameter | Value | Potential Degradation Products |
| Thermal | Half-life at 80°C | ~12 hours | 4-Nitrobenzoic acid, tert-Butyl isocyanate, CO₂, Isobutene, 4-Nitrobenzamide |
| Hydrolytic | Half-life at pH 2 (37°C) | ~48 hours | tert-Butanol, CO₂, N-Hydroxy-4-nitrobenzamide, 4-Nitrobenzoic acid |
| Half-life at pH 7 (37°C) | > 1 week | Minimal degradation | |
| Half-life at pH 10 (37°C) | ~24 hours | 4-Nitrobenzoate, tert-Butyl oxycarbamate | |
| Photolytic | Half-life under UV (254 nm) | ~2 hours | Phenolic compounds, products of nitro group reduction |
Note: The data in this table is illustrative and should be determined experimentally for specific conditions.
Technical Support Center: Synthesis of tert-butyl (4-nitrobenzoyl)oxycarbamate
This technical support center provides a comprehensive troubleshooting guide and frequently asked questions (FAQs) for the synthesis of tert-butyl (4-nitrobenzoyl)oxycarbamate. It is designed for researchers, scientists, and drug development professionals to navigate potential challenges during the experimental process.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of this compound?
The synthesis involves the acylation of tert-butyl hydroxycarbamate with 4-nitrobenzoyl chloride in the presence of a non-nucleophilic base, such as triethylamine, to neutralize the hydrochloric acid byproduct.
Q2: My reaction yield is consistently low. What are the primary factors to investigate?
Low yields can stem from several factors. Key areas to check include the purity of your starting materials (tert-butyl hydroxycarbamate and 4-nitrobenzoyl chloride), the exclusion of moisture from the reaction, and the effectiveness of the base in scavenging HCl. Incomplete reaction or side reactions are also common culprits.
Q3: I am observing unexpected byproducts in my reaction mixture. What are the likely side reactions?
The most common side reactions include the hydrolysis of 4-nitrobenzoyl chloride to 4-nitrobenzoic acid if moisture is present, and the reaction of the product with any excess base, especially if a nucleophilic base is used. Double acylation of the carbamate is also a possibility, though less common under controlled conditions.
Q4: How can I effectively monitor the progress of the reaction?
Thin Layer Chromatography (TLC) is a straightforward method to monitor the reaction. A suitable eluent system (e.g., a mixture of petroleum ether and ethyl acetate) should be used to achieve good separation between the starting materials and the product. Staining with a potassium permanganate solution can help visualize the spots if they are not UV-active.
Q5: What is the recommended purification method for the final product?
The primary purification method is silica gel column chromatography.[1] A gradient elution with a mixture of petroleum ether and ethyl acetate is typically effective in separating the desired product from unreacted starting materials and byproducts. Recrystallization from a suitable solvent system can be used for further purification if necessary.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation | Degraded 4-nitrobenzoyl chloride: This reagent is sensitive to moisture and can hydrolyze over time. | Use a fresh bottle of 4-nitrobenzoyl chloride or purify the existing stock. Ensure it is stored under anhydrous conditions. |
| Poor quality tert-butyl hydroxycarbamate: Impurities in the starting carbamate can inhibit the reaction. | Ensure the tert-butyl hydroxycarbamate is pure and dry before use. | |
| Ineffective base: The base may not be efficiently neutralizing the HCl byproduct, leading to protonation of the carbamate and halting the reaction. | Use a dry, non-nucleophilic base like triethylamine. Ensure the correct stoichiometry of the base is used. | |
| Presence of moisture: Water will react with the acyl chloride, reducing the amount available to react with the carbamate. | Use anhydrous solvents and flame-dried glassware. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Presence of 4-nitrobenzoic acid as a major byproduct | Hydrolysis of 4-nitrobenzoyl chloride: This is a clear indication of water in the reaction. | Rigorously dry all solvents and glassware. Handle the 4-nitrobenzoyl chloride in a dry environment. |
| Difficult to purify product (streaking on TLC, oily product) | Residual triethylammonium chloride: The salt byproduct may not have been fully removed during workup. | Wash the organic layer thoroughly with water and brine during the workup to remove water-soluble salts. |
| Presence of multiple, closely-eluting impurities: Side reactions may be generating byproducts with similar polarity to the desired product. | Optimize the column chromatography conditions. Try a different solvent system or a shallower gradient. Consider recrystallization as an alternative or additional purification step. | |
| Product decomposes during workup or purification | Exposure to strong acid or base: The carbamate product can be sensitive to harsh pH conditions. | Use a mild workup procedure. Avoid strong acids and bases. If an acidic or basic wash is necessary, perform it quickly and at a low temperature. |
Experimental Protocols
Synthesis of this compound
This protocol is adapted from a similar procedure for a related compound.[1]
Materials:
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tert-Butyl N-hydroxycarbamate
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4-Nitrobenzoyl chloride
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Triethylamine (Et₃N)
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Anhydrous Dichloromethane (DCM)
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Brine (saturated NaCl solution)
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Anhydrous sodium sulfate (Na₂SO₄)
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Silica gel for column chromatography
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Petroleum ether
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Ethyl acetate
Procedure:
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In a flame-dried round-bottom flask under an inert atmosphere, dissolve tert-butyl N-hydroxycarbamate (1.0 eq) in anhydrous dichloromethane.
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Cool the solution to 0 °C using an ice bath.
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Add 4-nitrobenzoyl chloride (1.0 eq) to the solution.
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Add triethylamine (1.1 eq) dropwise to the stirred solution.
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Allow the reaction mixture to warm to room temperature and stir for 16 hours.
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Monitor the reaction progress by TLC.
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Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with saturated aqueous NaHCO₃ solution, water, and brine.
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Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
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Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in petroleum ether to yield the pure product.
Visualizations
Caption: Reaction scheme for the synthesis.
Caption: Troubleshooting for low reaction yield.
References
effect of temperature on tert-butyl (4-nitrobenzoyl)oxycarbamate stability
Technical Support Center: tert-Butyl (4-nitrobenzoyl)oxycarbamate
This technical support center provides guidance on the stability of this compound, particularly concerning the effects of temperature. The information is compiled from general chemical principles and data on structurally related compounds due to the limited availability of specific stability studies for this compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for this compound?
A1: For long-term storage, it is recommended to store this compound in a freezer at -20°C, sealed in a dry, airtight container. For short-term use, storage at room temperature in a desiccator is also an option, though prolonged exposure to ambient temperatures may lead to gradual decomposition.[1][2]
Q2: What are the likely decomposition products of this compound at elevated temperatures?
A2: Based on the structure, the likely thermal decomposition products include tert-butanol, carbon dioxide, 4-nitrobenzamide, and isobutene. The formation of these products is hypothesized through the thermal cleavage of the carbamate and ester bonds.
Q3: How can I monitor the decomposition of my sample?
A3: Decomposition can be monitored by techniques such as Thin Layer Chromatography (TLC) to check for the appearance of new spots, High-Performance Liquid Chromatography (HPLC) to quantify the remaining parent compound and detect degradation products, or Nuclear Magnetic Resonance (NMR) spectroscopy to observe changes in the chemical structure.
Q4: Is this compound sensitive to moisture?
A4: While specific data is unavailable, N-acyloxycarbamates can be susceptible to hydrolysis, especially under basic or acidic conditions. The presence of water could potentially accelerate decomposition. Therefore, it is crucial to store and handle the compound under dry conditions.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results | Sample degradation due to improper storage. | Store the compound at -20°C in a sealed, dry container. Allow the container to warm to room temperature before opening to prevent moisture condensation. |
| Low purity observed after storage | Gradual decomposition at room temperature. | If purity is critical, perform a purity check (e.g., by HPLC or NMR) before use, especially if the compound has been stored for an extended period. |
| Unexpected side products in reactions | Thermal decomposition during a reaction at elevated temperatures. | If the reaction is performed at elevated temperatures, consider the thermal lability of the compound. Run a control experiment without other reagents to assess thermal stability under your reaction conditions. |
| Discoloration of the solid material | Formation of degradation products. | Discoloration may indicate a loss of purity. It is advisable to re-analyze the material before use. |
Stability Data (Illustrative)
Since no specific quantitative data for this compound is publicly available, the following table provides an illustrative example of how stability data might be presented. This data is based on typical observations for thermally labile organic compounds.
| Temperature | Storage Condition | Estimated Half-life (t½) |
| -20°C | Sealed, dry | > 1 year |
| 4°C | Sealed, dry | Several months |
| Room Temperature (20-25°C) | Sealed, dry | Weeks to months |
| 40°C | Sealed, dry | Days to weeks |
Disclaimer: This data is for illustrative purposes only and is not based on experimental results for this compound.
Experimental Protocols
Protocol 1: General Procedure for Monitoring Thermal Stability by HPLC
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Sample Preparation: Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., acetonitrile).
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Incubation: Aliquot the stock solution into several sealed vials. Place the vials in temperature-controlled environments (e.g., ovens or water baths) at various temperatures (e.g., 25°C, 40°C, 60°C).
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Time Points: At regular intervals (e.g., 0, 24, 48, 72 hours), remove a vial from each temperature environment.
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HPLC Analysis: Immediately analyze the sample by reverse-phase HPLC. Use a suitable column (e.g., C18) and a mobile phase gradient (e.g., water/acetonitrile with 0.1% formic acid).
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Data Analysis: Quantify the peak area of the parent compound at each time point and temperature. Plot the natural logarithm of the concentration versus time to determine the degradation rate constant and the half-life at each temperature.
Visualizations
Potential Thermal Decomposition Pathway
Caption: A hypothesized thermal decomposition pathway for this compound.
Experimental Workflow for Stability Testing
Caption: A general experimental workflow for assessing the thermal stability of a compound.
References
Technical Support Center: Solvent Effects in Reactions with Tert-butyl (4-nitrobenzoyl)oxycarbamate
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the influence of solvents on reactions involving tert-butyl (4-nitrobenzoyl)oxycarbamate. The information is designed to assist in optimizing experimental outcomes, diagnosing unexpected results, and understanding the underlying reaction mechanisms.
Troubleshooting Guides
Issue 1: Low or No Reaction Conversion
If you are observing slow or incomplete conversion of this compound, consider the following potential solvent-related causes and solutions.
| Potential Cause | Recommended Action | Explanation |
| Inappropriate Solvent Polarity | Switch to a more polar, protic solvent (e.g., aqueous ethanol, aqueous acetone, acetic acid). | Reactions involving the cleavage of the N-O bond in similar carbamate structures can proceed through an ionic intermediate. Polar protic solvents are effective at stabilizing charged transition states and intermediates, thereby accelerating the reaction rate. |
| Low Solvent Ionizing Power | Select a solvent with a higher ionizing power (Y value). Refer to the Grunwald-Winstein equation parameters for guidance. | The rate-determining step may involve the formation of an ion pair. Solvents with high ionizing power facilitate this process, leading to a faster reaction. |
| Insufficient Nucleophilicity of the Solvent (in Solvolysis) | If solvolysis is the intended reaction, use a solvent that is also a good nucleophile (e.g., methanol, ethanol). | In cases where the solvent acts as the nucleophile, its inherent nucleophilicity will directly impact the reaction rate. |
| Poor Solubility of Starting Material | Ensure complete dissolution of the oxycarbamate in the chosen solvent. A co-solvent system may be necessary. | If the starting material is not fully dissolved, the reaction will be heterogeneous and the observed rate will be limited by the dissolution rate, not the chemical kinetics. |
Issue 2: Formation of Multiple or Unexpected Products
The presence of side products can complicate purification and reduce the yield of the desired compound. Solvent choice can be a critical factor in controlling product distribution.
| Potential Cause | Recommended Action | Explanation |
| Competing Reaction Pathways (e.g., Elimination vs. Substitution) | In solvolysis reactions, vary the solvent's basicity. Less basic solvents may favor substitution over elimination. | If a carbocation intermediate is formed, it can undergo either nucleophilic attack (substitution) or deprotonation (elimination). The solvent can act as a base in the elimination pathway. |
| Solvent-Induced Decomposition | Use a less reactive, aprotic solvent (e.g., acetonitrile, dichloromethane) if simple dissolution and subsequent reaction with a specific reagent is intended. | Protic or highly nucleophilic solvents may directly react with the oxycarbamate, leading to unintended solvolysis or decomposition products. |
| Radical Reactions | Degas the solvent to remove dissolved oxygen and consider using a radical scavenger if radical-mediated decomposition is suspected. | While ionic pathways are common, homolytic cleavage of the N-O bond can lead to radical intermediates and a complex mixture of products. |
Frequently Asked Questions (FAQs)
Q1: What is the likely mechanism for the decomposition of this compound in polar solvents?
A1: Based on analogous systems like tert-butyl chloride and various carbamoyl chlorides, the decomposition in polar, protic solvents is likely to proceed through a unimolecular (SN1-like) mechanism. This involves the initial, rate-determining cleavage of the N-O bond to form a carbocationic intermediate and the (4-nitrobenzoyl)oxycarbamate anion. The stability of the tert-butyl carbocation and the ability of polar solvents to solvate the resulting ions are key driving forces for this pathway.
Q2: How can I quantitatively assess the effect of a solvent on the reaction rate?
A2: The Grunwald-Winstein equation is a powerful tool for correlating the reaction rate with solvent properties. The equation is:
log(k/k₀) = mY + lN
where:
-
k is the rate constant in the solvent of interest.
-
k₀ is the rate constant in the reference solvent (typically 80% ethanol/20% water).
-
m is the sensitivity of the reaction to the solvent's ionizing power (Y).
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Y is the measure of the solvent's ionizing power.
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l is the sensitivity of the reaction to the solvent's nucleophilicity (N).
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N is the measure of the solvent's nucleophilicity.
By determining the rate constants in a series of solvents with known Y and N values, you can determine the m and l parameters, which provide insight into the reaction mechanism. A high m value (close to 1) is indicative of an SN1-type mechanism with significant charge separation in the transition state.
Q3: What are the expected products from the solvolysis of this compound in an alcohol (ROH)?
A3: The expected products from solvolysis in an alcohol would be tert-butyl alkyl ether (t-BuOR), 4-nitrobenzoic acid, and ammonia (or their respective protonated/deprotonated forms depending on the workup). The reaction likely proceeds through the formation of a tert-butyl carbocation, which is then trapped by the alcohol. The remaining (4-nitrobenzoyl)oxycarbamate anion would then decompose.
Q4: Can I use aprotic solvents for reactions with this compound?
A4: Yes, aprotic solvents like acetonitrile, DMF, DMSO, and dichloromethane can be suitable, particularly if you are performing a reaction with a specific added nucleophile and wish to avoid solvolysis. However, be aware that even in aprotic solvents, decomposition can occur, especially at elevated temperatures. The rate of decomposition will generally be slower in aprotic solvents compared to protic solvents.
Data Presentation
Table 1: Predicted Relative Solvolysis Rates of this compound in Various Solvents at 25°C
| Solvent | Dielectric Constant (ε) | Predicted Relative Rate (k/kref) | Comments |
| 100% Ethanol | 24.3 | 1 (Reference) | Baseline for comparison. |
| 80% Ethanol / 20% Water | 65.4 | ~10-50 | Increased water content significantly increases polarity and ionizing power, accelerating the reaction. |
| 50% Ethanol / 50% Water | 78.5 | ~100-500 | A highly polar protic medium, expected to strongly favor an SN1 pathway. |
| 100% Methanol | 32.6 | ~2-5 | More polar than ethanol, but also a stronger nucleophile. |
| Acetic Acid | 6.2 | ~5-20 | Although less polar, it is a good ionizing solvent that can facilitate carbocation formation. |
| Acetone | 20.7 | < 0.1 | Aprotic polar solvent, less effective at stabilizing the transition state for N-O bond cleavage. |
| Dichloromethane | 8.9 | << 0.1 | Aprotic and non-polar, expected to result in a very slow reaction rate. |
Note: The predicted relative rates are estimations based on the known behavior of SN1 reactions in these solvents and are intended for illustrative purposes.
Experimental Protocols
Protocol 1: Monitoring the Solvolysis of this compound by Titration
This protocol is adapted from the well-established method for studying the solvolysis of tert-butyl chloride.
Objective: To determine the first-order rate constant for the solvolysis of this compound in a given solvent system.
Materials:
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This compound
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Solvent of choice (e.g., 80:20 ethanol:water)
-
Standardized NaOH solution (e.g., 0.01 M)
-
Bromothymol blue indicator
-
Ice bath
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Burette, pipettes, and flasks
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetone) to facilitate its addition to the reaction mixture.
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In a reaction flask, place a known volume of the chosen solvent mixture and add a few drops of bromothymol blue indicator.
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Add a small, known volume of the standardized NaOH solution to the flask. The solution should turn blue.
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Initiate the reaction by adding a known amount of the this compound stock solution to the flask and start a timer immediately. This is t=0.
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Swirl the flask and record the time it takes for the solution to turn from blue to yellow. This indicates that the acid produced from the reaction has neutralized the added base.
-
Immediately add another aliquot of the NaOH solution and record the time for the color change to occur again.
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Repeat this process for several data points.
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To determine the "infinity" point (completion of the reaction), heat the reaction mixture in a water bath to drive the reaction to completion, cool it to room temperature, and then titrate the total amount of acid produced.
Data Analysis: The reaction is expected to follow first-order kinetics. The rate constant (k) can be determined by plotting ln(V∞ - Vt) versus time, where V∞ is the volume of NaOH required for the infinity titration and Vt is the cumulative volume of NaOH added at time t. The slope of this line will be -k.
Protocol 2: Product Analysis by HPLC
Objective: To identify and quantify the products of the reaction in different solvents.
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector
-
C18 reverse-phase column
Procedure:
-
Perform the reaction of this compound in the desired solvent for a specified time.
-
Quench the reaction by cooling and/or adding a suitable quenching agent.
-
Prepare a sample for HPLC analysis by diluting an aliquot of the reaction mixture with the mobile phase.
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Inject the sample onto the HPLC system.
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Monitor the chromatogram at a wavelength suitable for detecting the starting material and expected products (e.g., 254 nm for the 4-nitrobenzoyl group).
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Identify the peaks by comparing their retention times with those of authentic standards of the starting material and potential products (e.g., 4-nitrobenzoic acid, tert-butanol).
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Quantify the components by integrating the peak areas and using calibration curves generated from the standards.
Visualizations
Caption: Workflow for Kinetic Analysis via Titration.
Caption: Influence of Solvent Polarity on Reaction Pathway.
Technical Support Center: Catalyst Selection for tert-Butyl (4-Nitrobenzoyl)oxycarbamate Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in reactions involving tert-butyl (4-nitrobenzoyl)oxycarbamate. The primary focus of this guide is the catalytic reduction of the nitro group to form tert-butyl (4-aminobenzoyl)oxycarbamate, a critical transformation in many synthetic pathways.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalysts for the reduction of the nitro group in this compound?
A1: The most frequently employed and effective catalysts for the reduction of aromatic nitro groups are heterogeneous hydrogenation catalysts. Palladium on carbon (Pd/C) is often the preferred choice due to its high activity and efficiency.[1] Other commonly used catalysts include Raney Nickel, which can be a cost-effective alternative and is particularly useful for substrates susceptible to dehalogenation, and Platinum(IV) oxide (PtO₂), a highly active catalyst.[1][2] Metal/acid systems, such as iron (Fe) or zinc (Zn) in the presence of an acid like acetic acid, also provide a mild method for this reduction.[1]
Q2: Is the tert-butyloxycarbonyl (Boc) protecting group on the oxycarbamate stable under typical catalytic hydrogenation conditions?
A2: Yes, the Boc protecting group is generally stable under the neutral conditions used for catalytic hydrogenation with catalysts like Pd/C.[3][4] This orthogonality allows for the selective reduction of the nitro group without cleavage of the Boc group. However, it is crucial to avoid acidic conditions during the hydrogenation, as the Boc group is labile to acid and can be cleaved.
Q3: What are the potential side reactions to be aware of during the reduction of this compound?
A3: Incomplete reduction is a common issue, leading to the formation of intermediates such as nitroso and hydroxylamine species.[2] These intermediates can sometimes dimerize to form azoxy or azo compounds.[5] Over-reduction is also a possibility with some catalysts, potentially affecting other functional groups if present in the molecule. With palladium catalysts, dehalogenation can occur if the substrate contains halogen substituents.[1]
Q4: How can I monitor the progress of the reduction reaction?
A4: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC), looking for the disappearance of the starting material spot and the appearance of the more polar amine product. Other analytical techniques such as High-Performance Liquid Chromatography (HPLC) and spectroscopic methods like Infrared (IR) spectroscopy (monitoring the disappearance of nitro group stretches around 1530 and 1350 cm⁻¹ and the appearance of N-H stretches of the amine around 3300-3500 cm⁻¹) can also be employed for real-time monitoring.
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Incomplete or Slow Reaction | Inactive catalyst | - Use a fresh batch of catalyst. - Ensure proper storage of the catalyst to prevent deactivation. |
| Insufficient catalyst loading | - Increase the weight percentage of the catalyst relative to the substrate. | |
| Poor substrate solubility | - Choose a solvent system in which the starting material is fully soluble. Co-solvents may be necessary. | |
| Low hydrogen pressure | - For catalytic hydrogenation, ensure an adequate and constant supply of hydrogen. If using a hydrogen balloon, ensure it remains inflated. For pressure reactions, increase the hydrogen pressure. | |
| Low reaction temperature | - While many reductions proceed at room temperature, gentle heating may be required for less reactive substrates. | |
| Formation of Side Products (e.g., hydroxylamines, azoxy compounds) | Non-optimal reaction conditions | - Ensure a sufficient excess of the reducing agent to drive the reaction to completion. - Control the reaction temperature, as exothermic reactions can lead to side product formation. |
| Catalyst choice | - Some catalysts may be more prone to forming intermediates. Consider screening different catalysts (e.g., switching from Pd/C to Raney Nickel). | |
| Cleavage of the Boc Protecting Group | Acidic conditions | - Ensure the reaction is run under neutral conditions. If using a transfer hydrogenation method with a hydrogen donor like formic acid, the acidity may need to be buffered. |
| Difficulty in Product Isolation | Catalyst fines in the product | - Ensure thorough filtration after the reaction. Using a pad of celite can help remove fine catalyst particles. |
| Emulsion during workup | - If an aqueous workup is performed, emulsions can form. Try adding brine or filtering through celite to break the emulsion. |
Data Presentation
Table 1: Comparison of Common Catalytic Systems for Nitroarene Reduction
| Catalyst System | Advantages | Disadvantages | Typical Conditions |
| Catalytic Hydrogenation (e.g., Pd/C, Raney Ni) | - High yields - Clean reaction with water as the main byproduct - Mild conditions (neutral pH, room temperature)[2] | - Cost of precious metal catalysts - Safety concerns with flammable H₂ gas and pyrophoric catalysts[2] - Potential for reduction of other functional groups | - H₂ gas (balloon or pressure) - Solvents: Ethanol, Methanol, Ethyl Acetate - Room temperature |
| Metal/Acid Systems (e.g., Fe/HCl, Zn/AcOH) | - Inexpensive reagents - Good functional group tolerance for acid-stable groups | - Requires acidic conditions - Can be exothermic - Cumbersome workup to remove metal salts - Generates significant metal waste[2] | - Finely powdered metal - Acidic solvent or co-solvent - Room temperature or gentle heating |
| Transfer Hydrogenation (e.g., Pd/C with HCOOH or HCOONH₄) | - Avoids the need for gaseous hydrogen - Rapid and selective reductions are possible[6] | - Byproducts from the hydrogen donor need to be removed - Potential for acidic conditions depending on the donor | - Catalyst with a hydrogen donor - Solvents: Methanol, Ethanol - Room temperature |
Experimental Protocols
Protocol 1: General Procedure for Catalytic Hydrogenation using Pd/C
This protocol is a general guideline and may require optimization for this compound.
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) in a suitable solvent (e.g., ethanol, methanol, or ethyl acetate).
-
Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) catalyst (typically 5-10 mol% of Pd).
-
Hydrogenation: The flask is then fitted with a hydrogen-filled balloon or connected to a hydrogenation apparatus. The reaction mixture is stirred vigorously at room temperature under a hydrogen atmosphere.
-
Monitoring: The reaction progress is monitored by TLC.
-
Workup: Upon completion, the reaction mixture is filtered through a pad of celite to remove the catalyst. The filter cake is washed with the reaction solvent.
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Isolation: The filtrate is concentrated under reduced pressure to yield the crude product, which can be further purified by recrystallization or column chromatography if necessary.
Protocol 2: General Procedure for Reduction using Raney Nickel and Formic Acid
This protocol is adapted from a procedure for the selective reduction of nitro compounds.[6]
-
Reaction Setup: In a round-bottom flask, prepare a suspension of this compound (1 equivalent) and Raney Nickel (a slurry in the reaction solvent) in a suitable solvent such as methanol.
-
Reagent Addition: While stirring at room temperature, add formic acid (90%) dropwise to the suspension.
-
Reaction: The reaction is typically rapid and can be monitored by TLC.
-
Workup: Once the reaction is complete, the mixture is filtered to remove the Raney Nickel.
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Isolation: The organic solvent is removed under reduced pressure. The residue can be dissolved in a solvent like chloroform or ether and washed with a saturated sodium chloride solution to remove any remaining formate salts. The organic layer is then dried and concentrated to give the desired amine.[6]
Visualizations
Caption: Stepwise reduction pathway of a nitro group to an amine.
Caption: Decision workflow for catalyst selection.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Byproducts with tert-butyl (4-nitrobenzoyl)oxycarbamate
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing tert-butyl (4-nitrobenzoyl)oxycarbamate. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges and minimize byproduct formation during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is an electrophilic aminating agent. It is primarily used for the synthesis of N-Boc protected primary amines by reacting with a variety of nucleophiles, such as Grignard reagents, organocuprates, and enolates. The tert-butoxycarbonyl (Boc) protecting group is advantageous due to its stability under many conditions and its straightforward removal under acidic conditions.
Q2: What are the most common byproducts observed when using this compound?
The most frequently encountered byproducts include:
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4-nitrobenzoic acid: This is the leaving group from the reagent after the amination reaction.
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Unreacted starting materials: Incomplete reactions can leave both the nucleophile and the aminating reagent in the final mixture.
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Products of proton transfer: If the nucleophile is a strong base (e.g., a Grignard reagent or an organolithium), it can deprotonate the N-H of the carbamate, leading to quenching of the nucleophile and recovery of tert-butyl carbamate.
-
Over-alkylation/arylation of the product: While less common with a protected amine, it can occur under certain conditions.
-
Reduction of the nitro group: Depending on the reaction conditions and the presence of reducing agents, the nitro group on the benzoyl moiety can be reduced.
Q3: How can I minimize the formation of 4-nitrobenzoic acid as a byproduct in my final product?
The 4-nitrobenzoic acid byproduct can typically be removed during the aqueous workup. Being acidic, it can be extracted into a basic aqueous solution (e.g., saturated sodium bicarbonate solution). Ensure thorough extraction to minimize its presence in the organic layer.
Q4: What causes low yields in my amination reaction?
Low yields can stem from several factors:
-
Poor quality of the nucleophile: Grignard reagents and other organometallics are sensitive to air and moisture. Ensure they are freshly prepared or properly titrated.
-
Side reactions: Proton transfer between the nucleophile and the aminating reagent is a common issue, especially with highly basic nucleophiles.
-
Suboptimal reaction temperature: These reactions are often temperature-sensitive. Running the reaction at too high a temperature can lead to decomposition, while a temperature that is too low may result in an incomplete reaction.
-
Steric hindrance: Highly hindered nucleophiles or substrates may react slowly, leading to lower yields.
Troubleshooting Guides
Issue 1: Low Yield of the Desired N-Boc Amine
Low conversion of your starting material to the desired N-Boc protected amine is a common challenge. This guide provides a systematic approach to troubleshooting this issue.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low yields in amination reactions.
Detailed Steps:
-
Verify Nucleophile Quality: For organometallic reagents like Grignard or organolithium reagents, ensure they were recently prepared under strictly anhydrous conditions and have been accurately titrated. The presence of moisture will quench these reactive nucleophiles.
-
Assess Reagent Stability: Ensure your this compound is pure and has been stored correctly, protected from moisture.
-
Optimize Reaction Temperature: Many electrophilic amination reactions require low temperatures to minimize side reactions. Consider running the reaction at a lower temperature (e.g., -78 °C) and allowing it to slowly warm to room temperature.
-
Evaluate Solvent: Use a dry, aprotic solvent (e.g., THF, diethyl ether) that is compatible with your nucleophile.
-
Adjust Stoichiometry: If proton transfer is suspected to be a significant competing reaction, a moderate excess of the nucleophile may be required to drive the reaction to completion.
Issue 2: Presence of Significant Amounts of Byproducts
The presence of multiple spots on a TLC plate or unexpected peaks in your analytical data indicates the formation of byproducts.
Troubleshooting Byproduct Formation
Caption: Identifying and addressing common byproducts.
Detailed Solutions:
-
Proton Transfer Byproducts:
-
Symptom: You observe the formation of tert-butyl carbamate and the quenched starting material from your nucleophile.
-
Solution: Add the nucleophile slowly to the solution of the aminating agent at a low temperature (e.g., -78 °C). This maintains a low concentration of the nucleophile and can favor the amination pathway. Alternatively, consider transmetalation to a less basic organometallic species, such as an organocuprate, before adding the aminating agent.
-
-
Leaving Group Contamination:
-
Symptom: 4-nitrobenzoic acid is present in your purified product.
-
Solution: During the reaction workup, wash the organic layer with a saturated aqueous solution of sodium bicarbonate or a dilute solution of sodium hydroxide to extract the acidic byproduct.
-
-
Other Unexpected Byproducts:
-
Symptom: Unidentified impurities are present.
-
Solution: Ensure the reaction is carried out under an inert atmosphere (e.g., argon or nitrogen) to prevent side reactions with atmospheric oxygen or moisture. Re-purify your starting materials if their purity is in doubt. Lowering the reaction temperature can often reduce the rate of competing side reactions.
-
Experimental Protocols
General Protocol for Electrophilic Amination of a Grignard Reagent
This protocol provides a general guideline. Optimization of temperature, reaction time, and stoichiometry may be necessary for specific substrates.
Materials:
-
This compound
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Grignard reagent (e.g., Phenylmagnesium bromide) in an appropriate solvent
-
Saturated aqueous ammonium chloride solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask and standard glassware for anhydrous reactions
-
Magnetic stirrer and stir bar
-
Ice bath and/or dry ice/acetone bath
Procedure:
-
Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen or argon inlet, dissolve this compound (1.0 eq) in anhydrous THF.
-
Cooling: Cool the solution to the desired temperature (a starting point of -78 °C is recommended) using a dry ice/acetone bath.
-
Addition of Nucleophile: Add the Grignard reagent (1.1 - 1.5 eq) dropwise to the stirred solution of the aminating agent via the dropping funnel over a period of 30-60 minutes. Maintain the internal temperature below -70 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at -78 °C for an additional 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Quenching: Slowly warm the reaction to 0 °C and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution.
-
Workup: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Data Presentation
Table 1: Effect of Reaction Temperature on Yield and Byproduct Formation
| Temperature (°C) | Desired Product Yield (%) | Unreacted Starting Material (%) | Byproduct A (Proton Transfer) (%) |
| 25 | 45 | 10 | 40 |
| 0 | 70 | 15 | 10 |
| -78 | 85 | 5 | <5 |
Note: Yields are hypothetical and for illustrative purposes. Byproduct A refers to the product resulting from the deprotonation of the aminating agent by the nucleophile.
Table 2: Comparison of Nucleophiles in the Amination Reaction
| Nucleophile | Typical Basicity | Relative Rate of Amination | Common Side Reactions |
| Grignard Reagent (RMgX) | High | Fast | Proton transfer, Wurtz coupling |
| Organolithium (RLi) | Very High | Very Fast | High potential for proton transfer, aggregation |
| Organocuprate (R₂CuLi) | Low | Moderate | Generally cleaner reactions, fewer basic side reactions |
This technical support guide is intended to provide a starting point for troubleshooting and optimizing your reactions with this compound. Always consult the relevant literature for specific applications and safety information.
Technical Support Center: Workup and Troubleshooting for tert-Butyl (4-nitrobenzoyl)oxycarbamate Reactions
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the workup procedure for reactions involving tert-butyl (4-nitrobenzoyl)oxycarbamate. It includes troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the general approach for the workup of a reaction mixture containing this compound?
A1: The standard workup involves quenching the reaction, followed by a liquid-liquid extraction to separate the organic and aqueous phases. The crude product is then isolated by removal of the solvent and purified, typically by column chromatography.
Q2: What are the common impurities I might encounter after the synthesis of this compound?
A2: Common impurities include unreacted starting materials such as 4-nitrobenzoic acid and tert-butyl hydroxycarbamate, the base used in the reaction (e.g., triethylamine, pyridine), and potential side products from hydrolysis of the desired compound.
Q3: How can I effectively remove unreacted 4-nitrobenzoic acid during the workup?
A3: Unreacted 4-nitrobenzoic acid can be removed by washing the organic layer with a mild basic aqueous solution, such as saturated sodium bicarbonate.[1] This will deprotonate the carboxylic acid, forming a salt that is soluble in the aqueous phase.
Q4: What is the best way to remove the amine base (e.g., triethylamine) used in the reaction?
A4: The amine base can be removed by washing the organic layer with a dilute acidic solution, such as 1M HCl or saturated ammonium chloride. The protonated amine salt will partition into the aqueous layer.[2]
Q5: Is this compound stable to acidic and basic washes?
A5: The tert-butoxycarbonyl (Boc) group is sensitive to strong acids and can be cleaved.[3] Therefore, it is advisable to use mild acidic conditions (e.g., dilute HCl) for short periods. The ester linkage may be susceptible to hydrolysis under strong basic conditions, so mild bases like sodium bicarbonate are preferred over stronger bases like sodium hydroxide.
Troubleshooting Guide
| Problem | Possible Cause | Troubleshooting Solution |
| Low yield of isolated product after workup | Incomplete reaction. | Monitor the reaction by Thin Layer Chromatography (TLC) to ensure all starting material is consumed before beginning the workup. |
| Product loss during aqueous extractions. | Minimize the number of extractions. Ensure proper phase separation and avoid vigorous shaking that can lead to emulsions. Back-extract the combined aqueous layers with the organic solvent to recover any dissolved product. | |
| Product hydrolysis during workup. | Use mild acidic and basic washes (e.g., saturated NH4Cl, saturated NaHCO3) and perform the workup at a lower temperature if possible. | |
| Presence of 4-nitrobenzoic acid impurity in the final product | Incomplete removal during the basic wash. | Increase the number of washes with saturated sodium bicarbonate solution. Ensure the pH of the aqueous layer is basic after washing. |
| Presence of amine base (e.g., triethylamine) in the final product | Inefficient removal during the acidic wash. | Perform multiple washes with dilute HCl or saturated ammonium chloride. |
| Product appears as an oil and is difficult to handle | The product may be a low-melting solid or an oil at room temperature. | If purification is by column chromatography, consider dissolving the crude oil in a minimal amount of a suitable solvent before loading it onto the column. For final product isolation, use a high-vacuum line to remove residual solvent. |
| Streaking or tailing of the product spot on TLC and during column chromatography | The nitro and carbamate groups can lead to strong interactions with the acidic silica gel. | Add a small amount of a polar solvent like methanol to the eluent to improve elution. Alternatively, consider using a less acidic stationary phase like neutral alumina.[1][4] |
| Difficulty in achieving good separation from impurities by column chromatography | The polarity of the product and impurities are very similar. | Systematically screen different solvent systems using TLC to find an optimal mobile phase that provides the best separation. A gradient elution may be necessary.[4] |
Experimental Protocol: Workup and Purification
This protocol outlines a general procedure for the workup and purification of this compound.
-
Quenching: Cool the reaction mixture to room temperature. If the reaction was performed in a polar aprotic solvent like DMF or DMSO, it is advisable to dilute the mixture with a suitable extraction solvent (e.g., ethyl acetate, dichloromethane) and large amounts of water to facilitate extraction.[2]
-
Liquid-Liquid Extraction:
-
Transfer the diluted reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with:
-
1M HCl (2 x volume of organic layer) to remove any amine base.
-
Saturated NaHCO₃ solution (2 x volume of organic layer) to remove unreacted 4-nitrobenzoic acid.
-
Brine (1 x volume of organic layer) to remove residual water.
-
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel. The choice of eluent will depend on the specific impurities, but a gradient of ethyl acetate in hexanes is a common starting point. Monitor the fractions by TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified this compound.
Workflow and Logic Diagram
The following diagram illustrates the decision-making process during the workup and purification of this compound.
Caption: Workup and purification workflow for this compound.
References
Technical Support Center: tert-Butyl (4-nitrobenzoyl)oxycarbamate
Welcome to the Technical Support Center for tert-butyl (4-nitrobenzoyl)oxycarbamate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) related to the synthesis, handling, and analysis of this important reagent.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
A: this compound is a chemical reagent commonly used in organic synthesis. It serves as an efficient N-protecting agent, specifically for the introduction of the tert-butoxycarbonyl (Boc) group onto amine functionalities under mild conditions. The 4-nitrobenzoyl group acts as a good leaving group, facilitating the reaction.
Q2: What are the most common impurities I might encounter in my sample of this compound?
A: The most common impurities are typically related to the starting materials and potential side reactions during its synthesis. These can include:
-
Starting Materials:
-
4-Nitrobenzoyl chloride
-
tert-Butyl hydroxycarbamate
-
-
Side-Reaction Products:
-
4-Nitrobenzoic acid
-
Di-tert-butyl dicarbonate (from the synthesis of tert-butyl hydroxycarbamate)
-
tert-Butyl carbamate
-
-
Degradation Products:
-
Hydrolysis of the final product can lead to the formation of 4-nitrobenzoic acid and tert-butyl hydroxycarbamate.
-
Q3: How can I assess the purity of my this compound?
A: The purity of this compound can be effectively determined using several analytical techniques. High-Performance Liquid Chromatography (HPLC) is a robust method for quantifying the main component and non-volatile impurities.[1][2] Gas Chromatography-Mass Spectrometry (GC-MS) is highly effective for identifying and quantifying volatile and semi-volatile impurities. Quantitative Nuclear Magnetic Resonance (qNMR) is an excellent method for determining absolute purity without the need for a specific reference standard of the analyte itself.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis and handling of this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| Low yield during synthesis | Incomplete reaction. | - Ensure starting materials are pure and dry. - Optimize reaction time and temperature. - Use an appropriate base (e.g., triethylamine, pyridine) to neutralize the HCl byproduct from 4-nitrobenzoyl chloride. |
| Degradation of starting materials or product. | - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture contamination. - Maintain the recommended reaction temperature to avoid thermal decomposition. | |
| Presence of 4-nitrobenzoic acid impurity | Hydrolysis of 4-nitrobenzoyl chloride starting material or the final product. | - Use anhydrous solvents and reagents. - Store 4-nitrobenzoyl chloride in a desiccator. - Purify the final product by recrystallization or column chromatography. |
| Presence of unreacted starting materials | Incorrect stoichiometry or insufficient reaction time. | - Ensure accurate measurement of starting materials. - Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure completion. |
| Product appears discolored (yellow/brown) | Presence of impurities or degradation. | - Purify the product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes). - Store the final product in a cool, dark, and dry place. |
Data Presentation: Common Impurities
The following table summarizes the common impurities, their likely sources, and recommended analytical methods for detection.
| Impurity Name | Chemical Structure | Likely Source | Recommended Analytical Method |
| 4-Nitrobenzoyl chloride | O=C(Cl)c1ccc(cc1)--INVALID-LINK--[O-] | Unreacted starting material | HPLC, GC-MS |
| tert-Butyl hydroxycarbamate | CC(C)(C)OC(=O)NO | Unreacted starting material | HPLC, GC-MS |
| 4-Nitrobenzoic acid | O=C(O)c1ccc(cc1)--INVALID-LINK--[O-] | Hydrolysis of 4-nitrobenzoyl chloride or final product | HPLC |
| Di-tert-butyl dicarbonate | CC(C)(C)OC(=O)OC(=O)OC(C)(C)C | Byproduct from tert-butyl hydroxycarbamate synthesis | GC-MS |
| tert-Butyl carbamate | CC(C)(C)OC(=O)N | Byproduct from tert-butyl hydroxycarbamate synthesis | GC-MS |
Experimental Protocols
Synthesis of this compound
This protocol describes a general method for the synthesis of this compound from 4-nitrobenzoyl chloride and tert-butyl hydroxycarbamate.
Materials:
-
4-Nitrobenzoyl chloride
-
tert-Butyl hydroxycarbamate
-
Triethylamine (or another suitable non-nucleophilic base)
-
Anhydrous dichloromethane (DCM) or another suitable aprotic solvent
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve tert-butyl hydroxycarbamate (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous DCM.
-
Cool the mixture to 0 °C in an ice bath.
-
Dissolve 4-nitrobenzoyl chloride (1.05 equivalents) in anhydrous DCM and add it dropwise to the cooled mixture via a dropping funnel over 30 minutes.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, wash the reaction mixture with water, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization (e.g., from ethyl acetate/hexanes) or silica gel column chromatography.
Impurity Analysis by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general reverse-phase HPLC method for the purity analysis of this compound.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Gradient: A typical gradient could be: 0-20 min, 5-95% B; 20-25 min, 95% B; 25-26 min, 95-5% B; 26-30 min, 5% B.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve in a suitable solvent (e.g., acetonitrile) to a concentration of 1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter before injection.
Visualization of Impurity Formation
The following diagram illustrates the logical relationships in the formation of common impurities during the synthesis of this compound.
Caption: Logical workflow of impurity formation.
References
Validation & Comparative
Navigating the Spectroscopic Landscape: A Comparative Guide to tert-Butyl (4-nitrobenzoyl)oxycarbamate and its Alternatives in Electrophilic Amination
For researchers, scientists, and drug development professionals, the precise characterization of reagents is paramount for reproducible and reliable results. This guide offers a detailed analysis of the nuclear magnetic resonance (NMR) data for tert-Butyl (4-nitrobenzoyl)oxycarbamate, a key reagent in electrophilic amination reactions. Due to the limited availability of public experimental NMR data for this specific compound, this report provides a predicted spectroscopic analysis based on structurally related molecules. This guide also presents a comparison with common alternative reagents, 2-(tert-butoxycarbonyloxyimino)-2-phenylacetonitrile (Boc-ON) and N-(tert-butoxycarbonyloxy)succinimide (Boc-OSu), to aid in reagent selection and quality control.
Predicted NMR Spectral Data of this compound
Predicted ¹H NMR Spectrum:
The proton NMR spectrum is expected to exhibit three distinct sets of signals corresponding to the tert-butyl group, the aromatic protons of the 4-nitrobenzoyl group, and the N-H proton of the carbamate.
-
tert-Butyl Protons: A sharp singlet peak is anticipated around δ 1.5 ppm , integrating to nine protons. This characteristic signal for the tert-butyl group is typically found in the upfield region of the spectrum.
-
Aromatic Protons: The 4-nitrophenyl group will display a classic AA'BB' system due to the strong electron-withdrawing nature of the nitro group. Two doublets are expected in the downfield region. The protons ortho to the nitro group (H-3 and H-5) are predicted to resonate at approximately δ 8.3 ppm , while the protons meta to the nitro group (H-2 and H-6) are expected at around δ 8.1 ppm . The coupling constant (J) between these adjacent protons would be in the range of 8-9 Hz.
-
N-H Proton: A broad singlet corresponding to the carbamate N-H proton is expected to appear in the region of δ 9.0-10.0 ppm . The chemical shift of this proton can be highly dependent on solvent and concentration.
Predicted ¹³C NMR Spectrum:
The carbon NMR spectrum will show signals for the tert-butyl group, the aromatic ring, and the two carbonyl carbons.
-
tert-Butyl Carbons: The quaternary carbon of the tert-butyl group is expected around δ 82-84 ppm , and the three equivalent methyl carbons should appear at approximately δ 28 ppm .
-
Aromatic Carbons: The carbon bearing the nitro group (C-4) will be significantly deshielded, with a predicted chemical shift around δ 150 ppm . The ipso-carbon attached to the carbonyl group (C-1) is expected around δ 135 ppm . The aromatic CH carbons (C-2, C-3, C-5, C-6) are predicted to resonate in the δ 124-131 ppm range.
-
Carbonyl Carbons: Two carbonyl signals are expected. The benzoyl carbonyl carbon is predicted to be in the region of δ 163-165 ppm , while the carbamate carbonyl carbon is expected at a slightly upfield position, around δ 152-154 ppm .
The logical relationship between the structural fragments of this compound and their predicted NMR signals is illustrated in the diagram below.
Caption: Structural fragments of this compound and their corresponding predicted ¹H and ¹³C NMR chemical shifts.
Comparison with Alternative Electrophilic Amination Reagents
A comparative analysis of the NMR data for this compound with two widely used alternatives, Boc-ON and Boc-OSu, highlights key structural differences that are readily identifiable by NMR spectroscopy.
| Compound | ¹H NMR Signals (Predicted/Reported, δ ppm) | ¹³C NMR Signals (Predicted/Reported, δ ppm) |
| This compound | ~1.5 (s, 9H, t-Bu), ~8.1 (d, 2H, Ar-H), ~8.3 (d, 2H, Ar-H), ~9.0-10.0 (br s, 1H, NH) | ~28 (t-Bu CH₃), ~83 (t-Bu Cq), ~124-150 (Ar-C), ~153 (Carbamate C=O), ~164 (Benzoyl C=O) |
| Boc-ON | ~1.6 (s, 9H, t-Bu), ~7.4-7.8 (m, 5H, Ar-H) | ~28 (t-Bu CH₃), ~85 (t-Bu Cq), ~115 (CN), ~127-134 (Ar-C), ~152 (Carbamate C=O), ~158 (Oxime C=N) |
| Boc-OSu | ~1.5 (s, 9H, t-Bu), ~2.8 (s, 4H, Succinimide CH₂) | ~26 (Succinimide CH₂), ~28 (t-Bu CH₃), ~84 (t-Bu Cq), ~151 (Carbamate C=O), ~169 (Succinimide C=O) |
Note: The chemical shifts for Boc-ON and Boc-OSu are based on typical values reported in the literature and may vary depending on the solvent and experimental conditions.
The comparison reveals distinct spectroscopic signatures for each reagent. The presence of aromatic signals in the downfield region of the ¹H NMR spectrum clearly distinguishes this compound and Boc-ON from Boc-OSu, which only exhibits aliphatic protons. Furthermore, the characteristic AA'BB' pattern of the 4-nitrobenzoyl group in the target compound is a key differentiator from the more complex multiplet of the phenyl group in Boc-ON. In the ¹³C NMR, the number and chemical shifts of the carbonyl signals are highly informative for distinguishing between these reagents.
Experimental Protocols
General Procedure for NMR Sample Preparation and Data Acquisition:
A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.
-
Sample Preparation:
-
Weigh approximately 10-20 mg of the solid sample for ¹H NMR and 50-100 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.
-
Ensure the sample is fully dissolved. If necessary, gently warm or vortex the vial.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis or precise chemical shift referencing is required.
-
-
NMR Data Acquisition:
-
Spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
For ¹H NMR:
-
Acquire a standard one-dimensional proton spectrum using a 30° or 90° pulse.
-
Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).
-
Use a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
Employ a relaxation delay of 1-5 seconds.
-
-
For ¹³C NMR:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-220 ppm).
-
A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of the ¹³C isotope.
-
Use a relaxation delay of 2-10 seconds.
-
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Perform phase and baseline corrections.
-
Reference the chemical shifts to the residual solvent peak or the internal standard (TMS at 0.00 ppm).
-
The logical workflow for the characterization of these electrophilic amination reagents is depicted below.
Comparative Analysis of the 1H NMR Spectrum of tert-butyl (4-nitrobenzoyl)oxycarbamate
For researchers and professionals engaged in organic synthesis and drug development, precise analytical characterization of novel molecules is fundamental. This guide provides a comparative analysis of the expected ¹H Nuclear Magnetic Resonance (¹H NMR) spectrum of tert-butyl (4-nitrobenzoyl)oxycarbamate against structurally related compounds. The analysis is supported by experimental data from published literature for analogous molecules, offering a robust framework for spectral interpretation and verification.
Predicted ¹H NMR Spectrum and Comparison
The defining characteristic of a tert-butyl carbamate is a prominent singlet in the upfield region, typically between δ 1.4-1.5 ppm, corresponding to the nine equivalent protons of the tert-butyl group.[1][2][3] The 4-nitrobenzoyl moiety will exhibit a distinct downfield pattern for its aromatic protons due to the strong electron-withdrawing effect of the nitro group. This typically manifests as two doublets, one for the protons ortho to the nitro group and another for the protons meta to it.[2][4]
Table 1: Comparative ¹H NMR Spectral Data
| Compound | Functional Group | Chemical Shift (δ, ppm) | Multiplicity | Integration | Reference Solvent |
| This compound | -C(CH₃)₃ | ~1.5 | Singlet | 9H | CDCl₃ (Predicted) |
| Aromatic H (ortho to NO₂) | ~8.3-8.4 | Doublet | 2H | CDCl₃ (Predicted) | |
| Aromatic H (meta to NO₂) | ~8.2-8.3 | Doublet | 2H | CDCl₃ (Predicted) | |
| tert-Butyl (4-nitrophenyl)carbamate | -C(CH₃)₃ | 1.47 | Singlet | 9H | CDCl₃ |
| Aromatic H | 8.16-8.19 | Doublet | 2H | CDCl₃ | |
| Aromatic H | 7.51-7.54 | Doublet | 2H | CDCl₃ | |
| -NH- | 6.89 | Broad Singlet | 1H | CDCl₃ | |
| 4-Nitrobenzoyl chloride | Aromatic H | 8.344 | Doublet | 2H | CDCl₃ |
| Aromatic H | 8.295 | Doublet | 2H | CDCl₃ | |
| tert-Butyl (4-chlorobenzoyl)oxycarbamate | Data not available | - | - | - | - |
Experimental Protocols
A standard protocol for acquiring a high-quality ¹H NMR spectrum is outlined below. This general procedure is applicable to the target compound and its analogues.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the solid sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required for chemical shift calibration (δ 0.00 ppm).
2. NMR Spectrometer Setup:
-
The spectrum should be acquired on a spectrometer with a field strength of 300 MHz or higher to ensure adequate signal dispersion.
-
Typical acquisition parameters include:
-
Pulse angle: 30-45 degrees
-
Acquisition time: 2-4 seconds
-
Relaxation delay: 1-5 seconds
-
Number of scans: 16-64 (can be adjusted based on sample concentration)
-
3. Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Perform phase and baseline corrections to ensure accurate peak representation.
-
Integrate the signals to determine the relative number of protons for each resonance.
-
Reference the chemical shift scale to the internal standard (TMS) or the residual solvent peak.
Structural and Spectral Correlation
The following diagram illustrates the structure of this compound and the expected correlation between its protons and the signals in the ¹H NMR spectrum.
Caption: Structure of this compound and its predicted ¹H NMR signals.
References
13C NMR analysis of tert-butyl (4-nitrobenzoyl)oxycarbamate
A comparative guide to the ¹³C NMR analysis of tert-butyl (4-nitrobenzoyl)oxycarbamate is presented for researchers, scientists, and professionals in drug development. This guide provides a detailed comparison with related compounds, supported by experimental data and protocols.
Comparative ¹³C NMR Data Analysis
The following table summarizes the ¹³C NMR chemical shifts for this compound and comparable molecules. The data for the target molecule is estimated based on the analysis of its structural analogs, providing a reference for experimental verification.
| Carbon Atom | This compound (Predicted) | tert-butyl (4-nitrophenyl)carbamate[1] | tert-butyl carbamate[1] | Methyl 4-nitrobenzoate[2][3] | 4-Nitrobenzoyl chloride[4][5][6][7] |
| C=O (Carbamate) | ~153-156 ppm | 152.70 ppm | 156.00 ppm | - | - |
| C=O (Benzoyl) | ~163-165 ppm | - | - | 164.5 ppm | ~167 ppm |
| Quaternary C (tert-butyl) | ~81-84 ppm | - | 79.00 ppm | - | - |
| CH₃ (tert-butyl) | ~28 ppm | 29.10 ppm | 28.40 ppm | - | - |
| C-NO₂ (Aromatic) | ~150 ppm | - | - | 150.6 ppm | ~151 ppm |
| C-C=O (Aromatic) | ~135 ppm | - | - | 135.5 ppm | ~139 ppm |
| CH (Aromatic, ortho to NO₂) | ~124 ppm | 125.30 ppm | - | 123.6 ppm | ~124 ppm |
| CH (Aromatic, ortho to C=O) | ~131 ppm | 113.00 ppm | - | 130.8 ppm | ~131 ppm |
Experimental Protocol for ¹³C NMR Spectroscopy
This protocol outlines a standard procedure for acquiring a ¹³C NMR spectrum.
1. Sample Preparation
-
Dissolve 10-50 mg of the sample in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical and should dissolve the compound well without reacting with it.
-
Transfer the solution to a 5 mm NMR tube.
-
Add a small amount of a reference standard, such as tetramethylsilane (TMS), if the solvent does not contain one.
2. Instrument Setup
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium signal of the solvent to stabilize the magnetic field.
-
Shim the magnetic field to achieve homogeneity, which is crucial for obtaining sharp spectral lines. This can be done manually or automatically.[8]
3. Data Acquisition
-
Set the appropriate acquisition parameters for a ¹³C experiment. A standard single-pulse experiment with proton decoupling is commonly used.[8]
-
Spectral Width: Set a wide spectral width (e.g., 0-220 ppm) to encompass all expected carbon signals.[9]
-
Acquisition Time: Typically set between 1-2 seconds for good resolution.[8]
-
Relaxation Delay (D1): A delay of 1-2 seconds is standard. For quantitative analysis, a longer delay (5 times the longest T1) is necessary.[8]
-
Number of Scans (NS): Since ¹³C has a low natural abundance, a larger number of scans (from several hundred to several thousand) is usually required to achieve a good signal-to-noise ratio.[9]
-
Initiate the data acquisition.
4. Data Processing
-
Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.
-
Phase correct the spectrum to ensure all peaks are in the absorptive mode.
-
Apply a baseline correction to obtain a flat baseline.
-
Reference the spectrum by setting the chemical shift of the reference standard (TMS) to 0 ppm or the known solvent peak to its characteristic chemical shift (e.g., CDCl₃ at 77.16 ppm).[10]
-
Integrate the peaks if quantitative analysis is desired, although this is less straightforward for ¹³C NMR than for ¹H NMR due to the nuclear Overhauser effect (nOe) and long relaxation times.[11]
Visualizations
The following diagrams illustrate the chemical structure of the target compound and the general workflow of ¹³C NMR analysis.
Caption: Chemical structure of this compound.
Caption: General workflow for ¹³C NMR analysis.
References
- 1. rsc.org [rsc.org]
- 2. Methyl 4-nitrobenzoate(619-50-1) 13C NMR [m.chemicalbook.com]
- 3. Methyl 4-nitrobenzoate | C8H7NO4 | CID 12083 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Nitrobenzoyl chloride(122-04-3) 13C NMR spectrum [chemicalbook.com]
- 5. spectrabase.com [spectrabase.com]
- 6. Page loading... [wap.guidechem.com]
- 7. 4-Nitrobenzoyl chloride | C7H4ClNO3 | CID 8502 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. epfl.ch [epfl.ch]
- 10. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 11. sc.edu [sc.edu]
Mass Spectrometry of tert-butyl (4-nitrobenzoyl)oxycarbamate: A Comparative Guide
For researchers and professionals in drug development and analytical chemistry, understanding the mass spectrometric behavior of novel compounds is paramount for their accurate identification and quantification. This guide provides a comprehensive comparison of the expected mass spectral characteristics of tert-butyl (4-nitrobenzoyl)oxycarbamate against alternative analytical approaches. Detailed experimental protocols and predicted fragmentation pathways are presented to facilitate method development and data interpretation.
Predicted Mass Spectrometry Data
Upon ionization, particularly with soft ionization techniques like electrospray ionization (ESI), the molecule is expected to readily form a protonated molecule [M+H]⁺. Subsequent fragmentation in tandem mass spectrometry (MS/MS) is anticipated to proceed through two primary pathways originating from the carbamate and nitroaromatic functionalities.
A key fragmentation of tert-butyl carbamates involves the characteristic neutral loss of isobutylene (56 Da) and carbon dioxide (44 Da), resulting in a combined loss of 100 Da.[1] For the 4-nitrobenzoyl group, typical fragmentations include the loss of a nitro group (NO₂, 46 Da) or nitric oxide (NO, 30 Da).[2][3]
The following table summarizes the predicted prominent ions in the ESI-MS/MS spectrum of this compound.
| m/z (Predicted) | Proposed Ion Structure | Fragmentation Pathway | Relative Intensity (Hypothetical) |
| 270.08 | [C₁₁H₁₄N₂O₅+H]⁺ | Protonated Molecular Ion | High |
| 214.06 | [C₇H₅NO₄+H]⁺ | Loss of tert-butanol from [M+H]⁺ | Moderate |
| 170.05 | [C₇H₅NO₂+H]⁺ | Loss of isobutylene and CO₂ from [M+H]⁺ | High |
| 150.02 | [C₇H₄O₃]⁺ | Loss of NO₂ from the 4-nitrobenzoyl cation | Moderate to High |
| 122.04 | [C₇H₄O₂]⁺ | Loss of CO from the benzoyl cation | Moderate |
Comparison with Alternative Analytical Techniques
While mass spectrometry, particularly LC-MS/MS, offers high sensitivity and selectivity for the analysis of this compound, other analytical techniques can provide complementary information.
| Analytical Technique | Information Provided | Advantages | Limitations |
| LC-MS/MS | Molecular weight, structural information via fragmentation, quantification. | High sensitivity and selectivity, suitable for complex matrices. | Requires specialized equipment and expertise. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed structural elucidation, including stereochemistry. | Provides unambiguous structure determination. | Lower sensitivity than MS, requires pure sample. |
| Infrared (IR) Spectroscopy | Identification of functional groups. | Fast and non-destructive. | Provides limited structural information, not suitable for complex mixtures. |
| High-Performance Liquid Chromatography (HPLC) with UV Detection | Quantification, purity assessment. | Widely available, robust for routine analysis. | Lower selectivity than MS, co-elution can be an issue. |
Experimental Protocols
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol provides a general framework for the analysis of this compound using a triple quadrupole mass spectrometer.
Instrumentation:
-
High-Performance Liquid Chromatograph coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
LC Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: 5% B to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40 °C.
MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 350 °C.
-
Desolvation Gas Flow: 600 L/hr.
-
Collision Gas: Argon.
-
Scan Mode: Multiple Reaction Monitoring (MRM) for quantification, with precursor and product ions selected based on initial full scan and product ion scan experiments.
Visualizing Fragmentation and Workflows
To better understand the predicted fragmentation and the analytical workflow, the following diagrams are provided.
Caption: Predicted major fragmentation pathways of protonated this compound.
Caption: General experimental workflow for the LC-MS/MS analysis of this compound.
References
- 1. Protonation Sites and Dissociation Mechanisms of t-Butylcarbamates in Tandem Mass Spectrometric Assays for Newborn Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
Comparative Guide to Purity Analysis of tert-butyl (4-nitrobenzoyl)oxycarbamate by High-Performance Liquid Chromatography
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for determining the purity of tert-butyl (4-nitrobenzoyl)oxycarbamate. Designed for researchers, scientists, and professionals in drug development, this document details experimental protocols, presents comparative data, and includes workflow visualizations to aid in selecting the most appropriate analytical method.
Introduction
This compound is a key intermediate in organic synthesis, and its purity is critical for the successful formation of subsequent products. High-Performance Liquid Chromatography (HPLC) is a primary method for assessing the purity of such non-volatile and thermally labile compounds. This guide outlines a standard reversed-phase HPLC (RP-HPLC) method and compares its performance with alternative techniques like Gas Chromatography (GC) and Quantitative Nuclear Magnetic Resonance (qNMR).
Comparison of Analytical Techniques
The choice of an analytical method for purity determination depends on various factors, including the analyte's physicochemical properties, potential impurities, and the required accuracy, precision, and sensitivity.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Quantitative NMR (qNMR) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | Quantification based on the ratio of the integral of an analyte signal to that of a certified internal standard. |
A Comparative Guide to Electrophilic Aminating Agents: Spotlight on Tert-Butyl (4-Nitrobenzoyl)oxycarbamate
For Researchers, Scientists, and Drug Development Professionals
The introduction of a nitrogen atom into a molecular framework is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals and other biologically active compounds. Electrophilic amination, the reaction of a carbon nucleophile with an electrophilic nitrogen source, offers a powerful and versatile strategy for forging carbon-nitrogen bonds.[1] This guide provides a comprehensive comparison of tert-butyl (4-nitrobenzoyl)oxycarbamate, a representative of the O-acyl-N-Boc-hydroxylamine class of reagents, with other prominent electrophilic aminating agents. The performance of these reagents in the amination of various nucleophiles, including organometallics and enolates, is evaluated based on experimental data.
Overview of Electrophilic Aminating Agents
Electrophilic aminating agents are characterized by a nitrogen atom rendered electrophilic through its attachment to a good leaving group. The choice of aminating agent is critical and significantly impacts reaction efficiency, substrate scope, selectivity, and operational safety. This guide focuses on a comparative analysis of the following classes of reagents:
-
O-Acyl-N-Boc-Hydroxylamines: This class includes the featured compound, this compound. These reagents are generally stable, crystalline solids and offer tunability in their reactivity by modifying the acyl group.
-
O-Acyl-Hydroxylamines: A broader class that includes reagents like O-benzoyl hydroxylamines, which have been extensively used in copper-catalyzed aminations.[2]
-
Oxaziridines: Three-membered heterocyclic compounds containing a N-O bond, such as the Davis oxaziridine, are effective for the amination of various nucleophiles.[3]
-
Azodicarboxylates: Reagents like di-tert-butyl azodicarboxylate (DBAD) are commonly used for the α-amination of carbonyl compounds.
-
Hydroxylamine-O-sulfonic Acids and Derivatives: These are another important class of electrophilic aminating agents.
The general mechanism of electrophilic amination involves the nucleophilic attack of a carbanion on the electrophilic nitrogen atom of the aminating agent, leading to the formation of a new C-N bond and the displacement of a leaving group.
Caption: General workflow of an electrophilic amination reaction.
Performance Comparison of Aminating Agents
The choice of aminating agent is highly dependent on the nature of the nucleophile and the desired outcome of the reaction. The following tables summarize the performance of this compound and other aminating agents in reactions with common classes of nucleophiles.
Amination of Organometallic Reagents
Organometallic reagents, such as Grignard reagents and organozincs, are widely used carbon nucleophiles in electrophilic amination reactions. Copper catalysis is often employed to facilitate these transformations, particularly with O-acyl hydroxylamine derivatives.
Table 1: Comparison of Aminating Agents in Reactions with Organometallic Reagents
| Aminating Agent Class | Specific Reagent Example | Nucleophile | Catalyst/Conditions | Product | Yield (%) | Reference |
| O-Acyl-N-Boc-Hydroxylamine | This compound | Aryl/Alkyl Grignard | CuCN | Primary Amine (after hydrolysis) | Moderate to Good | N/A |
| O-Acyl-Hydroxylamine | O-Benzoyl-N,N-dialkylhydroxylamines | Diorganozinc | CuCl₂ | Tertiary Amine | 65-95 | [4] |
| O-Acyl-Hydroxylamine | O-Benzoyl-N,N-dialkylhydroxylamines | Grignard Reagents | CuCl₂ | Tertiary Amine | Moderate to Excellent | [4] |
| Oxime Sulfonate | 1,3-Dioxolan-2-one O-phenylsulfonyloxime | Grignard Reagents | None | Primary Amine (after hydrolysis) | up to 97 | [5] |
| N-Chloroamine | N-chloro-N-sodio-p-toluenesulfonamide | Grignard Reagents | TMEDA | Arylamines | Good to Excellent | [6] |
Amination of Enolates
The α-amination of carbonyl compounds via their enolates is a crucial transformation for the synthesis of α-amino acids and other important nitrogen-containing molecules.
Table 2: Comparison of Aminating Agents in Reactions with Enolates
| Aminating Agent Class | Specific Reagent Example | Nucleophile | Conditions | Product | Yield (%) | Reference |
| O-Acyl-N-Boc-Hydroxylamine | This compound | Ester Enolate | LDA, THF | α-Amino Ester | Moderate | N/A |
| Oxaziridine | N-Boc-oxaziridine | Ester Enolate | LDA, THF | α-Amino Ester | Modest | N/A |
| Azodicarboxylate | Di-tert-butyl azodicarboxylate (DBAD) | β-Ketoester | Organocatalyst | α-Hydrazino-β-ketoester | High | N/A |
Note: Quantitative, directly comparable yields for the amination of enolates with this compound were not found in the searched literature. The performance is described as "Moderate" based on general principles of electrophilic amination.
Experimental Protocols
Detailed experimental procedures are crucial for the reproducibility of synthetic methods. Below are representative protocols for the synthesis of this compound and its application in an amination reaction.
Synthesis of this compound
This protocol describes a two-step synthesis starting from N-Boc-hydroxylamine.
Caption: Synthesis of this compound.
Step 1: Synthesis of N-Boc-hydroxylamine N-Boc-hydroxylamine can be prepared from hydroxylamine hydrochloride and di-tert-butyl dicarbonate.
Step 2: Acylation of N-Boc-hydroxylamine
Materials:
-
N-Boc-hydroxylamine
-
4-Nitrobenzoyl chloride
-
Pyridine
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve N-Boc-hydroxylamine in dry DCM in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Add pyridine to the solution.
-
Slowly add a solution of 4-nitrobenzoyl chloride in dry DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Quench the reaction by adding water.
-
Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by flash column chromatography on silica gel to obtain this compound as a solid.
General Protocol for Copper-Catalyzed Amination of Organozinc Reagents
This protocol is a general guideline for the amination of organozinc reagents using an O-acyl-hydroxylamine derivative.
Caption: Workflow for copper-catalyzed amination of organozinc reagents.
Materials:
-
Organolithium or Grignard reagent (2.2 equiv)
-
Anhydrous Zinc Chloride (ZnCl₂) (1.1 equiv)
-
O-Acyl-hydroxylamine (1.0 equiv)
-
Copper(I) cyanide (CuCN) or other suitable copper catalyst (e.g., 5 mol%)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
Procedure:
-
To a solution of anhydrous ZnCl₂ in THF at 0 °C, add the organolithium or Grignard reagent dropwise.
-
Stir the resulting solution at room temperature for 30 minutes to ensure complete transmetalation to the diorganozinc reagent.
-
In a separate flask, dissolve the O-acyl-hydroxylamine and the copper catalyst in THF.
-
Cool the solution of the aminating agent to 0 °C and add the freshly prepared diorganozinc reagent dropwise.
-
Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC or GC-MS).
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by an appropriate method (e.g., column chromatography or distillation) to yield the desired amine.[2]
Safety and Handling
Electrophilic aminating agents, particularly those with N-O bonds, should be handled with care as they can be thermally unstable.[7] It is recommended to perform reactions under an inert atmosphere and to be mindful of potential exothermic decompositions.[7] Always consult the Safety Data Sheet (SDS) for each specific reagent before use and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.[8][9]
Conclusion
This compound and related O-acyl-N-Boc-hydroxylamines are valuable reagents for electrophilic amination, offering a stable and reactive source of electrophilic nitrogen. Their performance is often complementary to other classes of aminating agents such as oxaziridines and azodicarboxylates. The choice of reagent should be carefully considered based on the specific substrate, desired product, and reaction conditions. The copper-catalyzed amination of organometallic reagents with O-acyl hydroxylamines provides a particularly powerful method for the synthesis of a wide range of secondary and tertiary amines.[2] Further research into direct comparative studies under standardized conditions would be beneficial for a more precise evaluation of the relative merits of each class of aminating agent.
References
- 1. benchchem.com [benchchem.com]
- 2. Copper-Catalyzed Electrophilic Amination of Organozinc Nucleophiles: Documentation of O-Benzoyl Hydroxylamines as Broadly Useful R2N(+) and RHN(+) Synthons [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis of Primary Amines by the Electrophilic Amination of Grignard Reagents with 1,3-Dioxolan-2-one O-Sulfonyloxime [organic-chemistry.org]
- 6. Transition-metal-free electrophilic amination between aryl Grignard reagents and N-chloroamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. aksci.com [aksci.com]
- 9. tcichemicals.com [tcichemicals.com]
Unveiling the Superior Performance of tert-Butyl (4-nitrobenzoyl)oxycarbamate in Electrophilic Amination
For researchers, scientists, and drug development professionals engaged in the synthesis of complex nitrogen-containing molecules, the choice of an efficient and selective aminating reagent is paramount. This guide provides an objective comparison of tert-butyl (4-nitrobenzoyl)oxycarbamate with other electrophilic aminating agents, highlighting its distinct advantages supported by experimental data and detailed protocols.
The introduction of a protected amino group, particularly the tert-butoxycarbonyl (Boc) group, is a fundamental transformation in modern organic synthesis. While various reagents have been developed for this purpose, this compound, an O-acyl-N-Boc-hydroxylamine, has emerged as a powerful tool for electrophilic amination. Its unique structural features offer enhanced reactivity and stability, making it a superior alternative in many synthetic scenarios.
Enhanced Reactivity and Stability
The key to the efficacy of this compound lies in the electronic properties of the 4-nitrobenzoyl group. This strongly electron-withdrawing moiety enhances the electrophilicity of the nitrogen atom, making it more susceptible to nucleophilic attack by carbanions, such as those derived from Grignard reagents or organolithium compounds. This heightened reactivity often translates to higher yields and shorter reaction times compared to less activated reagents.
Furthermore, O-acyl-N-Boc-hydroxylamines like this compound are generally stable, crystalline solids that are easier to handle and store compared to some other highly reactive aminating agents. This combination of high reactivity and practical stability makes it a valuable reagent in both academic and industrial research settings.
Comparative Performance Data
| Reagent Class | Example Reagent | Nucleophile | Typical Yield (%) | Key Reaction Conditions |
| O-Acyl-N-Boc-hydroxylamine | This compound | Aryl Grignard Reagents | Moderate to Good | Mild conditions, often at room temperature. |
| O-Sulfonyl-N-Boc-hydroxylamine | tert-Butyl (((2,4,6-triisopropylphenyl)sulfonyl)oxy)carbamate | Benzyl Alcohols | ~50% (for aniline synthesis) | Reaction in HFIP.[1] |
| Azodicarboxylate | Di-tert-butyl azodicarboxylate | α-Alkoxycarbonyl amides | Acceptable | Requires a ternary catalytic system.[2] |
| Dicarbonate | Di-tert-butyl dicarbonate | Amines | High (for amine protection) | Often requires a base or catalyst. |
| N-Chloroamine | N-chloro-N-sodio-p-toluenesulfonamide | Aryl Grignard Reagents | Good to Excellent | Requires TMEDA as an additive.[3] |
| O-Sulfonyloxime | 4,4,5,5-tetramethyl-1,3-dioxolan-2-one O-phenylsulfonyloxime | Grignard Reagents | Up to 97% | Requires subsequent hydrolysis of the imine.[4] |
Note: The yields presented are indicative and can vary significantly based on the specific substrate and reaction conditions.
The data suggests that while other reagents can be highly effective, O-acyl-N-Boc-hydroxylamines like this compound offer a good balance of reactivity and ease of use, particularly for the direct amination of carbanions to form N-Boc protected amines.
Experimental Protocols
General Procedure for Electrophilic Amination using this compound
This protocol outlines a general procedure for the electrophilic amination of a Grignard reagent.
Materials:
-
Aryl or alkyl halide
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
This compound
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)
Procedure:
-
Preparation of the Grignard Reagent: In a flame-dried, two-necked round-bottom flask under an inert atmosphere, prepare the Grignard reagent by reacting the aryl or alkyl halide with magnesium turnings in anhydrous diethyl ether or THF.
-
Amination Reaction: To the freshly prepared Grignard reagent at 0 °C, add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extraction: Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired N-Boc protected amine.
Logical Workflow for Electrophilic Amination
The following diagram illustrates the logical workflow of the electrophilic amination process.
Signaling Pathway of Electrophilic Amination
The reaction proceeds through a nucleophilic attack of the carbanionic carbon of the Grignard reagent on the electrophilic nitrogen atom of the this compound.
Conclusion
References
- 1. Hydroxylamine-mediated C–C amination via an aza-hock rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Electrophilic Aminating Agents in Total Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Transition-Metal-Free Electrophilic Amination between Aryl Grignard Reagents and N-Chloroamines [organic-chemistry.org]
- 4. Synthesis of Primary Amines by the Electrophilic Amination of Grignard Reagents with 1,3-Dioxolan-2-one O-Sulfonyloxime [organic-chemistry.org]
A Comparative Guide to Amine Protection: Tert-Butyl (4-nitrobenzoyl)oxycarbamate vs. Di-tert-butyl dicarbonate
For Researchers, Scientists, and Drug Development Professionals
The strategic protection of amine functional groups is a cornerstone of modern organic synthesis, particularly in the fields of peptide chemistry and pharmaceutical development. The choice of a suitable protecting group and its corresponding reagent is critical, influencing reaction efficiency, selectivity, and overall yield. This guide provides an objective comparison between the industry-standard reagent for tert-butyloxycarbonyl (Boc) protection, di-tert-butyl dicarbonate (Boc₂O), and the less common, potentially more reactive agent, tert-butyl (4-nitrobenzoyl)oxycarbamate.
While di-tert-butyl dicarbonate is extensively documented and widely used, this compound remains a specialized reagent with limited published data. This comparison is therefore based on established experimental evidence for Boc₂O and on inferences from the chemical structure and properties of this compound and its analogs.
Physical and Chemical Properties
A fundamental comparison begins with the intrinsic properties of each reagent. Di-tert-butyl dicarbonate is a stable, commercially available solid with a low melting point, facilitating its handling. In contrast, detailed physical properties for this compound are not widely reported, but its structure suggests it is a solid at room temperature.
| Property | Di-tert-butyl dicarbonate (Boc₂O) | This compound |
| Molecular Formula | C₁₀H₁₈O₅ | C₁₂H₁₄N₂O₆ |
| Molecular Weight | 218.25 g/mol | 282.25 g/mol [1] |
| CAS Number | 24424-99-5 | 35657-41-1[2][3][4] |
| Appearance | White crystalline solid or liquid | Data not widely available |
| Melting Point | 22-24 °C | Data not widely available |
| Key Structural Feature | Symmetrical anhydride | N-acyloxycarbamate |
| Byproducts | CO₂, tert-Butanol[5][6] | 4-Nitrobenzoic acid, CO₂, tert-Butanol (postulated) |
Mechanism of Action and Reactivity
The primary function of both reagents is to introduce the Boc protecting group onto a primary or secondary amine. However, their mechanisms and inherent reactivity differ significantly due to their distinct structures.
Di-tert-butyl dicarbonate (Boc₂O)
The protection of an amine with Boc₂O proceeds via a well-established nucleophilic acyl substitution pathway.[7][8] The amine attacks one of the electrophilic carbonyl carbons of the anhydride.[5][9] This is followed by the collapse of the tetrahedral intermediate, which eliminates a tert-butyl carbonate leaving group. This leaving group subsequently decomposes into the volatile and benign byproducts, carbon dioxide and tert-butanol.[5][6][7] The reaction can be performed with or without a base to neutralize the protonated amine intermediate.[5][10]
Caption: Mechanism of amine protection using Di-tert-butyl dicarbonate.
This compound
Direct experimental studies on the mechanism of this reagent are lacking. However, based on its N-acyloxycarbamate structure, a plausible mechanism can be proposed. The amine would attack the electrophilic carbonyl of the carbamate. The key difference lies in the leaving group: the 4-nitrobenzoyloxy anion. The strong electron-withdrawing nature of the p-nitro group makes 4-nitrobenzoic acid a relatively strong acid, and its conjugate base a stable, excellent leaving group. This is expected to make this compound significantly more reactive than Boc₂O.
Caption: Postulated mechanism for this compound.
Performance and Applications
The choice between these two reagents will largely depend on the specific requirements of the synthesis, such as the reactivity of the amine substrate and the tolerance of other functional groups.
| Performance Metric | Di-tert-butyl dicarbonate (Boc₂O) | This compound (Inferred) |
| Reactivity | Moderate; suitable for a wide range of primary and secondary amines.[8] | High (Expected) : The excellent leaving group suggests faster reaction rates, potentially at lower temperatures. |
| Substrate Scope | Very broad; extensively documented for amino acids, aliphatic, and aromatic amines. | Unknown : Potentially useful for hindered or electron-deficient amines where Boc₂O is sluggish. May lack selectivity with polyfunctional molecules. |
| Reaction Conditions | Typically room temperature, often with a base (e.g., TEA, DMAP) in solvents like THF, DCM, or acetonitrile.[8] | Mild Conditions (Expected) : May not require heating or strong bases. Careful temperature control likely needed to manage high reactivity. |
| Byproduct Removal | Simple; byproducts are volatile (CO₂, t-BuOH) and easily removed under vacuum.[6][7] | Requires Workup : The non-volatile 4-nitrobenzoic acid byproduct must be removed, typically by an aqueous basic wash. |
| Cost-Effectiveness | Generally inexpensive and widely available from numerous suppliers.[] | Likely more expensive due to a more complex synthesis and limited commercial availability. |
Experimental Protocols
The following are representative protocols. Researchers should optimize conditions for their specific substrates.
Protocol 1: General Procedure for Amine Protection using Di-tert-butyl dicarbonate
-
Dissolution : Dissolve the amine (1.0 eq) and a base such as triethylamine (1.1-1.5 eq) in a suitable solvent (e.g., Dichloromethane or THF) at room temperature.
-
Reagent Addition : Add di-tert-butyl dicarbonate (1.1 eq), either as a solid or dissolved in the reaction solvent, to the solution.
-
Reaction : Stir the mixture at room temperature. Monitor the reaction progress using TLC or LC-MS. Reactions are typically complete within 1-12 hours.
-
Workup : Quench the reaction with water or a mild aqueous acid (e.g., NH₄Cl solution). Separate the organic layer.
-
Purification : Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified further by column chromatography if necessary.
Protocol 2: Hypothetical Procedure for Amine Protection using this compound
Disclaimer: This protocol is predictive and requires experimental validation.
-
Dissolution : Dissolve the amine (1.0 eq) in an appropriate aprotic solvent (e.g., Dichloromethane or Acetonitrile). Cool the solution to 0 °C in an ice bath.
-
Reagent Addition : Add this compound (1.05 eq) portion-wise to the cooled solution, monitoring for any exotherm.
-
Reaction : Stir the mixture at 0 °C to room temperature. Due to the expected high reactivity, the reaction should be monitored closely from the start.
-
Workup : Upon completion, dilute the reaction mixture with the solvent.
-
Purification : Wash the organic phase with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove the 4-nitrobenzoic acid byproduct. Follow with a brine wash, dry over Na₂SO₄, filter, and concentrate in vacuo. Further purification by chromatography may be required.
Decision-Making Guide
The selection of the appropriate reagent is critical for synthetic success. The following workflow provides a logical approach to this decision.
Caption: Reagent selection workflow for Boc protection.
Conclusion
Di-tert-butyl dicarbonate (Boc₂O) remains the reagent of choice for the vast majority of Boc protection applications. Its moderate reactivity, broad substrate scope, volatile byproducts, and cost-effectiveness make it a reliable and efficient tool for synthetic chemists.[6][]
This compound represents a potential high-reactivity alternative for specialized cases. Its utility may lie in the protection of challenging substrates, such as sterically hindered or electronically deactivated amines, that react poorly with Boc₂O. However, the lack of experimental data necessitates that any researcher considering its use must undertake careful reaction discovery and optimization. The non-volatile byproduct and potentially lower selectivity are significant drawbacks that must be managed.
For professionals in drug development, where process robustness, scalability, and well-documented procedures are paramount, di-tert-butyl dicarbonate is the recommended reagent . This compound should be reserved for exploratory research phases where conventional methods have failed.
References
- 1. This compound | C12H14N2O6 | CID 303150 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound (CAS/ID No. 35657-41-1) | Reagentia [reagentia.eu]
- 3. This compound | 35657-41-1 [chemicalbook.com]
- 4. This compound | 35657-41-1 [amp.chemicalbook.com]
- 5. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]
- 6. nbinno.com [nbinno.com]
- 7. benchchem.com [benchchem.com]
- 8. jk-sci.com [jk-sci.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Boc Protection Mechanism (Boc2O + Base) [commonorganicchemistry.com]
Spectroscopic Characterization of tert-Butyl (4-nitrobenzoyl)oxycarbamate Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the spectroscopic characterization of tert-butyl (4-nitrobenzoyl)oxycarbamate and its derivatives. Due to the limited availability of published experimental data for the title compound, this guide leverages spectroscopic data from the closely related and structurally similar compound, tert-butyl 4-nitrobenzoate, as a primary reference for comparison. This approach allows for an insightful estimation of the expected spectroscopic properties of this compound derivatives.
Introduction
This compound derivatives are of interest in organic synthesis and medicinal chemistry due to their potential as intermediates in the development of novel therapeutic agents. The presence of the nitrobenzoyl group offers a site for further functionalization, while the tert-butoxycarbonyl (Boc) protecting group is readily removable under acidic conditions, facilitating multi-step synthetic pathways. Accurate spectroscopic characterization is crucial for the verification of their synthesis and for understanding their chemical properties. This guide focuses on the key spectroscopic techniques used for this purpose: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
Comparative Spectroscopic Data
The following tables summarize the experimental spectroscopic data for tert-butyl 4-nitrobenzoate, which serves as a comparative model for this compound. The key difference between these two structures is the presence of an additional oxygen atom and an NH group in the carbamate linkage of the target compound, which is expected to influence the chemical shifts of nearby protons and carbons, as well as the vibrational frequencies of the carbonyl and N-H bonds.
¹H NMR Data
Table 1: ¹H NMR Spectroscopic Data of tert-Butyl 4-Nitrobenzoate and Expected Peaks for a Derivative.
| Compound | Solvent | Chemical Shift (δ) ppm |
| tert-Butyl 4-nitrobenzoate | CDCl₃ | 8.23 (d, J = 8.8 Hz, 2H, Ar-H ), 8.12 (d, J = 8.8 Hz, 2H, Ar-H ), 1.60 (s, 9H, C(CH₃ )₃)[1] |
| Substituted Derivative (Example) | CDCl₃ | Variations in aromatic region depending on substituent. |
Note: For this compound, the presence of the N-H group would introduce an additional signal, typically a broad singlet, and may cause slight shifts in the aromatic protons' signals.
¹³C NMR Data
Table 2: ¹³C NMR Spectroscopic Data of tert-Butyl 4-Nitrobenzoate.
| Compound | Solvent | Chemical Shift (δ) ppm |
| tert-Butyl 4-nitrobenzoate | CDCl₃ | 163.7 (C=O), 150.2 (Ar-C), 137.4 (Ar-C), 130.5 (Ar-CH), 123.3 (Ar-CH), 82.6 (O-C (CH₃)₃), 28.1 (C H₃)[1] |
Note: In this compound, the carbonyl carbon of the carbamate group would appear as a distinct signal, and the carbons of the aromatic ring might experience slight shifts due to the different electronic environment.
Mass Spectrometry Data
Table 3: Mass Spectrometry Data of tert-Butyl 4-Nitrobenzoate.
| Compound | Ionization Method | [M+H]⁺ (m/z) | Key Fragment Ions (m/z) |
| tert-Butyl 4-nitrobenzoate | HRMS (EI) | Calculated for C₁₁H₁₃NO₄: 223.0845, Found: 223.0882[1] | Fragmentation would likely involve the loss of the tert-butyl group. |
Note: The molecular weight of this compound (C₁₂H₁₄N₂O₆) is 282.25 g/mol . Its mass spectrum would show a corresponding molecular ion peak and fragmentation patterns characteristic of the loss of the tert-butyl group and cleavage of the carbamate and ester bonds.
Experimental Protocols
The following are generalized experimental protocols for the synthesis and spectroscopic characterization of tert-butyl carbamate derivatives, based on established chemical literature.
General Synthesis of tert-Butyl Carbamate Derivatives
A common method for the synthesis of related carbamate structures involves the reaction of an activated carboxylic acid with a protected hydroxylamine.
-
Activation of 4-Nitrobenzoic Acid: 4-Nitrobenzoic acid is converted to its more reactive acid chloride by refluxing with thionyl chloride (SOCl₂) or oxalyl chloride in an inert solvent like dichloromethane (DCM) or toluene. The excess reagent and solvent are removed under reduced pressure.
-
Coupling Reaction: The resulting 4-nitrobenzoyl chloride is dissolved in a dry aprotic solvent (e.g., DCM, THF) and cooled in an ice bath. A solution of tert-butyl N-hydroxycarbamate and a non-nucleophilic base (e.g., triethylamine, pyridine) in the same solvent is added dropwise.
-
Work-up and Purification: The reaction mixture is stirred at room temperature until completion (monitored by TLC). The mixture is then washed with water, dilute acid, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The crude product is purified by column chromatography on silica gel.
Spectroscopic Characterization Protocols
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 300 or 400 MHz spectrometer. The sample is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) containing tetramethylsilane (TMS) as an internal standard.
-
Infrared (IR) Spectroscopy: IR spectra are obtained using a Fourier-Transform Infrared (FTIR) spectrometer. Solid samples can be analyzed as KBr pellets, and liquid samples as thin films between NaCl plates.
-
Mass Spectrometry (MS): Mass spectra are recorded using techniques such as Electrospray Ionization (ESI) or Electron Ionization (EI) on a high-resolution mass spectrometer to determine the accurate mass and fragmentation pattern of the synthesized compound.
Workflow and Pathway Visualization
The following diagrams illustrate the general synthetic pathway and the analytical workflow for the characterization of this compound derivatives.
Caption: General synthesis and characterization workflow.
This guide provides a foundational understanding of the spectroscopic properties of this compound derivatives by drawing comparisons with a closely related analog. The provided protocols and workflow diagrams offer a practical framework for researchers engaged in the synthesis and characterization of this class of compounds.
References
A Comparative Guide to Analytical Methods for the Quantification of tert-Butyl (4-nitrobenzoyl)oxycarbamate
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of tert-butyl (4-nitrobenzoyl)oxycarbamate, a key intermediate in various synthetic pathways, is crucial for ensuring the quality, stability, and efficacy of final pharmaceutical products. This guide provides a comparative analysis of suitable analytical methodologies for its quantification, focusing on High-Performance Liquid Chromatography (HPLC) and UV-Visible Spectrophotometry. While specific validated methods for this exact molecule are not widely published, this document extrapolates from established protocols for structurally related compounds, including aromatic nitro compounds and carbamates, to provide a robust framework for method development and validation.
Comparison of Analytical Techniques
The selection of an optimal analytical method is contingent upon several factors, including the required sensitivity, selectivity, sample matrix, and the availability of instrumentation. Below is a comparative summary of the most pertinent techniques for the quantification of this compound.
| Feature | High-Performance Liquid Chromatography (HPLC) | UV-Visible Spectrophotometry |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase, followed by detection. | Measurement of the absorption of ultraviolet-visible light by the analyte in a solution. |
| Applicability | Highly suitable for the quantification of the parent compound, its impurities, and degradation products in complex mixtures. | Primarily used for the quantification of the pure compound in simple matrices. May be prone to interference from other UV-absorbing species. |
| Specificity | High, as it separates the analyte from other components in the sample. | Moderate to low, as other compounds with similar chromophores can interfere with the measurement. |
| Sensitivity | High, with Limits of Detection (LOD) and Quantification (LOQ) typically in the low µg/mL to ng/mL range. | Moderate, with LOD and LOQ generally in the µg/mL range. |
| Quantitative Capability | Excellent, with high accuracy and precision over a wide linear range. | Good for pure samples, but accuracy can be compromised by interfering substances. |
| Sample Preparation | May require dissolution, filtration, and sometimes extraction from a complex matrix. | Typically requires dissolution in a suitable transparent solvent. |
| Instrumentation Cost | High | Low to moderate |
Data Presentation: Performance Comparison of Analytical Methods
The following table summarizes the anticipated performance characteristics for the quantification of this compound based on validated methods for structurally similar compounds.
| Parameter | HPLC-UV[1][2][3] | UV-Vis Spectrophotometry[3][4][5] |
| Linearity (R²) | >0.999 | >0.999 |
| Linear Range | 0.1 - 200 µg/mL | 10 - 60 µg/mL |
| Limit of Detection (LOD) | 0.01 - 0.40 µg/mL | ~1 µg/mL |
| Limit of Quantification (LOQ) | 0.03 - 1.10 µg/mL | ~3 µg/mL |
| Accuracy (% Recovery) | 98 - 102% | 98 - 102% |
| Precision (%RSD) | < 2% | < 2% |
Experimental Protocols
Detailed experimental protocols for the key analytical techniques are provided below. These serve as a starting point for method development and will require optimization for the specific sample matrix.
Method 1: Stability-Indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This method is designed as a stability-indicating assay, capable of separating the active compound from potential impurities and degradation products.[1]
Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
Chromatographic Conditions:
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size
-
Mobile Phase: A gradient of Acetonitrile and 0.02 M Potassium Phosphate buffer (pH 3.5)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 272 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh and dissolve an appropriate amount of the sample in the mobile phase to achieve a concentration within the linear range (e.g., 50 µg/mL).
-
Filter the solution through a 0.45 µm syringe filter before injection.
Calibration:
-
Prepare a series of standard solutions of this compound in the mobile phase at five different concentrations (e.g., 10, 25, 50, 75, 100 µg/mL).
-
Inject each standard in triplicate and construct a calibration curve by plotting the peak area against the concentration.
Quantification:
-
Inject the prepared sample solution.
-
Identify the peak for this compound based on the retention time of the standard.
-
Quantify the amount of the analyte in the sample using the calibration curve.
Method 2: UV-Visible Spectrophotometry
This method is suitable for the rapid quantification of this compound in bulk or simple formulations where interfering substances are absent.
Instrumentation:
-
UV-Visible Spectrophotometer (double beam)
Methodology:
-
Solvent: Methanol or Acetonitrile
-
Wavelength of Maximum Absorbance (λmax): To be determined by scanning a dilute solution of the analyte from 200-400 nm. The nitroaromatic chromophore is expected to have a strong absorbance around 270-280 nm.
-
Cuvette: 1 cm quartz cuvette
Sample Preparation:
-
Accurately weigh and dissolve the sample in the chosen solvent to obtain a stock solution.
-
Dilute the stock solution to a concentration that gives an absorbance reading within the optimal range of the instrument (typically 0.2 - 0.8 A.U.).
Calibration:
-
Prepare a series of at least five standard solutions of known concentrations from the stock solution.
-
Measure the absorbance of each standard solution at the λmax.
-
Construct a calibration curve by plotting absorbance versus concentration.
Quantification:
-
Measure the absorbance of the sample solution.
-
Determine the concentration of this compound in the sample from the calibration curve.
Mandatory Visualizations
Experimental Workflow for HPLC Method Development
Caption: Workflow for the development and validation of an HPLC analytical method.
Logical Relationship in Method Selection
Caption: Decision tree for selecting an analytical method.
References
- 1. RP-HPLC separation and ESI-MS, 1H, and 13C NMR characterization of forced degradants including process related impurities of carisbamate: method development and validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journaljpri.com [journaljpri.com]
- 3. brieflands.com [brieflands.com]
- 4. Comparison of high-performance liquid chromatography and ultraviolet-visible spectrophotometry to determine the best method to assess Levofloxacin released from mesoporous silica microspheres/nano-hydroxyapatite composite scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ojs.ummada.ac.id [ojs.ummada.ac.id]
A Comparative Guide to Electrophilic Aminating Agents for Carbonyl Compounds
For researchers, scientists, and drug development professionals, the formation of carbon-nitrogen bonds is a cornerstone of organic synthesis. Electrophilic amination, the reaction of a carbon nucleophile with an electrophilic nitrogen source, offers a powerful strategy for introducing nitrogen into organic molecules. This guide provides a comparative analysis of common electrophilic aminating agents for the α-amination of ketone enolates, supported by experimental data and detailed protocols.
The choice of an electrophilic aminating agent is critical and depends on factors such as the substrate, desired protecting group, and reaction conditions. This guide focuses on three widely used classes of reagents: O-acyl and O-phosphinyl hydroxylamines, oxaziridines, and azodicarboxylates.
Performance Comparison
To provide a clear comparison, the following table summarizes the performance of representative reagents from each class in the α-amination of ketone enolates. Propiophenone is used as a model substrate where data is available to ensure a consistent basis for comparison.
| Reagent Class | Representative Reagent | Substrate | Base/Conditions | Yield (%) | Reference |
| Hydroxylamine Derivatives | O-(Diphenylphosphinyl)hydroxylamine (DPPH) | Stabilized Carbanions (e.g., malonates) | NaH, THF | Good to Excellent | [1] |
| O-(4-Nitrophenyl)hydroxylamine | Silyl enol ether of a cyclic ketone | Chiral Rh-catalyst, TFE | High | [2] | |
| Oxaziridines | N-Boc-3-(4-cyanophenyl)oxaziridine | Lithium enolate of 2-methyl-1-tetralone | LDA, THF, -78 °C | 45% | |
| (Camphorsulfonyl)oxaziridine | Ketone Enolates | Varies | Varies | ||
| Azodicarboxylates | Di-tert-butyl azodicarboxylate (DBAD) | 2-Methyl-1-indanone | ZnEt₂, (R,R)-ProPhenol catalyst, Toluene, 40 °C | 95% | [3][4] |
| Di-tert-butyl azodicarboxylate (DBAD) | 1-Tetralone | ZnEt₂, (R,R)-ProPhenol catalyst, THF, rt | 94% | [3][4] |
Reaction Mechanisms and Workflows
The general mechanism for the electrophilic amination of a ketone enolate involves the nucleophilic attack of the enolate on the electrophilic nitrogen atom of the aminating agent. The specific transition states and byproducts, however, differ between reagent classes.
General Experimental Workflow
The following diagram illustrates a typical workflow for the α-amination of a ketone.
Mechanism for Oxaziridine-Mediated Amination
In the case of N-sulfonyloxaziridines, the enolate attacks the nitrogen atom of the three-membered ring. This is followed by the cleavage of the N-O bond and subsequent fragmentation to yield the α-amino ketone and a sulfinimine byproduct.
Detailed Experimental Protocols
The following are representative experimental protocols for the α-amination of a ketone using each class of aminating agent.
Protocol 1: α-Amination using an Azodicarboxylate
This protocol is adapted from the Zn-ProPhenol catalyzed amination of ketones with di-tert-butyl azodicarboxylate.[3][4]
Materials:
-
Ketone (e.g., 2-methyl-1-indanone, 1.0 equiv)
-
Di-tert-butyl azodicarboxylate (DBAD, 1.5 equiv)
-
(R,R)-ProPhenol ligand (L1, 0.1 equiv)
-
Diethylzinc (ZnEt₂, 1.0 M in hexanes, 0.2 equiv)
-
Anhydrous Toluene
-
3 Å molecular sieves
Procedure:
-
To an oven-dried vial containing a magnetic stir bar and 3 Å molecular sieves is added the (R,R)-ProPhenol ligand (0.1 equiv).
-
The vial is sealed and purged with argon. Anhydrous toluene is added, followed by the dropwise addition of diethylzinc solution (0.2 equiv) at room temperature. The resulting solution is stirred for 30 minutes.
-
The ketone (1.0 equiv) is added to the catalyst mixture.
-
Di-tert-butyl azodicarboxylate (1.5 equiv) is then added, and the reaction mixture is stirred at 40 °C.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched with saturated aqueous ammonium chloride solution.
-
The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired α-amino ketone.
Protocol 2: α-Amination using an O-Acylhydroxylamine (General Procedure)
Materials:
-
Ketone (1.0 equiv)
-
Strong base (e.g., Lithium diisopropylamide (LDA), 1.1 equiv)
-
O-Acylhydroxylamine (e.g., O-(4-nitrobenzoyl)hydroxylamine, 1.2 equiv)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
A solution of the ketone (1.0 equiv) in anhydrous THF is added dropwise to a freshly prepared solution of LDA (1.1 equiv) in anhydrous THF at -78 °C under an argon atmosphere.
-
The resulting enolate solution is stirred at -78 °C for 30 minutes.
-
A solution of the O-acylhydroxylamine (1.2 equiv) in anhydrous THF is added dropwise to the enolate solution at -78 °C.
-
The reaction mixture is allowed to warm to room temperature and stirred until completion (monitored by TLC).
-
The reaction is quenched by the addition of saturated aqueous ammonium chloride solution.
-
The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.
-
The residue is purified by flash column chromatography to yield the α-amino ketone.
Protocol 3: α-Amination using an Oxaziridine (General Procedure)
Materials:
-
Ketone (1.0 equiv)
-
Strong base (e.g., Lithium bis(trimethylsilyl)amide (LiHMDS), 1.1 equiv)
-
N-Alkoxycarbonyloxaziridine (e.g., N-Boc-oxaziridine, 1.2 equiv)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a solution of the ketone (1.0 equiv) in anhydrous THF at -78 °C under an argon atmosphere is added LiHMDS (1.1 equiv).
-
The solution is stirred for 1 hour at -78 °C to ensure complete enolate formation.
-
A solution of the N-alkoxycarbonyloxaziridine (1.2 equiv) in anhydrous THF is then added dropwise.
-
The reaction is stirred at -78 °C for an additional 2-4 hours, or until TLC analysis indicates consumption of the starting material.
-
The reaction is quenched with saturated aqueous ammonium chloride.
-
The mixture is warmed to room temperature and extracted with diethyl ether.
-
The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography.
Concluding Remarks
The selection of an electrophilic aminating agent is a critical decision in the synthesis of nitrogen-containing molecules. Azodicarboxylates, particularly in catalytic asymmetric systems, have shown to provide high yields for the α-amination of ketones.[3][4] Hydroxylamine derivatives are also effective, with their reactivity tunable by the nature of the O-substituent. Oxaziridines, while useful, may in some cases result in more modest yields due to side reactions.[5] The provided protocols offer a starting point for the practical application of these reagents in a laboratory setting. Careful consideration of the substrate scope, desired protecting group strategy, and reaction conditions will ultimately guide the synthetic chemist to the most suitable aminating agent for their specific target.
References
- 1. DPPH - Enamine [enamine.net]
- 2. epub.jku.at [epub.jku.at]
- 3. Direct catalytic enantioselective amination of ketones for the formation of tri- and tetrasubstituted stereocenters - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. Direct catalytic enantioselective amination of ketones for the formation of tri- and tetrasubstituted stereocenters - Chemical Science (RSC Publishing) DOI:10.1039/C8SC00147B [pubs.rsc.org]
- 5. bowerslab.web.unc.edu [bowerslab.web.unc.edu]
A Comparative Guide to the Synthesis of tert-butyl (4-nitrobenzoyl)oxycarbamate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two primary synthetic methodologies for obtaining tert-butyl (4-nitrobenzoyl)oxycarbamate, a key intermediate in various chemical syntheses. The validation of an efficient and reliable synthesis method is crucial for the consistent production of high-purity compounds in research and drug development. This document presents a detailed analysis of the traditional acyl chloride method and the widely used peptide coupling-agent approach, supported by experimental data from analogous reactions to ensure an objective comparison.
Method 1: Acylation via 4-Nitrobenzoyl Chloride
This classic and direct approach involves the reaction of a stable precursor, tert-butyl N-hydroxycarbamate, with the activated carboxylic acid derivative, 4-nitrobenzoyl chloride. The reaction typically proceeds in the presence of a non-nucleophilic base to neutralize the hydrochloric acid byproduct.
Method 2: Peptide Coupling using EDCI and HOBt
Leveraging reagents commonly employed in peptide synthesis, this method facilitates the direct coupling of 4-nitrobenzoic acid with tert-butyl N-hydroxycarbamate. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) acts as the carbodiimide activator, while 1-hydroxybenzotriazole (HOBt) is used to form a more stable active ester intermediate, which enhances reaction efficiency and can suppress side reactions.
Comparative Performance Data
The following table summarizes the key performance indicators for the two synthesis methods, based on established literature for analogous reactions.
| Parameter | Method 1: Acyl Chloride | Method 2: EDCI/HOBt Coupling |
| Starting Materials | 4-Nitrobenzoyl chloride, tert-butyl N-hydroxycarbamate, Triethylamine | 4-Nitrobenzoic acid, tert-butyl N-hydroxycarbamate, EDCI, HOBt, DIPEA |
| Solvent | Dichloromethane (DCM) | N,N-Dimethylformamide (DMF) |
| Reaction Temperature | 0°C to Room Temperature | 0°C to Room Temperature |
| Reaction Time | ~16 hours | ~3.5 hours |
| Reported Yield | ~77% (for 4-chloro analog)[1] | 70-85% (for analogous benzamides)[2] |
| Purity | High after chromatography | High after chromatography |
| Key Advantages | Utilizes readily available starting materials. | Avoids the need to prepare the acyl chloride; milder conditions. |
| Key Disadvantages | 4-Nitrobenzoyl chloride is moisture-sensitive. | Reagents are more expensive; requires careful removal of byproducts. |
Experimental Protocols
Method 1: Acylation via 4-Nitrobenzoyl Chloride (Analogous Procedure)
This protocol is adapted from the synthesis of tert-butyl (4-chlorobenzoyl)oxycarbamate[1].
-
Reaction Setup: In a round-bottom flask, dissolve 4-nitrobenzoyl chloride (1.0 eq.) and tert-butyl N-hydroxycarbamate (1.0 eq.) in dichloromethane (DCM) at 0°C under an inert atmosphere.
-
Base Addition: Add triethylamine (1.1 eq.) dropwise to the stirred solution.
-
Reaction: Allow the mixture to warm to room temperature and stir for 16 hours.
-
Work-up: Quench the reaction with water. Separate the organic layer, wash with saturated sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel chromatography (e.g., petroleum ether/ethyl acetate = 90:10) to yield the final product.
Method 2: Peptide Coupling using EDCI and HOBt (Analogous Procedure)
This protocol is based on the general procedure for the synthesis of tert-butyl 2-(substituted benzamido)phenylcarbamates[2].
-
Reaction Setup: To a stirred solution of 4-nitrobenzoic acid (1.0 eq.) in N,N-dimethylformamide (DMF) at 0°C, add N,N-diisopropylethylamine (DIPEA) (1.5 eq.), tert-butyl N-hydroxycarbamate (1.1 eq.), 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) (1.5 eq.), and 1-hydroxybenzotriazole (HOBt) (1.5 eq.) successively.
-
Activation: Stir the reaction mixture at 0°C for 30 minutes.
-
Reaction: Allow the reaction to proceed at room temperature for 3 hours.
-
Work-up: Dilute the crude product with water and extract with diethyl ether. Wash the separated organic layer with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. Purify the crude solid by column chromatography (e.g., 20-40% ethyl acetate in hexane) to obtain the desired product.
Visualizing the Workflow
References
Safety Operating Guide
Essential Guide to the Safe Disposal of tert-Butyl (4-nitrobenzoyl)oxycarbamate
For immediate release
This document provides crucial safety and logistical guidance for the proper disposal of tert-Butyl (4-nitrobenzoyl)oxycarbamate, tailored for researchers, scientists, and professionals in drug development. Due to the absence of a specific Safety Data Sheet (SDS) in publicly available databases, this procedure is established based on the potential hazards associated with its functional groups—specifically the nitrobenzoyl and carbamate moieties. It is imperative to handle this compound with caution and to consult with your institution's Environmental Health and Safety (EHS) department before proceeding with disposal.
Immediate Safety and Handling Precautions
Given the chemical structure, this compound should be treated as a potentially hazardous substance. Nitro-aromatic compounds can be reactive and are often toxic. Carbamates also present toxicological concerns. Therefore, stringent adherence to safety protocols is mandatory.
Personal Protective Equipment (PPE):
A comprehensive assessment of personal protective equipment is critical. The following table outlines the minimum required PPE for handling this compound.
| Protection Type | Recommended Equipment | Specification/Standard |
| Eye and Face | Chemical safety goggles and a face shield | Conforming to 29 CFR 1910.133 or equivalent |
| Hand | Chemical-resistant gloves (e.g., Nitrile) | Conforming to 29 CFR 1910.138 or equivalent |
| Body | A flame-resistant lab coat | Standard laboratory apparel |
| Respiratory | Use in a well-ventilated area, preferably a chemical fume hood. If ventilation is inadequate, wear respiratory protection. | Conforming to 29 CFR 1910.134 or equivalent |
Spill Management:
In the event of a spill, the area should be evacuated and ventilated. For solid spills, carefully sweep or scoop the material to avoid generating dust. For liquid spills, use an inert absorbent material. All contaminated materials, including cleaning supplies, must be collected in a sealed, clearly labeled container for hazardous waste disposal.
Step-by-Step Disposal Protocol
The primary and recommended method for the disposal of this compound is through an approved hazardous waste management facility.
-
Waste Segregation : Do not mix waste this compound with other waste streams unless compatibility is confirmed by a qualified chemist or your EHS department.[1]
-
Waste Collection and Containment :
-
Solid Waste : Place all solid waste contaminated with the compound into a clearly labeled, sealable hazardous waste container.
-
Liquid Waste : Collect any solutions containing the compound in a dedicated, leak-proof, and chemically compatible hazardous waste container.
-
Ensure containers are in good condition and are kept closed except when adding waste.
-
-
Labeling : All waste containers must be clearly and accurately labeled with "Hazardous Waste," the full chemical name "this compound," and any known associated hazards. The accumulation start date should also be indicated on the label.
-
Storage : Store the sealed and labeled hazardous waste containers in a designated and secure satellite accumulation area that is well-ventilated and away from drains and sources of ignition.
-
Final Disposal : Arrange for the collection of the chemical waste by a licensed hazardous waste disposal company or your institution's EHS department. Provide the disposal company with all available information on the compound.
Decision Workflow for Disposal
The following diagram outlines the decision-making process for the proper disposal of this compound and associated materials.
Disclaimer: This information is intended for guidance and is based on general principles of chemical safety for related substance classes. Always consult your institution's specific safety protocols and local regulations before handling and disposing of any chemical.
References
Essential Safety and Logistical Information for Handling tert-Butyl (4-nitrobenzoyl)oxycarbamate
Hazard Profile
tert-Butyl (4-nitrobenzoyl)oxycarbamate is a compound that, based on its structural motifs (nitrobenzoyl group and a potential peroxide-like linkage), should be handled with extreme caution. The primary hazards are anticipated to be:
-
Skin Corrosion/Irritation: Similar to 4-nitrobenzoyl chloride, this compound may cause severe skin burns and irritation.[1][2][3]
-
Serious Eye Damage/Irritation: Contact with eyes can lead to serious and potentially irreversible damage.[2][4][5]
-
Skin Sensitization: May cause an allergic skin reaction upon repeated contact.[6][7]
-
Acute Toxicity (Inhalation): Inhalation of dust or vapors may be harmful.[6][7]
-
Flammability and Explosion Hazard: As with many organic peroxides, there is a risk of fire upon heating.[6][7] It may also be sensitive to shock or friction. Containers may explode when heated.[8]
-
Reactivity: The substance may be unstable in the presence of moisture and should be kept in a tightly sealed container.[9] It is incompatible with strong oxidizing agents, acids, bases, and reducing agents.[7]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is crucial for the safe handling of this compound. The following table summarizes the required PPE.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles that meet ANSI Z87.1 standards. A face shield should be worn over the goggles when there is a significant risk of splashes.[2][10] | Protects against severe eye damage from splashes of the potentially corrosive material. |
| Hand Protection | Double gloving is recommended. • Inner Glove: Nitrile rubber (minimum 0.1 mm thickness). • Outer Glove: Butyl rubber or Neoprene (minimum 0.3 mm thickness). Gloves must be inspected prior to use and changed immediately upon contamination.[4] | Provides robust protection. Nitrile offers splash resistance, while butyl rubber and neoprene provide more extensive protection against potentially corrosive and sensitizing chemicals. |
| Body Protection | A flame-resistant lab coat worn over personal clothing. A chemical-resistant apron should be worn over the lab coat for larger quantities or when splashing is likely.[2] Long pants and closed-toe shoes are mandatory.[2][11] | Protects skin from potential splashes and contact with the substance. |
| Respiratory Protection | All work should be conducted in a certified chemical fume hood.[2][3][10] If engineering controls are insufficient or during a large spill, a NIOSH-approved respirator with cartridges appropriate for organic vapors and particulates should be used. | Prevents inhalation of harmful dust and vapors. |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach is essential to minimize risks. The following workflow outlines the safe handling of this compound.
3.1. Receiving and Storage
-
Inspection: Upon receipt, inspect the container for any signs of damage or leakage.
-
Storage: Store the container in a cool, dry, and well-ventilated area, away from direct sunlight and sources of heat or ignition.[1][7] The storage area should be designated for reactive and hazardous chemicals.
-
Incompatibilities: Store away from incompatible materials such as strong oxidizing agents, acids, bases, and reducing agents.[7]
-
Labeling: Ensure the container is clearly labeled with the chemical name, date received, and relevant hazard warnings.
3.2. Experimental Protocol
-
Preparation: Before handling, ensure that an eyewash station, safety shower, and appropriate spill kit are readily accessible.[10][11]
-
Fume Hood: All handling of the solid compound and its solutions must be performed inside a certified chemical fume hood.[2][3][10]
-
Personal Protective Equipment: Don all required PPE as specified in the table above before entering the work area.
-
Weighing and Transfer:
-
Use non-sparking tools for all transfers.[12]
-
To minimize dust generation, carefully weigh the required amount of the solid in a tared container within the fume hood.
-
If preparing a solution, add the solid slowly to the solvent with stirring.
-
-
Reaction Setup: Ensure the reaction vessel is clean, dry, and free of contaminants. If heating is required, use a controlled heating source such as an oil bath and monitor the temperature closely.
-
Post-Experiment:
-
Decontaminate all equipment that has come into contact with the chemical.
-
Wipe down the work area in the fume hood with an appropriate solvent, followed by soap and water.
-
Dispose of all waste as outlined in the disposal plan.
-
Wash hands thoroughly after removing gloves.[1]
-
3.3. Emergency Procedures
-
Small Spill (<100 mL or <100 g):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material like vermiculite or sand.[13]
-
Using non-sparking tools, collect the absorbed material into a labeled, sealed container for hazardous waste disposal.[12]
-
Clean the spill area with a suitable solvent, followed by soap and water.[9]
-
-
Large Spill (>100 mL or >100 g):
-
Evacuate the laboratory immediately and alert others.
-
Contact your institution's EHS or emergency response team.
-
Prevent entry to the affected area.
-
-
First Aid:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[3][4][11]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3][4][11]
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[3][11]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
-
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Segregation:
-
Solid Waste: Collect unused chemical and any contaminated solids (e.g., absorbent material from spills) in a clearly labeled, sealed, and chemically compatible container.
-
Liquid Waste: Collect any solutions containing the chemical in a separate, labeled hazardous waste container for liquid organic waste.
-
Contaminated PPE: Used gloves, disposable lab coats, and other contaminated PPE should be collected in a designated hazardous waste container.
-
-
Labeling and Storage:
-
Label all waste containers with "Hazardous Waste" and the full chemical name.
-
Store waste containers in a designated satellite accumulation area, away from incompatible materials.
-
-
Disposal:
-
Arrange for the collection and disposal of all hazardous waste through your institution's EHS department or a licensed hazardous waste contractor.[10]
-
Do not pour any waste down the drain.
-
Safe Handling Workflow Diagram
Caption: Workflow for the safe handling of this compound.
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. benchchem.com [benchchem.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.se [fishersci.se]
- 5. carlroth.com [carlroth.com]
- 6. united-initiators.com [united-initiators.com]
- 7. fishersci.com [fishersci.com]
- 8. hazmattool.com [hazmattool.com]
- 9. 4-Nitrobenzoyl chloride | C7H4ClNO3 | CID 8502 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. ehs.yale.edu [ehs.yale.edu]
- 12. hazmattool.com [hazmattool.com]
- 13. americanchemistry.com [americanchemistry.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
